molecular formula C23H25NO6 B3223188 Fmoc-Asp(OtBu)-OH-13C4,15N CAS No. 1217468-27-3

Fmoc-Asp(OtBu)-OH-13C4,15N

カタログ番号: B3223188
CAS番号: 1217468-27-3
分子量: 416.4 g/mol
InChIキー: FODJWPHPWBKDON-LJRMHOJXSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Asp(OtBu)-OH-13C4,15N is a useful research compound. Its molecular formula is C23H25NO6 and its molecular weight is 416.4 g/mol. The purity is usually 95%.
The exact mass of the compound Fmoc-Asp(OtBu)-OH (U-13C4, 15N) is 416.17864175 g/mol and the complexity rating of the compound is 620. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-[(2-methylpropan-2-yl)oxy]-4-oxo(1,2,3,4-13C4)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25NO6/c1-23(2,3)30-20(25)12-19(21(26)27)24-22(28)29-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,24,28)(H,26,27)/t19-/m0/s1/i12+1,19+1,20+1,21+1,24+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODJWPHPWBKDON-LJRMHOJXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)O[13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1217468-27-3
Record name 1217468-27-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis protocols, and key applications of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N, an isotopically labeled amino acid derivative crucial for modern proteomics, structural biology, and drug development. This document details its physicochemical characteristics, provides in-depth experimental procedures for its use in Solid-Phase Peptide Synthesis (SPPS), and discusses its role in advanced analytical techniques.

Core Chemical and Physical Properties

Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a derivative of L-aspartic acid where the alpha-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the side-chain carboxylic acid is protected as a tert-butyl (OtBu) ester.[1][2] Critically, the four carbon atoms of the aspartic acid backbone and the single nitrogen atom are isotopically labeled with ¹³C and ¹⁵N, respectively.[3][4] This labeling provides a distinct mass shift, making it an invaluable tool for quantitative mass spectrometry and NMR-based structural studies.[2][][6]

PropertyValueReference(s)
Molecular Formula C₁₉[¹³C]₄H₂₅[¹⁵N]O₆[4][7]
Molecular Weight 416.41 g/mol [3][7]
CAS Number 1217468-27-3, 1160760-08-6, 134152-13-9, 387867-74-5[1][3][7][8]
Appearance White to off-white solid/powder[3][9]
Purity Typically ≥95% to ≥98%[1][4][9]
Isotopic Enrichment Typically 98-99 atom % ¹³C and 98-99 atom % ¹⁵N[3][4]
Mass Shift M+5[3]
Solubility Soluble in DMF, DCM, Chloroform, Ethyl Acetate, DMSO, Acetone. Slightly soluble in water.[10]
Storage Temperature -20°C to -10°C[3]

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)

The primary application of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is in the synthesis of isotopically labeled peptides via Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2][11] The following protocols are generalized and may require optimization based on the specific peptide sequence and scale of synthesis.

Resin Preparation and Swelling
  • Resin Selection : Choose a suitable resin based on the desired C-terminus of the peptide (e.g., Wang resin for a C-terminal carboxylic acid, Rink Amide resin for a C-terminal amide).

  • Swelling : Place the resin in a reaction vessel and add a sufficient volume of Dimethylformamide (DMF) to cover the resin. Allow the resin to swell for at least 30-60 minutes with gentle agitation.[1][8] After swelling, drain the DMF.

The SPPS Cycle: Deprotection and Coupling

This cycle is repeated for each amino acid in the peptide sequence.

2.1. Fmoc Deprotection

  • Add a 20% (v/v) solution of piperidine in DMF to the swollen resin.[8][12]

  • Agitate the mixture for 3-5 minutes and then drain the solution.[7]

  • Add a fresh 20% piperidine in DMF solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[7][8]

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[8]

2.2. Amino Acid Coupling

This step details the incorporation of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N or any other Fmoc-amino acid.

  • Activation : In a separate vial, dissolve Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.[7][8] Add a base, typically N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents).[7][8] Allow the mixture to pre-activate for 2-5 minutes.

  • Coupling : Add the activated amino acid solution to the deprotected resin in the reaction vessel.[7]

  • Agitate the reaction mixture for 1-2 hours at room temperature to ensure complete coupling.[8]

  • Washing : Drain the coupling solution and wash the resin with DMF (3-5 times) to remove excess reagents.[1]

  • (Optional) Capping : To block any unreacted amino groups, the resin can be treated with a solution of acetic anhydride and DIPEA in DMF.[8]

Cleavage and Deprotection
  • Final Fmoc Deprotection : After the final amino acid has been coupled, perform a final deprotection step as described in section 2.1.

  • Resin Washing and Drying : Wash the peptide-resin thoroughly with DMF, followed by Dichloromethane (DCM), and then dry the resin under vacuum.[7]

  • Cleavage Cocktail Preparation : Prepare a cleavage cocktail appropriate for the peptide sequence. A common cocktail is "Reagent K," which consists of 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).[1] Caution : TFA is highly corrosive and should be handled in a fume hood with appropriate personal protective equipment.

  • Cleavage Reaction : Add the cleavage cocktail to the dried peptide-resin and allow the reaction to proceed for 2-3 hours at room temperature with occasional agitation.[13] This step cleaves the peptide from the resin and removes the side-chain protecting groups, including the OtBu group from the aspartic acid residue.

  • Peptide Precipitation : Filter the cleavage mixture to separate the resin. Precipitate the crude peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.[9][13]

  • Isolation and Purification : Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold diethyl ether two more times.[13] Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[7]

Visualizing Workflows and Chemical Pathways

General SPPS Workflow

The following diagram illustrates the cyclical nature of Solid-Phase Peptide Synthesis for incorporating an isotopically labeled amino acid like Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

SPPS_Workflow Start Start: Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-Asp(OtBu)-OH-13C4,15N + HBTU/DIPEA) Wash1->Coupling Wash2 DMF Wash Coupling->Wash2 Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection No Cleavage Final Cleavage & Deprotection (TFA) Repeat->Cleavage Yes (Final AA) Purification Purification (RP-HPLC) Cleavage->Purification End End: Labeled Peptide Purification->End

Caption: A high-level workflow for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Application in Quantitative Proteomics

Peptides synthesized with Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N serve as excellent internal standards for absolute quantification of proteins (AQUA) in complex biological samples using mass spectrometry.

Proteomics_Workflow Synth Synthesize Heavy Peptide (containing Asp-13C4,15N) Spike Spike Known Amount of Heavy Peptide into Sample Synth->Spike Sample Biological Sample (e.g., Cell Lysate) Digest Proteolytic Digestion (e.g., Trypsin) Sample->Digest Spike->Digest LCMS LC-MS/MS Analysis Digest->LCMS Quant Quantification: Compare Peak Areas of Heavy vs. Light Peptides LCMS->Quant Result Absolute Protein Concentration Quant->Result

Caption: Workflow for absolute protein quantification using a stable isotope-labeled peptide.

The Challenge of Aspartimide Formation

A significant side reaction associated with Fmoc-Asp(OtBu)-OH is the formation of a cyclic aspartimide intermediate, particularly when the following amino acid is glycine, asparagine, or serine.[14][15] This reaction is catalyzed by the basic conditions of Fmoc deprotection (piperidine) and can lead to a mixture of α- and β-aspartyl peptides, as well as racemization.[15][16]

Aspartimide_Formation Peptide Peptide Chain ...-Asp(OtBu)-Gly-... Deprotonation Piperidine (Fmoc Deprotection) Peptide->Deprotonation Base-catalyzed cyclization Intermediate Cyclic Aspartimide Intermediate Deprotonation->Intermediate Products Products α-Asp Peptide (Desired) β-Asp Peptide (Side Product) Racemized Peptides Intermediate->Products Nucleophilic attack (e.g., by piperidine or water)

Caption: Mechanism of aspartimide formation during Fmoc-SPPS.

Strategies to mitigate aspartimide formation include using milder bases for deprotection, reducing the time of piperidine exposure, or employing alternative side-chain protecting groups for aspartic acid that offer more steric hindrance.[15][17]

Conclusion

Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a vital reagent for researchers in peptide chemistry, proteomics, and drug discovery. Its well-defined chemical properties and isotopic labeling enable the precise synthesis of heavy peptides. These labeled peptides are instrumental as internal standards for accurate protein quantification by mass spectrometry and for elucidating protein structure and dynamics through NMR spectroscopy. While the potential for aspartimide formation requires careful consideration during synthesis design, the protocols and understanding provided in this guide equip researchers to effectively utilize this powerful tool in their scientific endeavors.

References

what is stable isotope labeled aspartic acid

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Stable Isotope Labeled Aspartic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope labeled (SIL) aspartic acid is a powerful tool in modern biological and pharmaceutical research. It is a form of aspartic acid where one or more atoms have been replaced with a non-radioactive, heavier isotope, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H).[1][2] Unlike their radioactive counterparts, stable isotopes are safe for use in a wide range of applications, including human trials.[1][2] Because these labeled molecules are chemically identical to their natural "light" counterparts, they participate in biochemical reactions in the same way, making them ideal tracers for elucidating metabolic pathways, quantifying proteins, and supporting drug development.[2][]

Aspartic acid is a non-essential amino acid that plays a central role in numerous metabolic processes. It is a key intermediate in the citric acid cycle and the urea cycle, acts as a precursor for the synthesis of other amino acids like lysine, methionine, and threonine, and functions as an excitatory neurotransmitter.[4][5][6][7] This central metabolic role makes stable isotope-labeled aspartic acid an invaluable probe for gaining dynamic insights into cellular physiology and disease.

Core Principles of Stable Isotope Labeling

Stable isotope labeling involves the incorporation of isotopes that do not decay radioactively. The most commonly used stable isotopes in biological research are:

  • Carbon-13 (¹³C): Has a natural abundance of approximately 1.1%.

  • Nitrogen-15 (¹⁵N): Has a natural abundance of about 0.4%.

  • Deuterium (²H): The heavy isotope of hydrogen, with a natural abundance of around 0.02%.[1]

The slight increase in mass imparted by these isotopes allows labeled molecules to be distinguished from their unlabeled counterparts using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][8]

Synthesis of Stable Isotope Labeled Aspartic Acid

The production of labeled aspartic acid can be achieved through two primary methods: chemical synthesis and biological synthesis.

  • Chemical Synthesis: This approach offers precise control over which atomic positions are labeled (site-specific labeling).[1][] A well-established method involves the stereoselective synthesis from a chiral precursor like L-serine. For example, labeled L-serine can be converted into a β-lactone intermediate, which then reacts with potassium [¹³C]cyanide. Subsequent hydrolysis yields L-[4-¹³C]aspartic acid or L-[3,4-¹³C₂]aspartic acid with high enantiomeric purity.[9] This method provides flexibility and results in high-purity compounds suitable for use as analytical standards.[]

  • Biological Synthesis: This method leverages the metabolic machinery of microorganisms like algae or bacteria to produce uniformly labeled amino acids.[1] The organisms are cultured in a minimal medium where the sole source of carbon or nitrogen is an isotopically enriched precursor, such as ¹³CO₂ or ¹⁵NH₄Cl. The cells incorporate these heavy isotopes into all their biomolecules, including aspartic acid. The labeled amino acids are then harvested through protein hydrolysis.

Key Applications and Experimental Protocols

Stable isotope-labeled aspartic acid is a versatile tool with applications spanning metabolic research, quantitative proteomics, and drug development.

Metabolic Flux Analysis (MFA)

Metabolic flux analysis is used to measure the rates of reactions in a metabolic network. By introducing a stable isotope tracer, researchers can track the fate of its atoms through various pathways, providing a dynamic map of cellular metabolism.[10] This is particularly valuable for understanding the metabolic reprogramming that occurs in diseases like cancer.[11]

Experimental Protocol: ¹³C-Aspartic Acid Tracing in Cell Culture

  • Media Preparation: Culture cells in a base medium that is deficient in aspartic acid. This medium should be supplemented with dialyzed fetal bovine serum (dFBS) to prevent the dilution of the tracer by unlabeled aspartic acid present in standard serum.[12] Add a known concentration of the desired ¹³C-labeled aspartic acid (e.g., [U-¹³C₄]-Aspartic Acid) to the medium.

  • Cell Labeling: Replace the standard growth medium with the prepared "heavy" labeling medium and incubate the cells for a predetermined time course. The timing is critical to achieve a steady state of labeling in the metabolites of interest.

  • Metabolite Extraction: To halt all enzymatic activity, rapidly quench the cells' metabolism, typically by aspirating the medium and adding ice-cold 80% methanol. Scrape the cells and collect the cell lysate.

  • Sample Analysis: Centrifuge the lysate to pellet cell debris. Analyze the supernatant containing the extracted metabolites using Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[13] The mass spectrometer will detect the mass shift in downstream metabolites that have incorporated the ¹³C atoms from the aspartic acid tracer.

  • Data Analysis: Analyze the mass isotopomer distributions to determine the fractional contribution of the tracer to each metabolite pool, which can then be used to calculate relative metabolic fluxes.

Quantitative Proteomics

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely used mass spectrometry-based technique for the quantitative analysis of proteins.[14] While typically performed with essential amino acids, a similar approach can be used with labeled aspartic acid in custom-formulated media to measure protein synthesis and turnover.

Experimental Protocol: SILAC-based Protein Quantification

  • Cell Culture: Grow two populations of cells in parallel. One population is cultured in a "light" medium containing natural abundance aspartic acid. The second population is grown in a "heavy" medium containing a stable isotope-labeled version, such as L-Aspartic acid (¹³C₄, ¹⁵N).[15] The cells must be cultured for at least five doublings to ensure complete incorporation of the labeled amino acid into the proteome.

  • Experimental Perturbation: Apply the experimental condition (e.g., drug treatment) to one of the cell populations.

  • Sample Preparation: Harvest and lyse the cells from both populations. Combine the protein lysates in a 1:1 ratio based on total protein concentration.[14]

  • Protein Digestion and Analysis: Digest the mixed protein sample into peptides using an enzyme like trypsin. Analyze the resulting peptide mixture using high-resolution LC-MS/MS.

  • Data Quantification: During MS analysis, chemically identical peptides from the "light" and "heavy" samples will appear as pairs separated by a specific mass difference. The relative abundance of a protein between the two samples is determined by calculating the ratio of the signal intensities of its corresponding heavy and light peptide pairs.[14]

Drug Development and Pharmacokinetics

In drug development, stable isotope-labeled compounds are the gold standard for internal standards in pharmacokinetic (PK) and ADME (Absorption, Distribution, Metabolism, and Excretion) studies.[2][] Isotope Dilution Mass Spectrometry (IDMS) is a highly accurate method for quantifying analytes in complex biological matrices.[8]

Experimental Protocol: Analyte Quantification using IDMS

  • Sample Collection: Collect biological samples (e.g., blood, plasma, urine) from subjects following the administration of a drug.

  • Internal Standard Spiking: Add a precise, known amount of the stable isotope-labeled analyte (e.g., labeled aspartic acid if it is a biomarker of drug efficacy or toxicity) to each sample at the earliest stage of processing.[17]

  • Sample Extraction: Process the samples to isolate the analyte of interest from the biological matrix.

  • LC-MS Analysis: Analyze the extracted samples by LC-MS. The stable isotope-labeled internal standard will co-elute with the endogenous, unlabeled analyte but will be detected as a separate ion due to its higher mass.

  • Absolute Quantification: The concentration of the unlabeled analyte in the original sample is calculated by comparing its peak area ratio to that of the known concentration of the spiked internal standard. This method corrects for any sample loss during preparation, making it highly precise and reproducible.

Data Presentation

Quantitative data is crucial for interpreting the results of stable isotope labeling experiments. The following tables summarize key information for researchers.

Table 1: Commercially Available Stable Isotope Labeled Aspartic Acid Variants

Labeled CompoundIsotopic LabelingMolecular Weight ( g/mol )Common Applications
L-Aspartic acid-¹³C₄All four carbon atoms are ¹³C137.07Metabolic Flux Analysis (MFA), Metabolomics
L-Aspartic acid-¹⁵NThe nitrogen atom is ¹⁵N134.09Nitrogen metabolism tracing, Proteomics
L-Aspartic acid-¹³C₄, ¹⁵NAll four carbons are ¹³C, nitrogen is ¹⁵N138.07SILAC for quantitative proteomics, Metabolomics
L-Aspartic acid-²H₃ (D₃)Three hydrogen atoms replaced by Deuterium136.12Tracing hydrogen metabolism, Kinetic isotope effect studies

Data compiled from various commercial suppliers such as Cambridge Isotope Laboratories and Sigma-Aldrich.[15][18]

Table 2: Comparison of Analytical Techniques for SIL Compounds

FeatureMass Spectrometry (MS)Nuclear Magnetic Resonance (NMR)
Sensitivity High (picomole to femtomole range)Lower (micromole to nanomole range)
Resolution High mass resolution allows separation of isotopologuesProvides detailed structural and positional information
Quantification Excellent for relative and absolute quantification (IDMS)Good for quantification, especially for positional isotopomers
Throughput HighLow
Sample Prep Requires extraction and often chromatographyMinimal sample preparation required
Primary Use Metabolomics, Proteomics, PharmacokineticsMetabolic flux analysis, Structural biology

Visualizations

Diagrams created using Graphviz provide clear visual representations of key pathways and workflows.

cluster_cycles Central Metabolism cluster_synthesis Biosynthesis Precursor cluster_neuro Signaling Asp Aspartic Acid TCA Citric Acid Cycle (via Oxaloacetate) Asp->TCA Transamination Urea Urea Cycle Asp->Urea AAs Other Amino Acids (Lysine, Threonine, Methionine, Isoleucine) Asp->AAs Nucs Nucleotides Asp->Nucs Neuro Neurotransmitter Asp->Neuro

Caption: Aspartic acid as a central hub in cellular metabolism.

A 1. Cell Culture in Isotope-Free Medium B 2. Introduce Medium with Stable Isotope Labeled Tracer (e.g., ¹³C-Aspartic Acid) A->B C 3. Incubate for Defined Time Course B->C D 4. Quench Metabolism & Extract Metabolites C->D E 5. Analyze by LC-MS/MS D->E F 6. Data Analysis: Measure Isotope Incorporation & Determine Fluxes E->F

Caption: General experimental workflow for stable isotope tracing.

cluster_light Control Population cluster_heavy Experimental Population A1 1a. Culture Cells in 'Light' Medium B1 2a. Control Treatment A1->B1 C1 3a. Lyse Cells B1->C1 M 4. Combine Lysates 1:1 C1->M A2 1b. Culture Cells in 'Heavy' Medium (SILAC Labeled) B2 2b. Experimental Treatment A2->B2 C2 3b. Lyse Cells B2->C2 C2->M D 5. Protein Digestion M->D E 6. Analyze Peptides by LC-MS/MS D->E F 7. Data Analysis: Quantify Heavy/Light Ratios E->F

Caption: Workflow for a SILAC quantitative proteomics experiment.

Conclusion

Stable isotope-labeled aspartic acid is an indispensable tool for life science researchers and drug developers. Its safety, stability, and versatility enable precise and dynamic measurements that are not possible with traditional endpoint assays.[1] By allowing for the accurate tracing of metabolic pathways, quantification of protein dynamics, and robust validation of analytical methods, SIL-aspartic acid provides critical insights into the complex workings of biological systems. As analytical technologies continue to advance, the applications of stable isotope labeling will undoubtedly expand, further accelerating discoveries in both basic research and therapeutic development.

References

synthesis of 13C, 15N labeled amino acids

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of ¹³C and ¹⁵N Labeled Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Stable isotope-labeled amino acids, particularly those enriched with Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N), are indispensable tools in modern biomedical research. By replacing common ¹²C and ¹⁴N atoms with their heavier, non-radioactive counterparts, these amino acids act as powerful tracers. They enable precise tracking and quantification of molecules in complex biological systems using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This guide provides a comprehensive overview of the primary synthesis methodologies, detailed experimental protocols, and quantitative data to assist researchers in selecting and applying the optimal labeling strategy.

Overview of Synthesis Strategies

The production of ¹³C and ¹⁵N labeled amino acids can be broadly categorized into three core methodologies: metabolic labeling (in vivo), enzymatic synthesis, and chemical synthesis. Each approach offers distinct advantages regarding cost, scalability, labeling pattern control, and stereochemical purity.

The choice of method depends heavily on the desired outcome—whether it's a uniformly labeled proteome for quantitative proteomics, a specific amino acid for metabolic flux analysis, or a custom-designed unnatural amino acid for structural studies.

Synthesis_Overview cluster_start Isotope Sources cluster_methods Synthesis Methodologies cluster_products Primary Products Isotopes ¹³C-Glucose ¹⁵NH₄Cl Labeled Precursors Metabolic Metabolic Labeling (In Vivo) Isotopes->Metabolic Cell Culture Media Enzymatic Enzymatic Synthesis (In Vitro) Isotopes->Enzymatic Substrates Chemical Chemical Synthesis (In Vitro) Isotopes->Chemical Starting Materials LabeledProteins Labeled Proteins (Uniformly or Selectively) Metabolic->LabeledProteins LabeledAAs Labeled Free Amino Acids (Specific) Enzymatic->LabeledAAs Chemical->LabeledAAs LabeledProteins->LabeledAAs Hydrolysis

Fig 1. Core methodologies for synthesizing labeled amino acids.

Metabolic Labeling (In Vivo Synthesis)

Metabolic labeling leverages the biosynthetic machinery of living cells to incorporate stable isotopes from simple precursors into newly synthesized proteins. This is the most common method for producing uniformly labeled proteins for applications like quantitative proteomics and NMR-based structural biology.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for accurate protein quantification. It involves growing two or more cell populations in media that are identical except for the isotopic form of an essential amino acid (typically Arginine and Lysine). One population is grown in "light" medium (e.g., ¹²C₆-Arg), while the other grows in "heavy" medium (e.g., ¹³C₆-Arg). After experimental treatment, the cell populations are combined, and the relative protein abundance is determined by the ratio of "heavy" to "light" peptide signals in the mass spectrometer.

SILAC_Workflow start Two Cell Populations light_culture Culture in 'Light' Medium (e.g., ¹²C₆-Lys, ¹²C₆-Arg) start->light_culture heavy_culture Culture in 'Heavy' Medium (e.g., ¹³C₆-Lys, ¹³C₆-Arg) start->heavy_culture treatment Apply Experimental Treatment to one population light_culture->treatment heavy_culture->treatment combine Combine Cell Lysates (1:1 Protein Ratio) treatment->combine digest Digest Proteins (e.g., with Trypsin) combine->digest ms_analysis LC-MS/MS Analysis digest->ms_analysis quant Quantify Protein Abundance (Heavy/Light Peak Ratios) ms_analysis->quant

Fig 2. Experimental workflow for a typical SILAC experiment.
  • Cell Adaptation: Culture mammalian cells (e.g., HEK293) in specialized SILAC DMEM, one population with "light" arginine and lysine, the other with "heavy" (e.g., ¹³C₆, ¹⁵N₂-Lys and ¹³C₆, ¹⁵N₄-Arg). Passage cells for at least five doublings to ensure >97% incorporation of the labeled amino acids.[1]

  • Serum Starvation: Before the experiment, replace the medium with serum-free SILAC medium and culture for 12-18 hours.

  • Experimental Treatment: Apply the desired stimulus (e.g., drug treatment) to one of the cell populations.

  • Cell Harvest and Lysis: Wash cells three times with ice-cold PBS. Lyse the cells on ice using a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Centrifuge the lysate to remove debris. Determine the protein concentration of both the "light" and "heavy" lysates using a standard protein assay (e.g., Bradford).

  • Mixing: Combine equal amounts of protein from the "light" and "heavy" lysates for downstream processing and analysis.[1][2]

Labeling in Bacterial Systems (E. coli)

Escherichia coli is a cost-effective and highly efficient host for producing isotopically labeled proteins. Cells are grown in a minimal medium (e.g., M9 medium) where the sole nitrogen and carbon sources are isotopically labeled.

Ecoli_Workflow start Transform E. coli preculture Grow Overnight Pre-culture in Minimal Medium start->preculture main_culture Inoculate 1L M9 Main Culture (with ¹⁵NH₄Cl and/or ¹³C-Glucose) preculture->main_culture growth Grow to Mid-Log Phase (OD₆₀₀ ≈ 0.8) main_culture->growth induction Induce Protein Expression (e.g., with IPTG) growth->induction expression Express Protein (e.g., 4-20 hours) induction->expression harvest Harvest Cells by Centrifugation expression->harvest purification Purify Labeled Protein harvest->purification

Fig 3. Workflow for expressing labeled protein in E. coli.
  • Media Preparation: Prepare 1L of M9 minimal medium. Before use, add sterile solutions of 1g ¹⁵NH₄Cl (as the sole nitrogen source), 20 mL 20% glucose, trace elements, and 2 mL 1M MgSO₄.[3]

  • Pre-culture: Inoculate a small volume (5-10 mL) of the M9 labeling medium with a single colony of E. coli transformed with the expression plasmid. Grow overnight.

  • Main Culture: Use the overnight pre-culture to inoculate the 1L main culture. Grow at the desired temperature (e.g., 37°C) with shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.8-1.0.[4]

  • Induction: Induce protein expression by adding the appropriate inducer (e.g., IPTG).

  • Expression: Continue to culture the cells for the required time to achieve optimal protein expression (typically 3-5 hours at 37°C or 12-24 hours at lower temperatures).[5][]

  • Harvest: Collect the cells by centrifugation. The resulting cell pellet, containing the isotopically labeled protein, can be stored at -80°C or used immediately for purification.

Labeling in Mammalian Systems

For many human proteins, particularly those requiring complex post-translational modifications like glycosylation, expression in mammalian cells (e.g., HEK293, CHO) is necessary.[][8] This is significantly more expensive than bacterial expression, as it requires either commercially prepared labeled media or custom media supplemented with all necessary ¹³C/¹⁵N-labeled amino acids.[9] Despite the cost, advanced expression systems can produce yields suitable for structural analysis.[10]

Method Organism/System Typical Precursors Typical Isotopic Incorporation Notes
SILAC Mammalian CellsLabeled Arginine & Lysine> 97%Gold standard for quantitative proteomics.[1][11]
Minimal Medium E. coli¹⁵NH₄Cl, ¹³C-Glucose> 98%Highly cost-effective for structural biology.[12]
Labeled Media Mammalian CellsFull set of labeled amino acids> 95%Expensive but necessary for complex proteins.[][9]
Table 1: Comparison of common metabolic labeling methods.

Enzymatic Synthesis

Enzymatic synthesis provides a highly stereospecific route to produce L-amino acids with high isotopic enrichment. These methods typically use amino acid dehydrogenases to catalyze the reductive amination of an α-ketoacid precursor using a labeled nitrogen source.

Enzymatic_Synthesis cluster_reactants Reactants cluster_reaction Reaction Core cluster_products Products cluster_regen Cofactor Regeneration Ketoacid α-Ketoacid Precursor Enzyme Amino Acid Dehydrogenase Ketoacid->Enzyme Ammonium ¹⁵NH₄Cl (Isotope Source) Ammonium->Enzyme NADH NADH (Cofactor) NADH->Enzyme AminoAcid L-[¹⁵N]-Amino Acid Enzyme->AminoAcid NAD NAD⁺ Enzyme->NAD RegenEnzyme Glucose Dehydrogenase NAD->RegenEnzyme Recycled RegenEnzyme->NADH Regenerated Glucose Glucose Glucose->RegenEnzyme Strecker_Synthesis cluster_step1 Step 1: Aminonitrile Formation cluster_step2 Step 2: Hydrolysis Aldehyde Aldehyde (R-CHO) Imine Imine Aldehyde->Imine + ¹⁵NH₃ - H₂O Ammonia ¹⁵NH₃ Aminonitrile α-Aminonitrile Imine->Aminonitrile + K¹³CN Cyanide K¹³CN AminoAcid [¹⁵N, ¹³C]-Amino Acid Aminonitrile->AminoAcid + H₃O⁺ Water H₃O⁺ (Acidic Workup) Analysis_Workflow start Labeled Protein Sample hydrolysis Acid Hydrolysis (6M HCl, 110°C, 24h) start->hydrolysis cleanup Purification/Cleanup (e.g., Cation Exchange) hydrolysis->cleanup derivatize Derivatization (e.g., Silylation with MTBSTFA) cleanup->derivatize analysis GC-MS or LC-MS Analysis derivatize->analysis result Determine Isotopic Enrichment and Purity analysis->result

References

A Technical Guide to Fmoc-Asp(OtBu)-OH-13C4,15N: From Procurement to Application in Advanced Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive information on the isotopically labeled amino acid Fmoc-Asp(OtBu)-OH-13C4,15N, covering its procurement, application in solid-phase peptide synthesis, and its utility in advanced quantitative proteomics for the elucidation of signaling pathways.

Sourcing and Procurement of this compound

The availability and pricing of this compound are critical for research planning and budgeting. Several reputable suppliers offer this compound, with variations in purity, isotopic enrichment, and price. Below is a summary of key suppliers and their offerings.

Data Presentation: Supplier and Price Information

SupplierProduct Name/CAS NumberPurity/Isotopic EnrichmentPrice (USD)Notes
Sigma-Aldrich This compound (CAS: 1217468-27-3)[1]98 atom % 13C, 98 atom % 15N, 97% (CP)[1]Inquire for pricing[1]Available from bulk stock and can be packaged on demand.[1]
Santa Cruz Biotechnology Fmoc-Asp(OtBu)-OH (U-13C4, 15N) (CAS: 134152-13-9)[2]Not specifiedInquire for pricingBiochemical for proteomics research.[2]
BOC Sciences Fmoc-Asp(OtBu)-OH-[13C4,15N] (CAS: 387867-74-5)[]98% by CP; 99% atom 13C; 99% atom 15N[]Inquire for pricing[]Isotope labelled of Fmoc-Asp(OtBu)-OH.[]
MedChemExpress This compound[4]Not specifiedInquire for pricingCan be used for peptide synthesis and as a tracer or internal standard.[4]
Alfa Chemistry Fmoc-Asp(OtBu)-OH (U-13 C4, 15N) (CAS: 1160760-08-6)[5]Peak Area by HPLC ≥95%[5]Inquire for pricing[5]Heavy-Isotope Labeled Standard Amino Acid.[5]
InvivoChem This compound (CAS: 1160760-08-6)[6]Not specifiedInquire for pricing[6]For research use only.[6]
Labshake (distributor for BOC Sciences) Fmoc-Asp(OtBu)-OH (U-13C4, 15N)[7]Not specifiedInquire for pricing[7]

Experimental Protocols

Fmoc Solid-Phase Peptide Synthesis (SPPS) using this compound

This compound is primarily utilized in Fmoc-based solid-phase peptide synthesis (SPPS) to introduce a stable isotope-labeled aspartic acid residue into a peptide sequence.[8][9] This enables the synthesized peptide to be used as an internal standard for quantitative mass spectrometry-based proteomics.

The general workflow for incorporating this labeled amino acid is as follows:

  • Resin Selection and Swelling: Choose a suitable resin based on the desired C-terminal functionality of the peptide (e.g., Wang resin for a C-terminal carboxylic acid or Rink Amide resin for a C-terminal amide).[8][10] Swell the resin in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) to ensure optimal reaction conditions.[10]

  • Fmoc Deprotection: The N-terminal Fmoc protecting group of the growing peptide chain attached to the resin is removed using a solution of 20% piperidine in DMF.[10] This exposes a free amine group for the subsequent coupling step.

  • Amino Acid Activation and Coupling: The this compound is activated by a coupling reagent (e.g., HBTU, HATU) in the presence of a base (e.g., DIPEA). The activated amino acid is then added to the resin, and the coupling reaction is allowed to proceed to form a new peptide bond.

  • Washing: After the coupling step, the resin is thoroughly washed with DMF to remove excess reagents and byproducts.

  • Cycle Repetition: The deprotection, coupling, and washing steps are repeated for each subsequent amino acid in the desired peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and the side-chain protecting groups (including the OtBu group on the labeled aspartic acid) are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers (e.g., water, triisopropylsilane).[8]

  • Purification and Analysis: The crude peptide is then purified, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), and its identity and purity are confirmed by mass spectrometry.

Mandatory Visualization: Fmoc Solid-Phase Peptide Synthesis Workflow

Fmoc_SPPS_Workflow Resin Solid Support (Resin) Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Washing1 Washing (DMF) Deprotection->Washing1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Final Amino Acid Repeat->Deprotection Purification Purification (RP-HPLC) Cleavage->Purification Final_Peptide Purified Labeled Peptide Purification->Final_Peptide

Caption: Workflow for Fmoc solid-phase peptide synthesis.

Quantitative Phosphoproteomics using a Labeled Peptide Standard

A peptide synthesized with this compound can serve as a heavy internal standard in a quantitative phosphoproteomics experiment to study signaling pathways. This approach allows for the precise quantification of the corresponding endogenous (light) peptide, providing insights into changes in protein phosphorylation in response to various stimuli. A common technique where such a standard would be valuable is Stable Isotope Labeling by Amino acids in Cell culture (SILAC), followed by phosphopeptide enrichment and mass spectrometry analysis.

The following is a representative protocol for a quantitative phosphoproteomics study of the insulin signaling pathway, where a synthesized labeled peptide could be used as an internal standard.

  • Cell Culture and SILAC Labeling (Optional but common in quantitative proteomics): For relative quantification across different conditions, cells are cultured in media containing either normal (light) or heavy isotopes of essential amino acids (e.g., 13C6,15N4-Arginine and 13C6,15N2-Lysine).[11] This metabolically labels the entire proteome.

  • Cell Stimulation and Lysis: Cells are stimulated with insulin for a specific duration to activate the signaling cascade.[11] Control (unstimulated) and stimulated cells are then lysed to extract proteins.

  • Protein Digestion: The protein lysates are digested into peptides using an enzyme such as trypsin.

  • Spiking of Labeled Peptide Standard: A known amount of the purified, isotopically labeled peptide synthesized using this compound is "spiked" into the peptide mixture from the cell lysate.

  • Phosphopeptide Enrichment: Phosphopeptides are enriched from the total peptide mixture using techniques such as titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).[12]

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry. The mass spectrometer will detect both the endogenous "light" phosphopeptide and the "heavy" labeled standard.

  • Data Analysis: The relative abundance of the endogenous phosphopeptide is determined by comparing its signal intensity to that of the known amount of the spiked-in heavy standard. This allows for accurate quantification of changes in phosphorylation at a specific site within a signaling pathway.

Mandatory Visualization: Quantitative Phosphoproteomics Workflow

Phosphoproteomics_Workflow cluster_SamplePrep Sample Preparation cluster_Analysis Analysis Cell_Culture Cell Culture & Stimulation (e.g., Insulin) Lysis Cell Lysis Cell_Culture->Lysis Digestion Protein Digestion (Trypsin) Lysis->Digestion Spike Spike-in Heavy Labeled Peptide Standard Digestion->Spike Enrichment Phosphopeptide Enrichment (e.g., TiO2, IMAC) Spike->Enrichment LC_MS LC-MS/MS Analysis Enrichment->LC_MS Data_Analysis Data Analysis (Quantification of Light vs. Heavy) LC_MS->Data_Analysis Signaling_Pathway Signaling Pathway Insights Data_Analysis->Signaling_Pathway

Caption: Workflow for quantitative phosphoproteomics.

Application in Signaling Pathway Analysis: The Insulin Signaling Pathway

Quantitative phosphoproteomics is a powerful tool for dissecting complex signaling networks like the insulin signaling pathway.[11][13] Insulin binding to its receptor triggers a cascade of phosphorylation events that regulate numerous cellular processes.

By using a synthesized peptide containing this compound that corresponds to a known or suspected phosphorylation site on a protein in the insulin signaling pathway (e.g., a site on IRS-1 or Akt), researchers can accurately quantify changes in the phosphorylation of that site upon insulin stimulation. This provides valuable data on the dynamics and regulation of the pathway.

Mandatory Visualization: Simplified Insulin Signaling Pathway

Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor IRS IRS Proteins (Phosphorylation) Insulin_Receptor->IRS phosphorylates PI3K PI3K IRS->PI3K activates Akt Akt/PKB (Phosphorylation) PI3K->Akt activates Downstream Downstream Effectors Akt->Downstream Metabolic_Effects Metabolic Effects (e.g., Glucose Uptake) Downstream->Metabolic_Effects

Caption: A simplified view of the insulin signaling pathway.

References

Isotopic Enrichment of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isotopic enrichment of Fmoc-Asp(OtBu)-OH with four carbon-13 (¹³C) atoms and one nitrogen-15 (¹⁵N) atom. This isotopically labeled amino acid derivative is a critical tool in advanced biochemical and pharmaceutical research, enabling precise quantification and structural analysis in applications such as peptide synthesis, proteomics, and nuclear magnetic resonance (NMR) studies. This document details the synthetic pathways, experimental protocols, and analytical considerations for the preparation and application of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

Introduction

Fmoc-Asp(OtBu)-OH (4-tert-Butyl N-(fluoren-9-ylmethoxycarbonyl)-L-aspartate) is a commonly used protected amino acid in solid-phase peptide synthesis (SPPS).[1] The introduction of stable isotopes, such as ¹³C and ¹⁵N, provides a powerful analytical handle for researchers. The mass shift introduced by these heavy isotopes allows for the differentiation and quantification of molecules in complex biological matrices using mass spectrometry (MS).[2][3] Furthermore, the nuclear spin properties of ¹³C and ¹⁵N make them invaluable probes for structural and dynamic studies of peptides and proteins by NMR spectroscopy.[4]

The synthesis of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N involves the initial preparation of ¹³C₄,¹⁵N-labeled L-aspartic acid, followed by the orthogonal protection of the amino and side-chain carboxyl groups. Both enzymatic and chemical synthesis routes can be employed for the preparation of the labeled aspartic acid precursor.

Synthetic Pathways

The overall synthesis can be conceptually divided into two main stages:

  • Synthesis of ¹³C₄,¹⁵N-Labeled L-Aspartic Acid: This is the crucial step where the isotopic labels are incorporated.

  • Protection of L-Aspartic Acid-¹³C₄,¹⁵N: This involves the sequential addition of the Fmoc (fluorenylmethyloxycarbonyl) group to the α-amino group and the tert-Butyl (OtBu) group to the β-carboxyl group.

Synthesis of L-Aspartic Acid-¹³C₄,¹⁵N

While commercially available, understanding the synthesis of the labeled precursor is essential.[5][6] An efficient method for the stereospecific synthesis of L-aspartic acid is through enzymatic conversion.

Enzymatic_Synthesis Fumarate ¹³C₄-Fumaric Acid Aspartase Aspartase (L-aspartate ammonia-lyase) Fumarate->Aspartase Ammonia ¹⁵N-Ammonia (¹⁵NH₃) Ammonia->Aspartase AsparticAcid L-Aspartic Acid-¹³C₄,¹⁵N Aspartase->AsparticAcid Enzymatic Amination

Protection of L-Aspartic Acid-¹³C₄,¹⁵N

Following the synthesis of the isotopically labeled L-aspartic acid, the amino and side-chain carboxyl groups are protected to make it suitable for peptide synthesis.

Protection_Workflow cluster_start Starting Material cluster_protection Protection Steps cluster_product Final Product AsparticAcid L-Aspartic Acid-¹³C₄,¹⁵N Fmoc_Protection Fmoc Protection (Fmoc-OSu or Fmoc-Cl) AsparticAcid->Fmoc_Protection OtBu_Esterification tert-Butyl Esterification (Isobutylene, cat. H⁺) Fmoc_Protection->OtBu_Esterification Final_Product Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N OtBu_Esterification->Final_Product

Experimental Protocols

The following are generalized experimental protocols based on established chemical procedures for amino acid modification. Researchers should optimize these protocols for their specific laboratory conditions and scale.

Enzymatic Synthesis of L-Aspartic Acid-¹³C₄,¹⁵N

This protocol is adapted from methods for the enzymatic synthesis of ¹⁵N-labeled L-aspartic acid.[1]

Materials:

  • ¹³C₄-Fumaric acid

  • ¹⁵N-Ammonium chloride (¹⁵NH₄Cl)

  • Recombinant Aspartase (L-aspartate ammonia-lyase)

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Reaction buffer (e.g., Tris-HCl, pH 8.5)

Procedure:

  • Dissolve ¹³C₄-fumaric acid and a molar excess of ¹⁵NH₄Cl in the reaction buffer.

  • Adjust the pH of the solution to 8.5 with NaOH.

  • Add the recombinant aspartase to the reaction mixture.

  • Incubate the reaction at a suitable temperature (e.g., 37 °C) with gentle stirring.

  • Monitor the reaction progress by HPLC or NMR to confirm the conversion of fumaric acid to aspartic acid.

  • Once the reaction is complete, terminate it by denaturing the enzyme (e.g., by heating or pH change).

  • Adjust the pH of the solution to the isoelectric point of aspartic acid (approximately 2.8) with HCl to precipitate the product.

  • Collect the precipitated L-Aspartic Acid-¹³C₄,¹⁵N by filtration, wash with cold water, and dry under vacuum.

Synthesis of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N

This protocol involves the protection of the synthesized L-Aspartic Acid-¹³C₄,¹⁵N.

Step 1: Fmoc Protection

  • Dissolve L-Aspartic Acid-¹³C₄,¹⁵N in a suitable solvent system, such as a mixture of dioxane and aqueous sodium bicarbonate solution.

  • Cool the solution in an ice bath.

  • Add a solution of Fmoc-Cl or Fmoc-OSu in dioxane dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • After completion, dilute the reaction mixture with water and wash with a nonpolar solvent like diethyl ether to remove unreacted Fmoc reagent.

  • Acidify the aqueous layer with HCl to precipitate the Fmoc-Asp-¹³C₄,¹⁵N-OH.

  • Collect the product by filtration and dry under vacuum.

Step 2: tert-Butyl Esterification

  • Suspend the Fmoc-Asp-¹³C₄,¹⁵N-OH in a suitable solvent such as dichloromethane or tert-butyl acetate.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or perchloric acid.[7]

  • Pass a stream of isobutylene gas through the reaction mixture at a controlled temperature (e.g., -10 to -5 °C).

  • Monitor the reaction for the formation of the tert-butyl ester.

  • Upon completion, quench the reaction and purify the product, Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N, using column chromatography on silica gel.

Data Presentation

Quantitative data for the synthesis and characterization of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is crucial for its effective use.

ParameterTypical ValueAnalytical MethodReference
Isotopic Enrichment
¹³C Atom %≥ 98%Mass Spectrometry, NMR
¹⁵N Atom %≥ 98%Mass Spectrometry, NMR
Chemical Purity
Purity≥ 97%HPLC
Physical Properties
Molecular Weight416.41 g/mol Calculated
AppearanceWhite to off-white solidVisual Inspection-
Reaction Yields
Enzymatic SynthesisVariableHPLC, Gravimetric[1]
Fmoc ProtectionTypically >90%Gravimetric-
tert-Butyl EsterificationVariableGravimetric, HPLC-

Applications and Significance

The primary application of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is in quantitative proteomics , particularly in Stable Isotope Labeling by Amino acids in Cell culture (SILAC).[] In SILAC experiments, cells are grown in media containing "heavy" labeled amino acids, allowing for the mass spectrometric differentiation and relative quantification of proteins between different cell populations.

In NMR spectroscopy , the ¹³C and ¹⁵N labels are essential for multidimensional experiments that enable the determination of the three-dimensional structures and dynamics of peptides and proteins.[4] The specific labeling pattern of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N can be used to probe local environments and interactions involving aspartic acid residues.

For drug development professionals , this labeled compound serves as an invaluable internal standard in pharmacokinetic and metabolic studies, allowing for accurate quantification of drug candidates and their metabolites by LC-MS.[9]

Applications Compound Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N Proteomics Quantitative Proteomics (SILAC) Compound->Proteomics NMR NMR Spectroscopy (Structural Biology) Compound->NMR DrugDev Drug Development (Internal Standard) Compound->DrugDev

Conclusion

The isotopic enrichment of Fmoc-Asp(OtBu)-OH with ¹³C and ¹⁵N provides a versatile and powerful tool for a wide range of scientific disciplines. While the synthesis requires careful execution of enzymatic and chemical steps, the resulting labeled compound offers unparalleled precision in quantitative and structural analyses. This guide serves as a foundational resource for researchers and professionals seeking to leverage the benefits of stable isotope labeling in their work.

References

An In-Depth Technical Guide to Labeled Amino Acids in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the dynamic fields of proteomics and drug development, the precise quantification of protein expression and its post-translational modifications is paramount to understanding cellular mechanisms and identifying therapeutic targets. The use of labeled amino acids has revolutionized quantitative proteomics by enabling the accurate and reproducible measurement of protein abundance. This in-depth technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the most prominent labeled amino acid techniques: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).

Introduction to Labeled Amino Acid-Based Proteomics

Quantitative proteomics aims to determine the relative or absolute amount of proteins in a sample.[1] Isotope labeling strategies introduce a mass difference between proteins from different samples, allowing for their simultaneous analysis by mass spectrometry (MS) and the accurate determination of their relative abundance.[2][3] These methods can be broadly categorized into metabolic labeling, where isotopes are incorporated into proteins in vivo, and chemical labeling, where tags are attached to proteins or peptides in vitro.[2][3]

Metabolic labeling , exemplified by SILAC, involves growing cells in media containing "heavy" isotopes of essential amino acids.[1] This results in the incorporation of these heavy amino acids into newly synthesized proteins.[1] By comparing the mass spectra of heavy-labeled proteins with their "light" (unlabeled) counterparts, researchers can accurately quantify changes in protein expression.[1]

Chemical labeling , on the other hand, utilizes isobaric tags such as iTRAQ and TMT.[3][4] These tags have the same total mass but are designed to fragment in the mass spectrometer, producing reporter ions of different masses.[3][4] The intensity of these reporter ions corresponds to the relative abundance of the peptides (and thus proteins) from which they originated.[3][4]

Core Labeling Techniques: A Comparative Overview

The choice of labeling strategy depends on several factors, including the biological system under investigation, the desired level of multiplexing, and the specific research question. The following table summarizes the key features of SILAC, iTRAQ, and TMT.

FeatureSILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)iTRAQ (Isobaric Tags for Relative and Absolute Quantitation)TMT (Tandem Mass Tags)
Labeling Principle Metabolic labeling in vivo using "heavy" amino acids (e.g., ¹³C₆-Lys, ¹³C₆¹⁵N₄-Arg).[1]Chemical labeling in vitro of peptides with isobaric tags.[3][4]Chemical labeling in vitro of peptides with isobaric tags.[3][4]
Multiplexing Capacity Typically 2-plex or 3-plex.[5]4-plex and 8-plex reagents are common.[3][6]6-plex, 10-plex, 11-plex, and 16-plex reagents are available.[6][7]
Sample Types Primarily applicable to cultured cells that can be metabolically labeled.[2]Applicable to a wide range of samples, including tissues and clinical specimens.[8]Applicable to a wide range of samples, including tissues and clinical specimens.[7]
Quantitative Accuracy High accuracy and precision due to early mixing of samples, minimizing experimental variability.[2][9]Good accuracy, but susceptible to "ratio compression" due to co-isolation of precursor ions.[4]Good accuracy, also susceptible to "ratio compression."[4]
Workflow Complexity Relatively straightforward cell culture and sample preparation.[5]Multi-step chemical labeling protocol.[10]Multi-step chemical labeling protocol.[7]
Cost High cost of isotopically labeled amino acids and specialized media.[9]Reagents can be expensive, especially for high-plex experiments.[11]Reagents can be expensive, particularly for higher-plex formats.

Experimental Protocols

This section provides detailed methodologies for the three key labeling techniques.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a powerful technique for quantitative proteomics in cultured cells, offering high accuracy and reproducibility.[5]

Methodology:

  • Cell Culture: Two populations of cells are cultured in parallel. One population is grown in standard "light" medium, while the other is grown in "heavy" medium supplemented with stable isotope-labeled essential amino acids (e.g., ¹³C₆-Lysine and ¹³C₆¹⁵N₄-Arginine) for at least five cell doublings to ensure complete incorporation.[5]

  • Experimental Treatment: The two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. control).

  • Cell Lysis and Protein Extraction: Cells are harvested and lysed using a suitable lysis buffer. Protein concentration is determined for both "light" and "heavy" lysates.

  • Sample Mixing: Equal amounts of protein from the "light" and "heavy" cell populations are mixed.

  • Protein Digestion: The combined protein mixture is digested into peptides, typically using trypsin.

  • Mass Spectrometry Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "heavy" and "light" peptide pairs in the mass spectra.[5]

SILAC_Workflow cluster_cell_culture Cell Culture cluster_treatment Experimental Treatment Light_Culture Light Medium (Normal Amino Acids) Control Control Light_Culture->Control Heavy_Culture Heavy Medium (Isotope-Labeled Amino Acids) Treatment Treatment Heavy_Culture->Treatment Lysis Cell Lysis & Protein Extraction Control->Lysis Treatment->Lysis Mixing Mix Light & Heavy Protein Lysates (1:1) Lysis->Mixing Digestion Protein Digestion (Trypsin) Mixing->Digestion LCMS LC-MS/MS Analysis Digestion->LCMS Data_Analysis Data Analysis (Quantification) LCMS->Data_Analysis

SILAC Experimental Workflow
Isobaric Tags for Relative and Absolute Quantitation (iTRAQ)

iTRAQ is a chemical labeling method that allows for the simultaneous quantification of proteins in up to eight samples.[3][6]

Methodology:

  • Protein Extraction and Digestion: Proteins are extracted from each sample, and the protein concentration is determined. Equal amounts of protein from each sample are then digested into peptides.

  • iTRAQ Labeling: Each peptide digest is individually labeled with a specific iTRAQ reagent (e.g., 114, 115, 116, 117 for a 4-plex experiment). The labeling reaction targets the primary amines of peptides.

  • Sample Pooling: The labeled peptide samples are combined into a single mixture.

  • Fractionation (Optional but Recommended): The pooled peptide mixture is often fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography to reduce sample complexity.

  • LC-MS/MS Analysis: The peptide fractions are analyzed by LC-MS/MS. In the MS1 scan, the isobarically labeled peptides appear as a single peak. Upon fragmentation (MS2), the reporter ions are released, and their intensities are measured.

  • Data Analysis: The relative abundance of each peptide is determined from the intensities of the reporter ions. Protein quantification is then inferred from the peptide quantification data.[10]

iTRAQ_Workflow cluster_samples Sample Preparation cluster_labeling iTRAQ Labeling Sample1 Sample 1 (Protein Extraction & Digestion) Label1 Label with iTRAQ 1 Sample1->Label1 Sample2 Sample 2 (Protein Extraction & Digestion) Label2 Label with iTRAQ 2 Sample2->Label2 SampleN Sample N (Protein Extraction & Digestion) LabelN Label with iTRAQ N SampleN->LabelN Pooling Pool Labeled Peptides Label1->Pooling Label2->Pooling LabelN->Pooling Fractionation Fractionation (Optional) Pooling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data_Analysis Data Analysis (Reporter Ion Quantification) LCMS->Data_Analysis

iTRAQ Experimental Workflow
Tandem Mass Tags (TMT)

TMT is another isobaric labeling technique that offers higher multiplexing capabilities, allowing for the analysis of up to 16 samples simultaneously.[6][7]

Methodology:

The experimental workflow for TMT is very similar to that of iTRAQ.

  • Protein Extraction and Digestion: As with iTRAQ, proteins are extracted from each sample, quantified, and digested into peptides.

  • TMT Labeling: Each peptide digest is labeled with a specific TMT reagent from a multiplex kit.

  • Sample Pooling: All TMT-labeled samples are combined into a single mixture.

  • Fractionation: To increase proteome coverage, the pooled sample is typically fractionated.

  • LC-MS/MS Analysis: The fractions are analyzed by LC-MS/MS. Similar to iTRAQ, TMT-labeled peptides are isobaric in the MS1 scan and generate unique reporter ions in the MS2 scan.

  • Data Analysis: The relative protein abundance is determined by the intensities of the TMT reporter ions.[7]

TMT_Workflow cluster_samples Sample Preparation cluster_labeling TMT Labeling Sample1 Sample 1 (Protein Extraction & Digestion) Label1 Label with TMT 1 Sample1->Label1 SampleN Sample N (Protein Extraction & Digestion) LabelN Label with TMT N SampleN->LabelN Pooling Pool Labeled Peptides Label1->Pooling LabelN->Pooling Fractionation Fractionation Pooling->Fractionation LCMS LC-MS/MS Analysis Fractionation->LCMS Data_Analysis Data Analysis (Reporter Ion Quantification) LCMS->Data_Analysis

TMT Experimental Workflow

Applications in Drug Development and Signaling Pathway Analysis

Labeled amino acid-based proteomics has become an indispensable tool in drug discovery and development, as well as for dissecting complex cellular signaling pathways.

Drug Target Deconvolution and Biomarker Discovery

These techniques are instrumental in identifying the molecular targets of drugs and discovering biomarkers for disease diagnosis and prognosis.[8][12] For instance, SILAC can be employed in chemical proteomics to identify the proteins that interact with a small molecule drug.[13] By comparing the protein binding profile in the presence and absence of the drug, specific targets can be identified.[13] Similarly, iTRAQ and TMT are widely used for biomarker discovery in clinical samples, allowing for the comparison of protein expression profiles between healthy and diseased states or in response to drug treatment.[8][14]

Elucidation of Signaling Pathways

Understanding how cells respond to stimuli and how these responses are altered in disease is a central goal of biomedical research. Labeled proteomics enables the global and quantitative analysis of signaling networks.

A prominent example is the study of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, which is frequently dysregulated in cancer.[15] SILAC-based phosphoproteomics has been used to map the temporal dynamics of protein phosphorylation upon EGFR activation, revealing novel components and regulatory mechanisms of this pathway.[16][17]

EGFR_Signaling_Pathway EGF EGF EGFR EGFR EGF->EGFR Binds Grb2 Grb2 EGFR->Grb2 Recruits Sos Sos Grb2->Sos Activates Ras Ras Sos->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Proliferation Cell Proliferation Transcription_Factors->Proliferation Regulates MAPK_Signaling_Pathway Stimulus External Stimulus MAPKKK MAPKKK (e.g., Raf) Stimulus->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Cellular_Response Cellular Response MAPK->Cellular_Response Induces

References

Navigating the Invisible: A Technical Guide to the Storage and Handling of Isotopically Labeled Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the critical principles and practices for the storage and handling of isotopically labeled compounds. Ensuring the stability and purity of these essential research tools is paramount for generating reliable and reproducible data in drug discovery, metabolism studies, and various other scientific endeavors. This document outlines the mechanisms of decomposition, provides quantitative storage recommendations, details experimental protocols for purity assessment, and offers guidance on safe handling and disposal.

The Imperative of Stability: Understanding Decomposition

Isotopically labeled compounds, particularly those containing radioisotopes, are inherently less stable than their unlabeled counterparts.[1] This instability arises primarily from a process called autoradiolysis , the decomposition of a compound by the radiation it emits.[2] Understanding the mechanisms of autoradiolysis is fundamental to developing effective storage strategies.

Mechanisms of Autoradiolysis

Autoradiolysis can be categorized into three primary modes:

  • Primary (Internal) Decomposition: This occurs when the radioactive decay of an isotope within a molecule directly alters that molecule's structure.

  • Primary (External) Decomposition: As a radioactive atom decays, it emits particles (e.g., beta particles) that can directly strike and damage other surrounding radiolabeled molecules.

  • Secondary Decomposition: This is the most significant contributor to overall decomposition. The emitted radiation interacts with the surrounding medium (e.g., solvent molecules), generating highly reactive species like free radicals.[3] These radicals then go on to react with and degrade the labeled compound.

The rate of decomposition is influenced by several factors, which are summarized in the table below.

FactorImpact on StabilityRationale
Specific Activity Higher specific activity leads to lower stability.A higher concentration of radioactivity per unit mass or mole results in a greater radiation dose to the compound and its surroundings, accelerating radiolysis.[4]
Radioactive Concentration Higher radioactive concentration leads to lower stability.More radioactive molecules in a given volume increases the likelihood of both direct and indirect radiolytic damage.
Energy of Emission Higher energy emissions (e.g., from ³²P) cause greater decomposition.High-energy particles can travel further and create more reactive species, leading to more widespread damage.[5]
Storage Temperature Lower temperatures generally increase stability.Reduces the rate of chemical reactions and the mobility of free radicals.[3]
Physical Form Solutions are often more stable than solids.Dispersing the molecules in a suitable solvent minimizes self-irradiation and the effects of primary decomposition.[4] Crystalline solids are preferable to amorphous solids.[1]
Solvent System Choice of solvent is critical.Solvents that can act as free radical scavengers (e.g., ethanol, benzene) can absorb radiation energy and protect the labeled compound.[6] Aqueous solutions can be problematic due to the formation of highly reactive hydroxyl radicals.
Light and Oxygen Exposure can decrease stability.Can promote the formation of free radicals and other reactive species, accelerating chemical decomposition.[1]

Quantitative Storage and Stability Guidelines

Proper storage is the most effective strategy to mitigate decomposition and extend the shelf-life of isotopically labeled compounds. The following tables provide a summary of recommended storage conditions and typical decomposition rates for commonly used isotopes.

Table 2.1: Recommended Storage Conditions for Radiolabeled Compounds
IsotopeCompound TypeRecommended Storage TemperatureRecommended Solvent/FormKey Considerations
Tritium (³H) General+2 to +4°C (unfrozen aqueous) or -20°C to -80°CAqueous solutions with 2-3% ethanol; Benzene or toluene for non-polar compounds.Avoid repeated freeze-thaw cycles. Rapid freezing is recommended if necessary.[6] Do not store frozen in aqueous solutions unless specified, as this can concentrate the compound and accelerate radiolysis.
Carbon-14 (¹⁴C) General+2 to +4°C, -20°C, or -80°CSolid (crystalline preferred) or in a suitable solvent like ethanol or toluene.¹⁴C compounds are generally more stable than those labeled with other isotopes due to lower energy beta emission.[7]
Phosphorus-32 (³²P) Nucleotides (e.g., ATP)-20°C to -80°CIn a buffered aqueous solution, often containing a cryoprotectant. Shipped on dry ice.High-energy beta emitter; requires appropriate shielding (e.g., 10mm acrylic).[6] Aliquoting is highly recommended to avoid multiple freeze-thaw cycles.[8]
Sulfur-35 (³⁵S) Amino Acids (Met, Cys)-20°C to -80°CShipped on dry ice. Store in tightly sealed vials.Can be volatile. Handle in a fume hood. Use activated charcoal to trap volatile species.[3]
Iodine-125 (¹²⁵I) Proteins, Antibodies+2 to +4°C (short-term) or -20°C to -80°C (long-term)In buffered solutions containing a stabilizing protein (e.g., BSA) and a cryoprotectant (e.g., glycerol).Aliquot into low-protein-binding tubes. Avoid frost-free freezers.[9] Use as soon as possible, generally within 30 days of labeling.[10]
Table 2.2: Typical Decomposition Rates Under Optimal Conditions
IsotopeTypical Observed Decomposition Rate
Tritium (³H) 1-3% per month[4]
Carbon-14 (¹⁴C) 1-3% per year[4]
Phosphorus-32 (³²P) 1-2% per week[4]
Sulfur-35 (³⁵S) 2-3% per month[4]
Iodine-125 (¹²⁵I) 5% per month[4]

Note: These are general guidelines. The actual rate of decomposition is compound-specific. Always consult the Certificate of Analysis (CoA) or product data sheet for manufacturer-specific recommendations.[4]

Experimental Protocols for Purity Assessment

Regularly assessing the radiochemical purity of labeled compounds is crucial, especially after prolonged storage.[4] High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are the most common techniques employed for this purpose.

Protocol: Radiochemical Purity by HPLC with Radiometric Detection

This method provides high-resolution separation and quantification of the parent compound from its radiolabeled impurities.

1. System Preparation:

  • HPLC System: An isocratic or gradient HPLC system equipped with a UV detector and an in-line radioactivity detector (e.g., flow scintillation or solid scintillator).[11][12]
  • Column: A reverse-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is suitable for a wide range of compounds.
  • Mobile Phase: A filtered and degassed mixture of solvents appropriate for the compound of interest. A common starting point for many organic molecules is a gradient of acetonitrile and water, often with a modifier like 0.1% trifluoroacetic acid (TFA).
  • Flow Rate: Typically 1.0 mL/min.

2. Sample Preparation:

  • Carefully withdraw a small aliquot of the radiolabeled compound.
  • Dilute the sample in a suitable solvent (often the mobile phase) to a concentration appropriate for the detector's sensitivity.
  • If the parent compound is available unlabeled ('cold standard'), prepare a reference solution.
  • Filter the sample through a 0.22 or 0.45 µm syringe filter before injection.[13]

3. Chromatographic Run:

  • If available, inject the 'cold standard' first to determine its retention time via UV detection.
  • Inject the radiolabeled sample.
  • Run the HPLC method, collecting data from both the UV and radioactivity detectors simultaneously.

4. Data Analysis:

  • Integrate the peaks in the radio-chromatogram.
  • Calculate the radiochemical purity as the percentage of the area of the main peak (corresponding to the parent compound) relative to the total area of all radioactive peaks.[13]
  • Formula: Radiochemical Purity (%) = (Area of Parent Peak / Total Area of All Radioactive Peaks) x 100

Protocol: Radiochemical Purity by Thin-Layer Chromatography (TLC)

TLC is a rapid and cost-effective method for purity assessment, particularly useful for separating highly polar or non-volatile compounds.

1. Materials:

  • TLC Plates: Select a stationary phase appropriate for the compound (e.g., silica gel, cellulose, or polyethyleneimine (PEI)-cellulose for nucleotides).[14]
  • Developing Chamber: A glass tank with a tight-fitting lid.
  • Mobile Phase (Solvent System): A solvent or mixture of solvents that provides good separation of the compound from its expected impurities.
  • Spotting Capillary: A fine-tipped glass capillary or micropipette.

2. Procedure:

  • Pour the mobile phase into the developing chamber to a depth of 0.5-1.0 cm and cover it to allow the atmosphere to saturate.
  • Using a pencil, gently draw a faint origin line about 1.5-2.0 cm from the bottom of the TLC plate.
  • Carefully spot a small volume (1-2 µL) of the radiolabeled compound solution onto the origin line. Keep the spot as small as possible.
  • Allow the spot to dry completely.
  • Place the TLC plate into the developing chamber, ensuring the origin line is above the solvent level.
  • Allow the solvent to ascend the plate by capillary action until it is about 1-2 cm from the top.
  • Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood.

3. Detection and Analysis:

  • Autoradiography/Phosphorimaging: Expose the TLC plate to X-ray film or a phosphor screen. The intensity of the spots corresponds to the amount of radioactivity.[14] Phosphorimaging is more sensitive and provides a greater linear range than film.[14]
  • TLC Scanner: A specialized instrument that moves the plate past a radiation detector to generate a chromatogram.
  • Scraping and Counting: Cut the TLC plate into segments, scrape the stationary phase into scintillation vials, add scintillation cocktail, and count in a liquid scintillation counter.
  • Calculate the radiochemical purity by determining the percentage of radioactivity in the spot corresponding to the parent compound relative to the total radioactivity on the entire plate.

Visualizing Workflows and Concepts

To clarify key processes in handling radiolabeled compounds, the following diagrams are provided. They are generated using the DOT language for Graphviz.

G Workflow for Handling a New Radiolabeled Compound cluster_receipt Receipt & Initial Check cluster_purity Purity Assessment cluster_storage Aliquoting & Storage Receipt Receive Compound Inspect Inspect Vial for Damage Receipt->Inspect CheckDocs Verify Certificate of Analysis (CoA) Inspect->CheckDocs PurityCheck Perform Initial Purity Check (HPLC/TLC) CheckDocs->PurityCheck CompareCoA Compare Result to CoA Specification PurityCheck->CompareCoA Decision Purity Acceptable? CompareCoA->Decision Repurify Repurify if Necessary Decision->Repurify No Aliquot Aliquot into Working Volumes Decision->Aliquot Yes Repurify->PurityCheck Store Store Aliquots under Recommended Conditions Aliquot->Store Log Log in Inventory System Store->Log

Workflow for handling a new radiolabeled compound.

G Primary and Secondary Autoradiolysis Mechanisms cluster_primary Primary Decomposition cluster_secondary Secondary Decomposition Parent Radiolabeled Molecule (R) Decay Radioactive Decay Event Parent->Decay Internal Effect AlteredParent Altered Molecule (R') Decay->AlteredParent Internal Effect ExternalHit Nearby Molecule (R) Decay->ExternalHit External Effect (Beta Particle Emission) Solvent Solvent Molecule (S) Decay->Solvent Radiation Interaction DamagedExternal Damaged Molecule (R'') ExternalHit->DamagedExternal Radical Reactive Radical (S•) Solvent->Radical Parent2 Radiolabeled Molecule (R*) Radical->Parent2 Chemical Attack DecomposedProduct Decomposed Product Parent2->DecomposedProduct

Mechanisms of radiolytic decomposition.

G Radiochemical Purity Analysis Workflow (TLC Example) start Start: Obtain Sample spot Spot Sample on TLC Plate Origin start->spot develop Develop Plate in Solvent Chamber spot->develop dry Dry Plate develop->dry detect Detect Radioactivity (Phosphorimager/Scanner) dry->detect quantify Quantify Radioactivity in Spots detect->quantify calculate Calculate % Purity quantify->calculate end End: Report Result calculate->end

Workflow for TLC-based purity analysis.

Safe Handling and Disposal

Adherence to strict safety protocols is non-negotiable when working with radioactive materials. The principle of ALARA (As Low As Reasonably Achievable) should always guide laboratory practices.

General Handling Precautions
  • Designated Areas: All work with radioactive materials should be conducted in designated and clearly labeled areas.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate disposable gloves. For high-energy beta emitters like ³²P, consider using finger dosimeters.

  • Shielding: Use appropriate shielding for the isotope being handled. Acrylic (Plexiglas) is effective for high-energy beta emitters like ³²P as it minimizes the production of Bremsstrahlung X-rays.[6] Lead is required for gamma emitters like ¹²⁵I.[6]

  • Contamination Control: Cover work surfaces with absorbent, plastic-backed paper. Use trays to contain potential spills. Frequently monitor gloves, hands, and the work area for contamination with a suitable survey meter.

  • No Mouth Pipetting: Never use mouth-operated equipment in a radioactive materials laboratory.

  • Ventilation: Handle volatile compounds, such as those labeled with ³⁵S, in a certified chemical fume hood.[3]

Radioactive Waste Disposal

Proper segregation and disposal of radioactive waste are critical for safety and regulatory compliance.

  • Segregation: Waste must be segregated by isotope and physical form (e.g., dry solid, liquid, sharps, scintillation vials).

  • Short vs. Long Half-Life: Isotopes with short half-lives (e.g., ³²P, ³⁵S, ¹²⁵I) should be segregated from long-lived isotopes (³H, ¹⁴C). Short-lived waste is often held for decay-in-storage until it reaches background levels before being disposed of as non-radioactive waste.

  • Containers: Use clearly labeled, appropriate waste containers.

    • Dry Solids: Lined cardboard or plastic containers.

    • Liquids: Sturdy carboys, stored in secondary containment.

    • Sharps: Puncture-resistant containers.

  • Documentation: Maintain accurate logs of all radioactive waste, detailing the isotope, activity, date, and chemical composition.

  • Institutional Guidelines: Always follow the specific radioactive waste disposal procedures established by your institution's Environmental Health and Safety (EHS) or Radiation Safety Office.

By implementing the comprehensive strategies outlined in this guide, researchers can ensure the integrity of their isotopically labeled compounds, leading to more accurate and reliable experimental outcomes while maintaining the highest standards of laboratory safety.

References

Methodological & Application

Application Notes and Protocols for the Use of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N in Solid-Phase Peptide Synthesis (SPPS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are indispensable tools in modern chemical and biological research, enabling precise tracking and quantification of molecules in complex systems.[1] Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a specialized building block for Solid-Phase Peptide Synthesis (SPPS), a cornerstone technique for the efficient chemical synthesis of peptides.[2] In this isotopically labeled amino acid, four carbon atoms and one nitrogen atom are replaced with their heavier, non-radioactive isotopes, ¹³C and ¹⁵N, respectively. This labeling provides a distinct mass shift, making peptides incorporating this residue readily distinguishable by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][]

The 9-fluorenylmethyloxycarbonyl (Fmoc) group serves as a temporary protecting group for the α-amino group, which can be removed under mild basic conditions, typically with piperidine.[4] The tert-butyl (OtBu) group protects the side-chain carboxyl group of aspartic acid and is removed under acidic conditions during the final cleavage of the peptide from the solid support.[5] This orthogonal protection strategy is a hallmark of Fmoc-based SPPS.[6]

These application notes provide a comprehensive guide to the use of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N in SPPS, covering its primary applications, detailed experimental protocols, and strategies to address potential challenges.

Key Applications

The incorporation of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N into synthetic peptides offers significant advantages in various research and development areas:

  • Quantitative Proteomics and Biomarker Discovery: Peptides containing this labeled residue serve as ideal internal standards for the absolute quantification of proteins and their post-translational modifications in complex biological samples using mass spectrometry-based targeted proteomics.[7][8] The known concentration of the "heavy" peptide allows for precise determination of the "light" endogenous peptide's abundance.

  • Structural Biology and NMR Spectroscopy: The presence of ¹³C and ¹⁵N isotopes is essential for advanced NMR experiments used to determine the three-dimensional structure and dynamics of peptides and proteins.[1][] These isotopes provide the necessary signals for multidimensional heteronuclear NMR techniques.[9]

  • Pharmacokinetic and Drug Metabolism Studies: In drug development, isotopically labeled versions of peptide drug candidates are used to study their absorption, distribution, metabolism, and excretion (ADME) profiles. The distinct mass allows for unambiguous detection and quantification of the drug and its metabolites in biological matrices.[10]

  • Metabolic Flux Analysis: Labeled amino acids can be used to trace the metabolic fate of aspartic acid within cellular systems, providing insights into metabolic pathways and their regulation.[1]

Experimental Protocols

The following protocols outline the key steps for incorporating Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N into a peptide sequence using manual or automated Fmoc-based SPPS.

Resin Selection and Preparation

The choice of resin depends on the desired C-terminal functionality of the peptide (e.g., acid or amide).[11]

  • Procedure:

    • Place the desired amount of resin (e.g., Rink Amide resin for a C-terminal amide or Wang resin for a C-terminal acid) in a reaction vessel.

    • Swell the resin in N,N-dimethylformamide (DMF) for 30-60 minutes at room temperature.[12]

    • Drain the DMF.

Fmoc Deprotection

This step removes the Fmoc group from the N-terminus of the growing peptide chain, preparing it for the coupling of the next amino acid.[12]

  • Reagent: 20% (v/v) piperidine in DMF.

  • Procedure:

    • Add the deprotection solution to the resin.

    • Agitate the mixture for an initial 3 minutes.[12]

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 10-15 minutes to ensure complete removal of the Fmoc group.[12]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.[5]

Amino Acid Coupling

This protocol describes the activation and coupling of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N. The principles are applicable to other amino acids in the sequence.

  • Reagents:

    • Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N

    • Coupling reagent (e.g., HBTU, HATU, HCTU)[13]

    • Base (e.g., N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine)

    • High-purity DMF

  • Procedure:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N (3-5 equivalents relative to the resin loading) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF.

    • Add the base (e.g., DIPEA, 6-10 equivalents) to the amino acid solution.[5]

    • Allow the mixture to pre-activate for 1-5 minutes.[5][7]

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture for 1-2 hours at room temperature.[7] Coupling times may need to be extended for sterically hindered amino acids.[14]

    • After coupling, drain the solution and wash the resin with DMF (3-5 times).[5]

Final Cleavage and Deprotection

This step cleaves the completed peptide from the resin and removes the side-chain protecting groups.

  • Cleavage Cocktail (Standard): 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS).[15]

  • Procedure:

    • Wash the peptide-resin with dichloromethane (DCM) and dry it under vacuum.[16]

    • Add the freshly prepared cleavage cocktail to the resin in a fume hood.[17]

    • Incubate the mixture with occasional swirling for 1-3 hours at room temperature.[18]

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA and combine the filtrates.[17]

    • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.[19]

    • Centrifuge the mixture to pellet the peptide and decant the ether.[17]

    • Wash the peptide pellet with cold diethyl ether twice more to remove scavengers.[19]

    • Dry the crude peptide pellet under vacuum.[19]

Purification and Analysis
  • Purification: The crude peptide is typically purified by reverse-phase high-performance liquid chromatography (RP-HPLC).[19]

  • Analysis: The purity and identity of the final peptide are confirmed by analytical RP-HPLC and mass spectrometry. The incorporation of the ¹³C and ¹⁵N isotopes will result in a predictable mass shift compared to the unlabeled peptide.

Data Presentation

The following tables provide a summary of typical parameters and expected outcomes when using Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N in SPPS.

Table 1: Common Coupling Reagents and Conditions

Coupling ReagentEquivalents (AA:Reagent:Base)Activation TimeTypical Coupling TimeNotes
HBTU/DIPEA1:1:21-2 min30-60 minStandard, efficient coupling.
HATU/DIPEA1:1:21-2 min20-45 minMore reactive than HBTU, good for hindered couplings.
HCTU/DIPEA1:1:21-2 min20-45 minHighly efficient, especially for fast synthesis.[13]
DIC/HOBt1:1:1 (no base)5-10 min60-120 minCarbodiimide-based, can be more cost-effective.[11]

Table 2: Mass Shifts for Isotopically Labeled Aspartic Acid

Isotope LabelNumber of Labeled AtomsNominal Mass Shift (Da)
¹³C₄4+4
¹⁵N1+1
¹³C₄,¹⁵N 5 +5

Table 3: Potential Side Reactions and Mitigation Strategies for Asp(OtBu)

Side ReactionCauseMitigation StrategyReference
Aspartimide FormationPiperidine-catalyzed intramolecular cyclization during Fmoc deprotection.Use 20% piperidine with 0.1 M HOBt; use sterically hindered protecting groups (e.g., OMpe, OBno); use dipeptide building blocks (e.g., Fmoc-Asp(OtBu)-(Dmb)Gly-OH).[20]
RacemizationCan occur as a consequence of aspartimide formation.Strategies that prevent aspartimide formation also reduce racemization.

Visualizations

SPPS_Workflow cluster_resin_prep Resin Preparation cluster_synthesis_cycle Iterative Synthesis Cycle cluster_final_steps Final Steps Resin Solid Support (e.g., Wang Resin) Swell Swell Resin in DMF Resin->Swell Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Deprotection Wash1 DMF Wash Deprotection->Wash1 Repeat for each amino acid Coupling Amino Acid Coupling (Fmoc-Asp(OtBu)-¹³C₄,¹⁵N + HBTU/DIPEA) Wash1->Coupling Repeat for each amino acid Wash2 DMF Wash Coupling->Wash2 Repeat for each amino acid Wash2->Deprotection Repeat for each amino acid Cleavage Cleavage from Resin & Side-Chain Deprotection (TFA Cocktail) Wash2->Cleavage Precipitation Precipitation (Cold Diethyl Ether) Cleavage->Precipitation Purification RP-HPLC Purification Precipitation->Purification Analysis MS & HPLC Analysis Purification->Analysis

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) using Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

Aspartimide_Formation Peptide Peptide-Asp(OtBu)-Xaa-Resin Deprotection Fmoc Deprotection (Piperidine) Peptide->Deprotection Base Treatment Aspartimide Aspartimide Intermediate (Succinimide Ring) Deprotection->Aspartimide Intramolecular Cyclization Alpha_Peptide Desired α-Peptide Aspartimide->Alpha_Peptide Hydrolysis (Major) Beta_Peptide β-Peptide Impurity Aspartimide->Beta_Peptide Hydrolysis (Minor) Racemized_Peptide Racemized Impurities Aspartimide->Racemized_Peptide Epimerization

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc deprotection of Asp(OtBu)-containing peptides.

Conclusion

Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a powerful tool for the synthesis of isotopically labeled peptides for a wide range of applications in research and drug development. While its incorporation follows standard SPPS protocols, careful consideration of coupling conditions and potential side reactions, particularly aspartimide formation, is crucial for obtaining high-purity peptides. The detailed protocols and guidelines presented in these application notes serve as a valuable resource for scientists to effectively utilize this labeled amino acid in their synthetic endeavors, ultimately enabling more precise and insightful experimental outcomes.

References

Application Notes and Protocols for Fmoc-Asp(OtBu)-OH-13C4,15N in Quantitative Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fmoc-Asp(OtBu)-OH-13C4,15N is a stable isotope-labeled (SIL) amino acid that serves as a critical reagent in quantitative mass spectrometry-based proteomics and drug development.[1][2] This isotopically heavy version of Fmoc-L-aspartic acid 4-tert-butyl ester contains four Carbon-13 (¹³C) and one Nitrogen-15 (¹⁵N) atoms, resulting in a mass shift that allows it to be distinguished from its natural, or "light," counterpart by a mass spectrometer.[1] Its primary application is in the synthesis of stable isotope-labeled peptides, which are used as internal standards for the highly accurate and precise quantification of target peptides and proteins in complex biological matrices.[1][2][3]

This document provides detailed application notes and protocols for the use of this compound in quantitative mass spectrometry workflows.

Principle of Quantitative Analysis using Stable Isotope-Labeled Internal Standards

The core principle behind using a stable isotope-labeled peptide as an internal standard is isotope dilution mass spectrometry. A known quantity of the "heavy" SIL peptide, which is chemically identical to the target "light" peptide, is spiked into a biological sample.[1] The heavy and light peptides co-elute during liquid chromatography and are detected simultaneously by the mass spectrometer.[4] By comparing the signal intensities of the heavy and light peptides, the absolute quantity of the target peptide in the original sample can be determined with high accuracy, as the internal standard corrects for variations in sample preparation, chromatographic retention, and ionization efficiency.[3][5]

cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (containing light peptide) Spike Spike with known amount of Heavy SIL Peptide Sample->Spike Digest Proteolytic Digestion Spike->Digest LC Liquid Chromatography (Co-elution of light & heavy peptides) Digest->LC MS Mass Spectrometry (Detection of light & heavy peptides) LC->MS MSMS Tandem MS (Fragmentation for identification) MS->MSMS Ratio Calculate Peak Area Ratio (Light / Heavy) MSMS->Ratio Quant Determine Absolute Quantity of Target Peptide Ratio->Quant

Figure 1. Workflow for absolute quantification of peptides using a stable isotope-labeled internal standard.

Application 1: Synthesis of a Stable Isotope-Labeled Peptide Internal Standard

This compound is incorporated into a peptide sequence using standard solid-phase peptide synthesis (SPPS) with Fmoc chemistry.[6][7]

Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol describes the manual synthesis of a hypothetical stable isotope-labeled peptide, Ac-Ala-Val-[Asp(¹³C₄,¹⁵N)]-Gly-Lys-NH₂, on a Rink Amide resin.

Materials:

  • Rink Amide MBHA resin

  • Fmoc-Ala-OH, Fmoc-Val-OH, Fmoc-Gly-OH, Fmoc-Lys(Boc)-OH

  • This compound

  • Coupling reagents: HBTU, HOBt

  • Activator base: DIPEA

  • Deprotection solution: 20% piperidine in DMF

  • Solvents: DMF, DCM, Diethyl ether

  • Cleavage cocktail: 95% TFA, 2.5% TIS, 2.5% H₂O

  • Acetic anhydride

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain and repeat the treatment for 15 minutes.

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Amino Acid Coupling (Iterative Process):

    • For each amino acid in the sequence (starting from the C-terminus: Lys, Gly, Asp, Val, Ala):

      • In a separate vial, dissolve the Fmoc-amino acid (3 eq), HBTU (2.9 eq), and HOBt (3 eq) in DMF.

      • Add DIPEA (6 eq) to the vial to activate the amino acid.

      • Add the activated amino acid solution to the resin and shake for 2 hours.

      • Wash the resin with DMF (5x) and DCM (3x).

      • Perform a Kaiser test to confirm complete coupling.

    • For the incorporation of the labeled aspartic acid, use This compound .

  • N-terminal Acetylation:

    • After the final Fmoc deprotection (of Ala), wash the resin with DMF.

    • Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.

    • Wash the resin with DMF (5x) and DCM (3x).

  • Cleavage and Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and shake for 2-3 hours.

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide and wash with cold ether (3x).

    • Dry the peptide pellet.

    • Purify the peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Quality Control:

    • Confirm the identity and purity of the SIL peptide using LC-MS and analytical RP-HPLC.

start Start with Rink Amide Resin swell Swell Resin in DMF start->swell deprotect1 Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect1 couple_lys Couple Fmoc-Lys(Boc)-OH deprotect1->couple_lys wash1 Wash (DMF, DCM) couple_lys->wash1 deprotect2 Fmoc Deprotection wash1->deprotect2 couple_gly Couple Fmoc-Gly-OH deprotect2->couple_gly wash2 Wash couple_gly->wash2 deprotect3 Fmoc Deprotection wash2->deprotect3 couple_asp Couple this compound deprotect3->couple_asp wash3 Wash couple_asp->wash3 deprotect4 Fmoc Deprotection wash3->deprotect4 couple_val Couple Fmoc-Val-OH deprotect4->couple_val wash4 Wash couple_val->wash4 deprotect5 Fmoc Deprotection wash4->deprotect5 couple_ala Couple Fmoc-Ala-OH deprotect5->couple_ala wash5 Wash couple_ala->wash5 deprotect6 Final Fmoc Deprotection wash5->deprotect6 acetylate N-terminal Acetylation deprotect6->acetylate cleave Cleave from Resin (TFA Cocktail) acetylate->cleave purify Purify by RP-HPLC cleave->purify qc QC by LC-MS purify->qc

Figure 2. Solid-phase peptide synthesis workflow for the labeled peptide.

Application 2: Quantitative Analysis of a Target Peptide in Human Plasma

This protocol outlines the use of the synthesized SIL peptide as an internal standard for the quantification of the corresponding light peptide in a human plasma sample using LC-MS/MS.

Protocol for Sample Preparation and LC-MS/MS Analysis

Sample Preparation:

  • Protein Precipitation: To 100 µL of human plasma, add 300 µL of acetonitrile containing the SIL peptide internal standard at a known concentration (e.g., 100 fmol/µL).

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Transfer the supernatant to a new tube.

  • Evaporation and Reconstitution: Evaporate the supernatant to dryness under a stream of nitrogen and reconstitute the pellet in 100 µL of mobile phase A (e.g., 0.1% formic acid in water).

LC-MS/MS Analysis:

  • LC System: Agilent 1290 Infinity II LC or equivalent

  • MS System: Agilent 6495 Triple Quadrupole LC/MS or equivalent

  • Column: Agilent AdvanceBio Peptide Mapping column (e.g., 2.1 x 150 mm, 2.7 µm)

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A suitable gradient to separate the peptide of interest (e.g., 5-40% B over 15 minutes).

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Analysis Mode: Multiple Reaction Monitoring (MRM)

MRM Transitions: The specific precursor and product ion pairs (transitions) for both the light and heavy peptides need to be optimized. For our hypothetical peptide:

PeptidePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)
Light (Analyte)[Calculated m/z][Optimized y-ion][Optimized value]
Heavy (IS)[Calculated m/z + 5][Optimized y-ion + 5][Optimized value]

Data Presentation

Calibration Curve

A calibration curve is generated by analyzing a series of calibration standards prepared by spiking known concentrations of the light peptide into a surrogate matrix (e.g., stripped plasma) containing a constant concentration of the heavy SIL peptide.

Table 1: Representative Calibration Curve Data

CalibratorNominal Conc. (fmol/µL)Peak Area (Light)Peak Area (Heavy)Peak Area Ratio (Light/Heavy)Calculated Conc. (fmol/µL)Accuracy (%)
11.05,230510,4500.01020.9898.0
22.512,890505,6000.02552.52100.8
310.050,150498,7000.100610.11101.1
450.0255,800501,2000.510451.25102.5
5250.01,265,000495,5002.5530251.78100.7
6500.02,489,000490,1005.0785498.9099.8

Linear Regression: y = 0.0101x + 0.0001; R² = 0.9995

Assay Performance

The performance of the quantitative assay is evaluated by analyzing quality control (QC) samples at different concentrations.

Table 2: Precision and Accuracy Data

QC LevelNominal Conc. (fmol/µL)Mean Calculated Conc. (n=5)SDCV (%)Accuracy (%)
LLOQ1.01.050.1211.4105.0
Low3.02.890.217.396.3
Mid100.0102.55.85.7102.5
High400.0395.618.24.698.9

LLOQ: Lower Limit of Quantification

Conclusion

This compound is a fundamental building block for the synthesis of stable isotope-labeled peptides. These SIL peptides are essential for developing robust and reliable quantitative mass spectrometry assays, enabling precise measurement of peptides and proteins in complex biological samples. The protocols and data presented here provide a comprehensive guide for researchers and scientists in the fields of proteomics and drug development to effectively utilize this valuable reagent.

References

Application of Labeled Amino Acids in NMR Spectroscopy: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for studying the structure, dynamics, and interactions of proteins and other biomolecules at atomic resolution.[1][2] A primary limitation of NMR is its inherently low sensitivity and the spectral complexity that arises from the large number of atoms in a protein.[3][4] Isotopic labeling, the process of enriching proteins with NMR-active stable isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), is an indispensable tool to overcome these challenges.[5] By replacing naturally abundant ¹²C (98.9%) and ¹⁴N (99.6%) with their NMR-active counterparts, researchers can significantly enhance sensitivity and employ multidimensional heteronuclear NMR experiments to resolve individual atomic signals.[3] This allows for detailed analysis of proteins that would otherwise be intractable, making isotopic labeling a cornerstone of modern structural biology and drug discovery.[6][7]

Application Notes

Overcoming the Limits of Protein Size

For proteins larger than ~25 kDa, severe signal overlap and rapid signal decay (transverse relaxation) make conventional NMR experiments ineffective.[1][2] Isotopic labeling provides several strategies to push these size limits:

  • Uniform ¹³C/¹⁵N Labeling: This is the standard approach for proteins up to ~30 kDa. It enables the use of triple-resonance experiments (e.g., HNCA, HNCACB) that correlate backbone atoms, forming the basis for sequential resonance assignment.[7][8]

  • Deuteration (²H Labeling): For proteins larger than 30 kDa, replacing non-exchangeable protons with deuterium dramatically reduces ¹H-¹H dipolar relaxation pathways, the primary cause of line broadening.[8][9] This results in sharper resonance lines and improved spectral quality.

  • Selective Protonation & Methyl Labeling: In a highly deuterated protein, protons can be selectively re-introduced at specific sites. The most powerful of these approaches is the specific ¹³C-labeling of methyl groups of Isoleucine, Leucine, and Valine (ILV) residues.[3][10] Methyl groups are excellent probes for large proteins due to their high sensitivity (three protons), rapid internal rotation which slows relaxation, and strategic locations within the hydrophobic core.[11][12]

  • TROSY (Transverse Relaxation-Optimized Spectroscopy): This specialized NMR technique, used in conjunction with deuteration, selects for the more slowly relaxing component of a signal, leading to significant gains in both sensitivity and resolution for macromolecules.[10][13] Methyl-TROSY experiments are particularly powerful for studying systems up to 1 MDa in size.[11][12]

Elucidating Protein Structure and Dynamics

Isotopically labeled amino acids are fundamental to determining the three-dimensional structures of proteins in solution. The general workflow involves expressing and purifying the labeled protein, acquiring a suite of multidimensional NMR experiments, assigning the chemical shifts of backbone and side-chain atoms, and calculating a structural model based on NMR-derived restraints like Nuclear Overhauser Effects (NOEs).[7][14]

Beyond static structures, NMR with labeled samples provides unparalleled insight into protein dynamics across a wide range of timescales. Amide ¹⁵N relaxation experiments (T₁, T₂, and {¹H}-¹⁵N NOE) on uniformly ¹⁵N-labeled proteins can characterize fast (picosecond-nanosecond) motions of the protein backbone, revealing regions of flexibility that are often crucial for function.[15]

Accelerating Drug Discovery

In the pharmaceutical industry, protein-observed NMR is a key technique for fragment-based drug discovery (FBDD). This approach involves screening libraries of small molecule "fragments" to identify those that bind to a protein target. By monitoring the ¹H-¹⁵N HSQC spectrum of a ¹⁵N-labeled protein, researchers can detect binding events through chemical shift perturbations (CSPs) of specific amino acid residues.[6][16] This method not only confirms binding but also maps the binding site on the protein surface, providing crucial information for growing fragments into potent lead compounds.[6] Selective labeling can further simplify spectra and focus the analysis on specific regions of interest, such as an active site.[3]

Quantitative Data

Table 1: General NMR Sample Requirements for Labeled Proteins
ParameterRecommended ValueNotes
Concentration 0.1 - 2.5 mMTypically 0.3-0.5 mM for proteins; higher concentrations (>1 mM) are preferred if possible.[17][18][19]
Volume 250 - 550 µL~550 µL for standard 5 mm tubes; ~250-300 µL for Shigemi tubes for limited sample quantity.[17][20]
Purity > 95%Essential to avoid interference and degradation.[17]
Buffer Phosphate buffer preferredAvoid buffers with non-exchangeable protons (e.g., Tris).[21]
Ionic Strength < 100 mM (Cryoprobe)High salt concentrations reduce sensitivity.[17][21]
pH 6.0 - 7.0Slightly acidic pH minimizes exchange with water. Protein should be stable and soluble.[21]
Additives 5-10% D₂O, 0.02% NaN₃D₂O is required for the spectrometer's frequency lock; azide prevents bacterial growth.[19][22]
Table 2: Isotopic Labeling Strategy by Protein Molecular Weight
Molecular WeightRecommended Labeling StrategyKey NMR Experiments
< 15 kDaUniform ¹⁵N and/or ¹³C2D ¹H-¹⁵N HSQC, 3D Triple Resonance (HNCA, etc.), 3D NOESY
15 - 30 kDaUniform ¹³C, ¹⁵N3D Triple Resonance, 3D NOESY[7]
30 - 60 kDaUniform ²H, ¹³C, ¹⁵NTROSY-based Triple Resonance Experiments[7]
> 60 kDaPerdeuteration with selective ¹³CH₃ (ILV) labeling¹H-¹³C HMQC (Methyl-TROSY)[11][13]
Table 3: Comparison of NMR Structure Determination using Fractional (20%) vs. Uniform (100%) ¹³C-Labeling for the CBM64 Protein (10 kDa)
Parameter20% ¹³C, 100% ¹⁵N Sample100% ¹³C, 100% ¹⁵N Sample
Backbone Atom Assignment 96.9%N/A
Sidechain Atom Assignment 93.6%N/A
Total NOE Restraints 14891656
Distance Restraints/Residue > 16> 16
Data sourced from a study demonstrating that for small proteins, cost-effective fractional labeling can yield high-quality structural data.[23]

Experimental Workflows & Logical Diagrams

G General Workflow for Labeled Protein Production for NMR cluster_cloning Gene Preparation cluster_expression Protein Expression & Labeling cluster_purification Purification & Sample Prep Clone Clone Gene of Interest into Expression Vector Transform Transform Vector into E. coli Expression Strain Clone->Transform Culture Grow Cells in Minimal Medium (e.g., M9) Transform->Culture Isotopes Provide Isotopes as Sole Source: ¹⁵NH₄Cl (Nitrogen) ¹³C-Glucose (Carbon) ²H₂O (Deuterium) Culture->Isotopes Induce Induce Protein Expression (e.g., with IPTG) Culture->Induce Harvest Harvest & Lyse Cells Induce->Harvest Purify Purify Protein (e.g., Affinity & Size Exclusion Chromatography) Harvest->Purify Buffer Buffer Exchange into NMR Buffer (with 10% D₂O) Purify->Buffer Concentrate Concentrate Sample to >0.3 mM Buffer->Concentrate NMR NMR Sample Ready (500 µL in tube) Concentrate->NMR

Caption: General workflow for producing an isotopically labeled protein sample for NMR analysis.

G Decision Logic for Isotopic Labeling Strategy Start Protein of Interest Decision1 What is the Molecular Weight? Start->Decision1 Label_Small Uniform ¹⁵N and/or ¹³C Labeling Decision1->Label_Small < 30 kDa Label_Medium Uniform ²H, ¹³C, ¹⁵N Labeling + TROSY Experiments Decision1->Label_Medium 30-60 kDa Label_Large Perdeuteration with Selective ¹³CH₃ Labeling (ILV) + Methyl-TROSY Decision1->Label_Large > 60 kDa End NMR Analysis Label_Small->End Label_Medium->End Label_Large->End

Caption: Decision tree for selecting an appropriate isotopic labeling strategy based on protein size.

G Workflow for NMR-Based Fragment Screening in Drug Discovery Start Prepare Uniformly ¹⁵N-Labeled Protein Target RefSpec Acquire Reference ¹H-¹⁵N HSQC Spectrum (Apo Protein) Start->RefSpec Screen Screen Fragment Library: Acquire ¹H-¹⁵N HSQC for Protein + Individual Fragments or Cocktails RefSpec->Screen Analysis Analyze Spectra for Chemical Shift Perturbations (CSPs) Screen->Analysis Decision Are Significant CSPs Observed? Analysis->Decision Hit Declare 'Hit' (Fragment Binds to Protein) Decision->Hit Yes NoHit No Hit Decision->NoHit No Map Map CSPs onto Protein Structure to Identify Binding Site Hit->Map Grow Lead Optimization: 'Fragment Growing' or 'Linking' Map->Grow

Caption: Workflow for fragment-based screening using protein-observed NMR spectroscopy.

Experimental Protocols

Protocol 1: Uniform ¹⁵N/¹³C Labeling of Proteins in E. coli

This protocol is adapted for expressing proteins in M9 minimal medium, where isotopically labeled nutrients are the sole source of nitrogen and carbon.[24][25]

Materials:

  • E. coli expression strain (e.g., BL21(DE3)) transformed with the expression plasmid.

  • M9 minimal medium salts (10x stock).

  • ¹⁵N-Ammonium Chloride (¹⁵NH₄Cl, >98% isotopic purity).

  • ¹³C-D-Glucose (>99% isotopic purity).

  • Trace elements solution (100x), 1M MgSO₄, 1M CaCl₂.

  • Appropriate antibiotic.

  • Isopropyl β-D-1-thiogalactopyranoside (IPTG).

Procedure:

  • Starter Culture: Inoculate 5 mL of LB medium with a single colony from a fresh plate. Grow overnight at 37°C with shaking.

  • Adaptation Culture: The next morning, inoculate 100 mL of M9 minimal medium (containing standard ¹⁴NH₄Cl and ¹²C-glucose) with 1 mL of the overnight LB culture. Grow at 37°C until the optical density at 600 nm (OD₆₀₀) reaches ~0.8. This step adapts the cells to minimal medium.

  • Main Culture Inoculation: Prepare 1 L of M9 medium in a 2.5 L baffled flask. Instead of standard reagents, add 1 g ¹⁵NH₄Cl and 2 g ¹³C-glucose as the sole nitrogen and carbon sources, respectively. Supplement with MgSO₄, CaCl₂, trace elements, and antibiotic.[26]

  • Inoculate the 1 L labeled M9 medium with 50 mL of the adaptation culture.

  • Growth and Induction: Grow the main culture at 37°C with vigorous shaking (~220 rpm) until the OD₆₀₀ reaches 0.6-0.8.

  • Cool the culture to the desired induction temperature (e.g., 18-25°C). Add IPTG to a final concentration of 0.5-1.0 mM to induce protein expression.

  • Expression: Continue to incubate for 12-18 hours at the lower temperature.

  • Harvest: Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C). The resulting cell pellet can be stored at -80°C or used immediately for protein purification.

Protocol 2: Selective ILV (¹³CH₃) Methyl Labeling in a Deuterated Background

This protocol is for producing highly deuterated proteins with selective protonation and ¹³C-labeling of Isoleucine (δ1), Leucine (δ1/δ2), and Valine (γ1/γ2) methyl groups. This is crucial for Methyl-TROSY studies of large proteins.[10][11]

Materials:

  • M9 medium components prepared in 99.9% Deuterium Oxide (D₂O).

  • ²H-D-Glucose (D₇, >97% isotopic purity).

  • ¹⁵NH₄Cl.

  • Labeling precursors:

    • α-ketobutyric acid [3-¹³C; 3,4,4,4-D₄] sodium salt (for Ile-δ1).

    • α-ketoisovaleric acid [3-¹³C; 3,4,4,4-D₄] sodium salt (for Leu and Val).

Procedure:

  • Adaptation to D₂O: Sequentially adapt the E. coli expression strain to D₂O by growing in media with increasing D₂O concentrations (e.g., 25%, 50%, 75%, and finally >98% D₂O). This is a critical step as high D₂O concentrations can be toxic to cells.

  • Main Culture: Inoculate 1 L of M9 medium prepared in >98% D₂O, containing 1 g/L ¹⁵NH₄Cl and 2 g/L ²H-glucose. Grow at 37°C until OD₆₀₀ reaches ~0.7.

  • Precursor Addition: Approximately 1 hour before induction, add the isotopic labeling precursors. Add α-ketobutyric acid to a final concentration of 60 mg/L and α-ketoisovaleric acid to 100 mg/L.

  • Induction: Induce protein expression with 1 mM IPTG and continue to grow the culture for 12-16 hours at a reduced temperature (e.g., 20-25°C).

  • Harvest: Harvest cells by centrifugation as described in Protocol 1. The subsequent purification must be performed in H₂O-based buffers to allow back-exchange of amide deuterons to protons, which are observed in many NMR experiments.

Protocol 3: Acquisition of a Standard ¹H-¹⁵N TROSY-HSQC Spectrum

This protocol outlines typical parameters for acquiring a 2D TROSY-HSQC experiment, which is the starting point for analyzing large, deuterated proteins.[15][27]

Sample:

  • Uniformly ¹⁵N-labeled (and ideally >75% ²H-labeled) protein at 0.3-1.0 mM concentration in an appropriate NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 6.5) containing 90% H₂O / 10% D₂O.

Spectrometer Setup (example for a 600 MHz Bruker spectrometer):

  • Load Experiment: Load a standard TROSY pulse program (e.g., hsqctroetf3gpsi on Bruker systems).

  • Tune Probe: Tune and match the probe for both ¹H and ¹⁵N frequencies.

  • Lock and Shim: Lock onto the D₂O signal and perform automated or manual shimming to optimize magnetic field homogeneity.

  • Set Spectral Widths (SW):

    • ¹H dimension (F2): ~14-16 ppm, centered around the water resonance (~4.7 ppm).

    • ¹⁵N dimension (F1): ~35 ppm, centered around ~118 ppm.

  • Set Acquisition Parameters:

    • td (Time Domain points): 2048 (F2) and 256 (F1).

    • ns (Number of Scans): 8-16 per increment (dependent on sample concentration).

    • d1 (Recycle Delay): 1.0 - 1.5 seconds.

    • Acquisition Time: ~0.1 - 0.15 seconds in the direct dimension.

  • Calibrate Pulses: Calibrate the 90° pulse lengths for both ¹H and ¹⁵N.

  • Receiver Gain: Set the receiver gain automatically (rga).

  • Acquire Data: Start the acquisition (zg). Total experiment time can range from 30 minutes to several hours depending on the number of scans and increments.

  • Processing: After acquisition, process the data using software like TopSpin or NMRPipe. This involves applying a window function (e.g., squared sine-bell), Fourier transformation, and phase correction.[27]

References

Application Notes and Protocols for Fmoc Deprotection of Labeled Aspartic Acid Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The site-specific incorporation of labeled amino acids, such as fluorescently tagged or isotopically enriched aspartic acid, is a powerful technique in chemical biology and drug discovery. The 9-fluorenylmethoxycarbonyl (Fmoc) group is the most common Nα-protecting group used in solid-phase peptide synthesis (SPPS) due to its base lability. However, the deprotection of Fmoc from aspartic acid residues, including their labeled analogues, presents a significant challenge due to the propensity for aspartimide formation.[1] This base-catalyzed intramolecular cyclization can lead to a mixture of unwanted byproducts, including α- and β-peptides and racemized products, which are often difficult to separate from the target peptide.[1]

These application notes provide a comprehensive overview of the conditions for the Fmoc deprotection of labeled aspartic acid, with a primary focus on minimizing aspartimide formation. While these protocols are broadly applicable to aspartic acid derivatives, they are particularly critical when working with expensive or sensitive labeled residues where maximizing yield and purity is paramount. This document offers a selection of optimized protocols, quantitative data for comparing different strategies, and visual workflows to guide the user in selecting the most appropriate deprotection method.

Understanding the Challenge: Aspartimide Formation

During the Fmoc deprotection step, the use of a base, typically piperidine, can catalyze the deprotonation of the backbone amide nitrogen following the aspartic acid residue. This deprotonated nitrogen can then act as a nucleophile, attacking the side-chain ester of the aspartic acid to form a five-membered succinimide ring, known as an aspartimide.[2] This intermediate is susceptible to nucleophilic attack by piperidine or water, leading to the formation of piperidide adducts or a mixture of α- and β-aspartyl peptides.[2] Furthermore, the α-carbon of the aspartimide intermediate is prone to epimerization, which can result in the incorporation of the D-amino acid.[2]

The following diagram illustrates the mechanism of base-catalyzed aspartimide formation.

aspartimide_formation cluster_0 Peptide Backbone with Asp(OR') Peptide_Chain_Start ...-NH-CH(R)-CO- Asp_Residue NH-CH(CH₂-COOR')-CO- Next_Residue NH-CH(R'')-... Deprotonation Deprotonation of Backbone Amide Next_Residue->Deprotonation H⁺ abstraction Base Base (e.g., Piperidine) Cyclization Intramolecular Cyclization Deprotonation->Cyclization Aspartimide Aspartimide Intermediate Cyclization->Aspartimide Nucleophilic_Attack Nucleophilic Attack (Piperidine, H₂O) Aspartimide->Nucleophilic_Attack Byproducts Byproducts: - α- and β-peptides - Piperidide adducts - Racemized peptides Nucleophilic_Attack->Byproducts

Caption: Mechanism of base-catalyzed aspartimide formation during Fmoc deprotection.

Strategies to Mitigate Aspartimide Formation

Several strategies have been developed to suppress aspartimide formation during the Fmoc deprotection of aspartic acid-containing peptides. These can be broadly categorized as:

  • Modification of the Deprotection Cocktail:

    • Use of Weaker Bases: Employing bases that are less harsh than piperidine, such as piperazine or dipropylamine (DPA), can reduce the rate of aspartimide formation.[1][2]

    • Addition of Acidic Additives: The inclusion of a weak acid, such as 1-hydroxybenzotriazole (HOBt) or Oxyma Pure, in the piperidine solution can buffer the basicity and lower the incidence of the side reaction.[2]

    • Use of Strong, Non-Nucleophilic Bases: 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can be used for rapid Fmoc removal, often in combination with a nucleophile like piperazine to scavenge the dibenzofulvene byproduct.[3][4]

  • Sterically Hindered Side-Chain Protecting Groups:

    • The use of bulky protecting groups on the aspartic acid side chain, such as 3-methylpent-3-yl (OMpe) or 5-n-butyl-5-nonyl (OBno), can sterically hinder the intramolecular cyclization.[5]

  • Backbone Protection:

    • Protecting the backbone amide nitrogen of the residue following the aspartic acid prevents its deprotonation. The use of pre-formed dipeptides, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH (where Dmb is 2,4-dimethoxybenzyl), is a highly effective strategy, particularly for problematic Asp-Gly sequences.[6][7][8]

Workflow for Selecting an Fmoc Deprotection Strategy

The choice of an appropriate Fmoc deprotection strategy depends on the specific peptide sequence, particularly the residue immediately following the labeled aspartic acid, and the desired purity of the final product.

deprotection_workflow Start Start: Labeled Aspartic Acid in Peptide Sequence Check_Sequence Is the following residue Gly, Asn, Ser, or Thr? Start->Check_Sequence High_Risk High Risk of Aspartimide Formation Check_Sequence->High_Risk Yes Low_Risk Low to Moderate Risk of Aspartimide Formation Check_Sequence->Low_Risk No Strategy_High_Risk Select High-Efficiency Strategy: - Backbone Protection (Dipeptide) - Sterically Hindered Protecting Group (e.g., OBno) High_Risk->Strategy_High_Risk Strategy_Low_Risk Select Standard or Modified Deprotection: - 20% Piperidine in DMF - 20% Piperidine / 0.1M HOBt in DMF - DBU / Piperazine in DMF Low_Risk->Strategy_Low_Risk Synthesize Perform SPPS with Selected Protocol Strategy_High_Risk->Synthesize Strategy_Low_Risk->Synthesize Analyze Analyze Crude Peptide (HPLC, Mass Spectrometry) Synthesize->Analyze End End: Purified Labeled Peptide Analyze->End

Caption: Workflow for selecting an appropriate Fmoc deprotection strategy.

Quantitative Data Presentation

The following tables summarize quantitative data on the extent of aspartimide formation under various conditions.

Table 1: Effect of Aspartic Acid Side-Chain Protecting Group on Purity

Data is based on the synthesis of the model peptide Scorpion toxin II (VKDGYI), which is highly susceptible to aspartimide formation at the Asp-Gly sequence, after prolonged treatment with 20% piperidine in DMF.

Asp Side-Chain Protecting Group% Target Peptide (VKDGYI)% Aspartimide Formation (per cycle)% D-Asp Isomer
OtBu (tert-butyl)16%0.86%33.3%
OMpe (3-methylpent-3-yl)59%0.26%12.3%
OBno (5-n-butyl-5-nonyl)90%0.10%1.8%

Table 2: Comparison of Deprotection Reagents

Data from the synthesis of a model peptide containing an Asp-Gly motif.

Deprotection ReagentTemperature% Aspartimide Formation
20% Piperidine in DMFRoom Temp.9.2%
20% Piperidine in DMF45 °C>70%
~50% Morpholine in DMFRoom Temp.1.2%
~50% Morpholine in DMF45 °C4.3%

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection with 20% Piperidine in DMF

This protocol is suitable for peptides that are not highly susceptible to aspartimide formation.

  • Resin Swelling: Swell the peptide-resin in N,N-dimethylformamide (DMF) for 30-60 minutes in the reaction vessel.

  • Solvent Removal: Drain the DMF from the reaction vessel.

  • First Deprotection: Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin). Agitate the mixture for 3-5 minutes at room temperature.

  • Solution Removal: Drain the deprotection solution.

  • Second Deprotection: Add a fresh portion of 20% piperidine in DMF and agitate for 10-15 minutes.[9]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure complete removal of piperidine and the dibenzofulvene-piperidine adduct.[9]

Protocol 2: Fmoc Deprotection with Piperidine and HOBt

This protocol is recommended for peptides containing aspartic acid residues to partially suppress aspartimide formation.[9]

  • Reagent Preparation: Prepare a solution of 20% (v/v) piperidine in DMF containing 0.1 M HOBt.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the 20% piperidine/0.1 M HOBt solution to the resin. Agitate the mixture at room temperature for 10-15 minutes.

  • Repeat Deprotection: Drain the solution and repeat the deprotection step with a fresh portion of the reagent for another 10-15 minutes.

  • Washing: Drain the deprotection solution and wash the resin extensively with DMF (5-7 times).

Protocol 3: Fmoc Deprotection with DBU and Piperazine

This protocol utilizes a strong, non-nucleophilic base for rapid deprotection and is effective in minimizing certain side reactions.

  • Reagent Preparation: Prepare a deprotection solution of 2% (v/v) DBU and 5% (w/v) piperazine in N-methyl-2-pyrrolidone (NMP) or DMF.[3]

  • Resin Swelling: Swell the peptide-resin in NMP or DMF.

  • Deprotection: Drain the solvent and add the DBU/piperazine solution to the resin. Agitate for 2-5 minutes.

  • Repeat Deprotection: Drain the solution and add a fresh portion of the deprotection reagent. Agitate for another 5-10 minutes.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times).

Protocol 4: Incorporation of Fmoc-Asp(OBno)-OH

This protocol outlines the use of a sterically hindered aspartic acid protecting group to minimize aspartimide formation.

  • Deprotection of Preceding Residue: Perform Fmoc deprotection of the N-terminal amino acid on the resin using one of the protocols above.

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU/HOBt (3-5 equivalents), and a base like DIPEA (6-10 equivalents) in DMF. Pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Monitor the coupling reaction using a qualitative test (e.g., Kaiser test). If the coupling is incomplete, a second coupling can be performed.

  • Washing: Wash the resin with DMF (3-5 times).

Protocol 5: Incorporation of Fmoc-Asp(OtBu)-(Dmb)Gly-OH Dipeptide

This is a highly effective method for preventing aspartimide formation in Asp-Gly sequences.[7]

  • Deprotection of Preceding Residue: Perform Fmoc deprotection of the N-terminal amino acid on the resin.

  • Dipeptide Activation: In a separate vessel, prepare a solution of Fmoc-Asp(OtBu)-(Dmb)Gly-OH (2-3 equivalents), a coupling reagent (e.g., HATU, 2-3 equivalents), and a base (e.g., DIPEA, 4-6 equivalents) in DMF. Pre-activate for 2-5 minutes.[6]

  • Coupling: Add the activated dipeptide solution to the resin and allow it to couple for 2-4 hours.[6] Coupling times may need to be extended compared to standard amino acid couplings.

  • Subsequent Synthesis Steps: After coupling the dipeptide, proceed with the standard SPPS cycles of deprotection and coupling for the remaining amino acids. The Dmb group is labile to trifluoroacetic acid (TFA) and will be removed during the final cleavage of the peptide from the resin.

Conclusion

The successful synthesis of peptides containing labeled aspartic acid residues is critically dependent on the effective management of aspartimide formation during Fmoc deprotection. While standard conditions using 20% piperidine in DMF may be adequate for less sensitive sequences, peptides with susceptible motifs, especially Asp-Gly, require optimized protocols. The choice of strategy, whether it involves modifying the deprotection cocktail, employing sterically hindered side-chain protecting groups, or utilizing backbone protection, should be carefully considered based on the specific peptide sequence and the required purity of the final product. By implementing the appropriate protocols outlined in these application notes, researchers can significantly enhance the yield and quality of their synthetic labeled peptides.

References

Application Note: Selective Side-Chain Deprotection of OtBu-Protected Labeled Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals involved in peptide synthesis, protein engineering, and studies utilizing isotopically labeled amino acids.

Introduction: The tert-butyl (tBu) group is a widely used acid-labile protecting group for the side-chain carboxyl function of aspartic acid (Asp), denoted as Asp(OtBu). Its stability under the basic conditions required for Fmoc-deprotection makes it a cornerstone in solid-phase peptide synthesis (SPPS).[1][] When working with isotopically labeled aspartic acid (e.g., ¹³C, ¹⁵N), efficient and clean deprotection is critical to maximize the yield of the final labeled peptide and maintain its structural integrity for downstream applications in proteomics, metabolic studies, and structural biology.[]

The standard method for removing the OtBu group is treatment with strong acid, typically trifluoroacetic acid (TFA).[4][5] However, this process can be complicated by side reactions, most notably the formation of aspartimide, a cyclic imide that can lead to a mixture of difficult-to-separate impurities, including α- and β-peptides.[6][7] This application note provides detailed protocols for the acidic deprotection of Asp(OtBu) and an alternative Lewis acid-based method, along with data on common cleavage cocktails and workflows for handling labeled peptides.

Chemical Mechanisms

The removal of the OtBu group is an acid-catalyzed process. The protonation of the ester oxygen is followed by the elimination of isobutylene, which is then scavenged to prevent side reactions. Concurrently, base- or acid-catalyzed intramolecular cyclization can lead to the formation of an aspartimide intermediate, which is a significant side reaction.[7][8]

cluster_deprotection Acid-Catalyzed Deprotection cluster_side_reaction Aspartimide Formation (Side Reaction) start Asp(OtBu) Side Chain protonated Protonated Ester start->protonated + H⁺ (TFA) backbone_n Backbone Amide N⁻ start->backbone_n Deprotonation (Base) or Intramolecular Attack (Acid) carbocation tert-Butyl Cation + Asp(OH) protonated->carbocation Cleavage isobutylene Isobutylene (Scavenged) carbocation->isobutylene final Deprotected Aspartic Acid aspartimide Aspartimide Intermediate backbone_n->aspartimide Intramolecular Attack byproducts α/β-peptides, Racemization aspartimide->byproducts Hydrolysis

Caption: Reaction pathways for OtBu deprotection and aspartimide formation.

Data Presentation: TFA Cleavage Cocktails

The choice of TFA "cocktail" is critical for minimizing side reactions. Scavengers are added to trap the reactive tert-butyl cations and other species generated during deprotection.[4][9] The composition of the cocktail depends on the peptide sequence.

Cocktail NameComposition (v/v/w)Key ScavengersPrimary Application / Notes
Reagent B TFA / H₂O / Phenol / Triisopropylsilane (TIS) (88:5:5:2)Phenol, TISGeneral purpose, but particularly effective for peptides containing Arginine (Arg).
Reagent K TFA / H₂O / Phenol / Thioanisole / 1,2-Ethanedithiol (EDT) (82.5:5:5:5:2.5)Thioanisole, EDTRecommended for peptides containing sensitive residues like Cysteine (Cys), Methionine (Met), or Tryptophan (Trp) to prevent modification.[10]
Standard 95% TFA / H₂O / TIS (95:2.5:2.5)TISA common and effective general-purpose cocktail for peptides without particularly sensitive residues.[9]
TFA/DCM TFA / Dichloromethane (DCM) (1:1)None (or added separately)Used for cleavage from very acid-sensitive resins like 2-chlorotrityl, often preserving side-chain protecting groups.[1]
TFA-Free 0.1 N HCl in Hexafluoroisopropanol (HFIP)TIS (can be added)A milder, TFA-free alternative that can cleanly remove OtBu groups over several hours at room temperature.[11]

Experimental Protocols

Protocol 1: Standard Deprotection and Cleavage with TFA Cocktail

This protocol describes the simultaneous deprotection of the Asp(OtBu) side chain and cleavage of the peptide from a standard acid-labile resin (e.g., Wang or Rink Amide).

Materials:

  • Peptide-resin containing the labeled Asp(OtBu) residue

  • Trifluoroacetic acid (TFA), reagent grade

  • Scavengers: Triisopropylsilane (TIS), Deionized Water

  • Dichloromethane (DCM)

  • Cold diethyl ether (or methyl tert-butyl ether)

  • Reaction vessel with a sintered glass filter

  • Centrifuge and tubes

  • Lyophilizer

  • HPLC system for analysis and purification

Procedure:

  • Resin Preparation: Place the dry peptide-resin (e.g., 0.1 mmol scale) into a reaction vessel. Wash the resin thoroughly with DCM (3 x 5 mL) to remove residual DMF and swell the resin. Dry the resin under a stream of nitrogen.[10]

  • Cleavage Cocktail Preparation: In a fume hood, prepare the cleavage cocktail. For a standard cleavage, mix TFA, TIS, and H₂O in a 95:2.5:2.5 ratio. For a 0.1 mmol synthesis, prepare 2-3 mL of the cocktail.

  • Deprotection/Cleavage Reaction: Add the freshly prepared TFA cocktail to the resin. Ensure the resin is fully submerged. Stopper the vessel and allow it to react at room temperature for 2-3 hours with occasional gentle agitation. Peptides with multiple bulky protecting groups may require longer reaction times.[4]

  • Peptide Filtration: After the reaction is complete, filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin twice with a small volume of fresh TFA (2 x 1 mL) and combine the filtrates.

  • Peptide Precipitation: Place the collected filtrate in a larger centrifuge tube (e.g., 50 mL). Add 10 volumes of ice-cold diethyl ether (approx. 30-40 mL) to the TFA solution. A white precipitate of the crude peptide should form immediately.[12]

  • Isolation: Securely cap the tube and centrifuge at 3000-4000 rpm for 5-10 minutes to pellet the peptide. Carefully decant the ether.

  • Washing: Resuspend the peptide pellet in another portion of cold ether to wash away residual scavengers and organic impurities. Centrifuge again and decant the ether. Repeat this wash step 2-3 times.

  • Drying and Purification: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile mixture with 0.1% TFA) for purification by preparative HPLC.

  • Verification: Analyze the purified fractions by Mass Spectrometry to confirm the correct mass of the deprotected labeled peptide. Lyophilize the pure fractions to obtain a fluffy white powder.

Protocol 2: On-Resin Orthogonal Deprotection using Ferric Chloride (FeCl₃)

This method allows for the selective deprotection of the Asp(OtBu) side chain while the peptide remains attached to the resin, which is useful for on-resin modifications.[13][14]

Materials:

  • Peptide-resin containing the labeled Asp(OtBu) residue on a compatible resin (e.g., Rink Amide)

  • Anhydrous Ferric Chloride (FeCl₃)

  • Dichloromethane (DCM), anhydrous

  • Dimethylformamide (DMF)

  • Reaction vessel

Procedure:

  • Resin Preparation: Swell the peptide-resin in anhydrous DCM for 30 minutes. Drain the solvent.

  • Deprotection Reaction: Prepare a solution of FeCl₃ (5 equivalents relative to resin loading) in anhydrous DCM. Add this solution to the swollen resin.

  • Incubation: Agitate the mixture at room temperature for 1.5 to 2 hours. Monitor the reaction progress by taking a small sample of resin beads, cleaving the peptide with TFA, and analyzing by HPLC-MS.

  • Washing: Once the reaction is complete, drain the FeCl₃ solution. Wash the resin extensively with DMF (at least 10 times) to completely remove the iron salts.[14] Follow with several washes with DCM.

  • Downstream Processing: The resin now carries the peptide with a free aspartic acid side chain, ready for subsequent on-resin modification or final cleavage from the support using Protocol 1.

Workflow and Logic Diagrams

start Start: Labeled Asp(OtBu) on Resin wash_dcm 1. Wash and Swell Resin (DCM) start->wash_dcm add_tfa 2. Add TFA Cleavage Cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5) wash_dcm->add_tfa react 3. React for 2-3 Hours (RT, Agitation) add_tfa->react filter 4. Filter to Collect Peptide Solution react->filter precipitate 5. Precipitate Peptide (Cold Diethyl Ether) filter->precipitate isolate 6. Isolate by Centrifugation precipitate->isolate purify 7. Purify by Preparative HPLC isolate->purify verify 8. Verify by Mass Spectrometry purify->verify lyophilize End: Pure, Deprotected Labeled Peptide verify->lyophilize

Caption: Standard experimental workflow for TFA-mediated deprotection.

Conclusion

The successful deprotection of OtBu from labeled aspartic acid residues is crucial for the synthesis of high-quality isotopic peptides. While standard TFA-based protocols are robust, careful selection of scavengers is necessary to minimize side reactions, especially with sensitive amino acids in the sequence.[9][10] For applications requiring selective on-resin deprotection, milder Lewis acid-based methods offer a valuable orthogonal strategy.[13] In all cases, diligent monitoring by HPLC and final product verification by mass spectrometry are essential to ensure the integrity of the final labeled peptide for its intended research application.

References

Application Notes and Protocols for Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope-labeled amino acids are critical tools in various stages of drug discovery and development, from early-stage metabolic studies to late-stage clinical trials.[1][2] The incorporation of amino acids labeled with stable isotopes like ¹³C and ¹⁵N into peptides and proteins allows for precise tracking and quantification using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[][4] Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a heavy-isotope labeled version of the commonly used Fmoc-protected aspartic acid derivative. The isotopic labels serve as invaluable tracers in pharmacokinetic studies, enabling the differentiation of an administered peptide drug from its endogenous counterparts.[5]

This document provides detailed application notes and protocols for the use of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N in solid-phase peptide synthesis (SPPS). While the isotopic labeling does not significantly alter the chemical reactivity or coupling efficiency of the amino acid, careful consideration of the standard challenges associated with the use of Fmoc-Asp(OtBu)-OH, such as aspartimide formation, is crucial for successful synthesis of high-purity, isotopically labeled peptides.[6]

Data Presentation

Coupling Efficiency of Fmoc-Asp(OtBu)-OH

The coupling efficiency of Fmoc-Asp(OtBu)-OH is generally high, often exceeding 99% with modern coupling reagents and optimized protocols. The choice of coupling reagent can influence the efficiency, particularly in sterically hindered situations.

Coupling ReagentActivating AgentTypical Coupling Efficiency (%)Reference
HBTU/HOBtHOBt>99[7]
HATU/HOAtHOAt>99.5[1]
DIC/HOBtHOBt>99[8]
PyBOP->99[9]
Aspartimide Formation with Different Protecting Groups

A significant side reaction associated with Fmoc-Asp(OtBu)-OH is the formation of aspartimide, particularly when the following amino acid residue is glycine, asparagine, or serine.[7] This side reaction can be mitigated by using sterically bulkier side-chain protecting groups.

Aspartic Acid DerivativeProtecting GroupAspartimide-Related Byproducts (%)Reference
Fmoc-Asp(OtBu)-OHtert-Butyl (OtBu)5-30[6]
Fmoc-Asp(OMpe)-OH3-Methyl-3-pentyl (OMpe)<5[10][11]
Fmoc-Asp(OEpe)-OH3-Ethyl-3-pentyl (OEpe)<2[10][11]
Fmoc-Asp(OBno)-OH5-n-Butyl-5-nonyl (OBno)<1[10]
Fmoc-Asp(OtBu)-(Dmb)Gly-OHBackbone Protection (Dmb)Essentially eliminated[7][9]

Experimental Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) Cycle for Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N Incorporation

This protocol outlines a standard automated SPPS cycle for coupling Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

Materials:

  • Fmoc-protected amino acid solid-phase resin (e.g., Rink Amide, Wang)

  • Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N

  • Coupling reagent (e.g., HBTU, HATU)

  • Base (e.g., N,N-Diisopropylethylamine - DIPEA)

  • Fmoc deprotection solution (20% piperidine in DMF)

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 3 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 10-15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times), followed by DMF (3 times).

  • Amino Acid Activation and Coupling:

    • In a separate vial, dissolve Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N (3-5 equivalents relative to resin loading) and HBTU or HATU (3-5 equivalents) in DMF.

    • Add DIPEA (6-10 equivalents) to the amino acid solution.

    • Allow the mixture to pre-activate for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.

  • Monitoring Coupling Efficiency (Optional but Recommended): Perform a Kaiser test (see Protocol 2) to check for the presence of free primary amines. A negative result (colorless or yellow beads) indicates complete coupling.

  • Capping (Optional): If the coupling is incomplete, any unreacted amino groups can be capped by treating the resin with a solution of acetic anhydride and DIPEA in DMF to prevent the formation of deletion peptides.

  • Repeat Cycle: Continue with the deprotection and coupling cycles for the subsequent amino acids in the peptide sequence.

Protocol 2: Qualitative Monitoring of Coupling Efficiency using the Kaiser Test

The Kaiser test is a colorimetric assay to detect free primary amines on the resin, indicating incomplete coupling.

Materials:

  • Reagent A: 5 g ninhydrin in 100 mL ethanol.

  • Reagent B: 80 g phenol in 20 mL ethanol.

  • Reagent C: 2 mL of 0.001 M aqueous KCN diluted to 100 mL with pyridine.

  • Small test tubes.

  • Heating block or water bath at 100-110°C.

Procedure:

  • Take a small sample of the peptide-resin (a few beads) after the coupling and washing steps and place it in a clean test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 100-110°C for 5 minutes.

  • Observe the color of the beads and the solution.

    • Negative Result (Complete Coupling): Beads and solution remain colorless or turn yellow.

    • Positive Result (Incomplete Coupling): Beads and/or solution turn a deep blue or purple color. In this case, a second coupling (recoupling) is recommended.

Protocol 3: Peptide Cleavage from Resin and Deprotection

This protocol is for the final cleavage of the synthesized peptide from the resin and removal of the side-chain protecting groups.

Materials:

  • Peptide-resin.

  • Cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)). Caution: TFA is highly corrosive. Handle in a fume hood with appropriate personal protective equipment.

  • Cold diethyl ether.

  • Centrifuge tubes.

Procedure:

  • Wash the peptide-resin with DCM and dry it under vacuum.

  • Add the cleavage cocktail to the resin in a reaction vessel.

  • Gently agitate the mixture at room temperature for 2-3 hours.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the crude peptide by adding the TFA filtrate to a 10-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

  • Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizations

SPPS_Workflow cluster_SPPS_Cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 Washing (DMF/DCM) Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Wash2->Deprotection Next Cycle Final_Cleavage Final Cleavage and Deprotection Wash2->Final_Cleavage Final Cycle Start Start with Resin Start->Deprotection Purification Purification (RP-HPLC) Final_Cleavage->Purification

Caption: A simplified workflow of the Solid-Phase Peptide Synthesis (SPPS) cycle.

Aspartimide_Formation Peptide Peptide with Asp(OtBu) Aspartimide Aspartimide Intermediate (Cyclic Succinimide) Peptide->Aspartimide Intramolecular Cyclization Base Base (e.g., Piperidine) Base->Peptide Deprotonation of backbone amide Byproducts Side Products: α-peptide (D/L) β-peptide (D/L) Aspartimide->Byproducts Nucleophilic Attack

Caption: Mechanism of aspartimide formation from an Asp(OtBu) residue during Fmoc-SPPS.

References

Application Notes and Protocols for AQUA Peptide Synthesis Utilizing Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Absolute Quantification (AQUA) of proteins is a powerful mass spectrometry-based technique that provides precise measurement of protein and post-translational modification (PTM) abundance in complex biological samples.[1][2][3] This method relies on the use of synthetic stable isotope-labeled peptides as internal standards.[3] These AQUA peptides are chemically identical to their endogenous counterparts, which are typically generated by proteolytic digestion of a target protein, but are heavier due to the incorporation of stable isotopes such as ¹³C and ¹⁵N.[4][5][6] When a known amount of an AQUA peptide is spiked into a biological sample, the ratio of the mass spectrometry signal of the AQUA peptide to its native counterpart allows for the absolute quantification of the native peptide and, by extension, the target protein.[5][6][7]

This document provides detailed application notes and protocols for the synthesis of AQUA peptides using Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N. The use of this specific labeled amino acid allows for the generation of AQUA peptides to quantify proteins containing aspartic acid residues. The protocols described herein are based on the well-established Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) chemistry.[8][9][10]

Key Applications of AQUA Peptides

The AQUA strategy is a versatile tool in quantitative proteomics with a wide range of applications in both basic research and drug development.[11][12]

  • Accurate Protein Quantification: Enables the precise measurement of protein expression levels in various biological samples, such as cell lysates, tissues, and bodily fluids.[1][13]

  • Analysis of Post-Translational Modifications (PTMs): Allows for the absolute quantification of specific PTMs, including phosphorylation, methylation, acetylation, and ubiquitination.[1][7][13]

  • Biomarker Validation: Facilitates the validation of potential protein biomarkers by providing accurate and reproducible quantification.[12]

  • Gene Silencing Verification: Offers a reliable method to confirm gene knockdown at the protein level, which is often more functionally relevant than mRNA measurements.[5]

  • Pharmacokinetic Studies: Serves as a dependable reference material for tracking the metabolism and pharmacokinetics of peptide-based drugs.[4]

Experimental Protocols

Part 1: Design and Synthesis of the AQUA Peptide

The synthesis of an AQUA peptide is a multi-step process that begins with the careful selection of a target peptide sequence and culminates in a highly pure and accurately quantified internal standard.

1.1 AQUA Peptide Design

The selection of an appropriate peptide sequence is critical for the success of an AQUA experiment. The following criteria should be considered:

  • Uniqueness: The peptide sequence should be unique to the protein of interest within the target organism's proteome.

  • Tryptic Digestion: For typical proteomics workflows, the peptide should be a product of tryptic digestion, meaning it has a C-terminal lysine (Lys) or arginine (Arg), unless it is the C-terminal peptide of the protein.

  • Length: The ideal peptide length is between 7 and 20 amino acids for good mass spectrometric properties.

  • Chemical Stability: Avoid sequences containing residues prone to modification, such as methionine (Met) and tryptophan (Trp), or sequences known to be unstable, like those with N-terminal glutamine (Gln) or asparagine (Asn).

  • Hydrophobicity: The peptide should have moderate hydrophobicity to ensure good separation during reverse-phase liquid chromatography (RP-LC).

  • Isotope Position: The stable isotope-labeled amino acid should ideally not be at the C-terminus to avoid any potential interference with its quantification.

1.2 Materials and Reagents

The following table summarizes the key materials and reagents required for the synthesis of an AQUA peptide using Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

Material/Reagent Specification Purpose
Resin Rink Amide Resin (for C-terminal amide) or Wang Resin (for C-terminal carboxylic acid)Solid support for peptide synthesis.[8][14]
Fmoc-Amino Acids Standard protected amino acidsBuilding blocks for the peptide chain.
Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N >98% Isotopic EnrichmentLabeled amino acid for AQUA peptide.
Coupling Reagents HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) / HOBt (Hydroxybenzotriazole)To activate the carboxylic acid of the incoming amino acid for amide bond formation.
Base DIPEA (N,N-Diisopropylethylamine)To neutralize the protonated amine and facilitate coupling.
Fmoc Deprotection Solution 20% Piperidine in DMF (N,N-Dimethylformamide)To remove the Fmoc protecting group from the N-terminus.[14]
Solvents DMF (Peptide Synthesis Grade), DCM (Dichloromethane)For resin swelling, washing, and as reaction solvents.
Cleavage Cocktail 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% WaterTo cleave the synthesized peptide from the resin and remove side-chain protecting groups.[8]
Precipitation Solvent Cold Diethyl EtherTo precipitate the cleaved peptide.

1.3 Solid-Phase Peptide Synthesis (SPPS) Protocol

The following is a generalized protocol for manual Fmoc-SPPS. This can be adapted for automated peptide synthesizers. The synthesis proceeds from the C-terminus to the N-terminus.

  • Resin Swelling: Swell the chosen resin in DMF for at least 30 minutes in a reaction vessel.[14]

  • First Amino Acid Coupling:

    • If using a pre-loaded resin, proceed to step 3.

    • If using a non-loaded resin (e.g., Rink Amide), perform the initial coupling of the C-terminal Fmoc-amino acid according to the resin manufacturer's protocol.

  • Fmoc Deprotection:

    • Wash the resin with DMF (3 times).

    • Treat the resin with 20% piperidine in DMF for 5 minutes.

    • Drain the solution.

    • Treat the resin again with 20% piperidine in DMF for 15 minutes to ensure complete Fmoc removal.

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[15]

  • Amino Acid Coupling (including Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N):

    • In a separate tube, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading capacity), HBTU/HOBt (3-5 equivalents), and DIPEA (6-10 equivalents) in DMF.[15]

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the deprotected resin.

    • Allow the coupling reaction to proceed for 1-2 hours with gentle agitation.

    • To ensure complete coupling, a ninhydrin test can be performed. If the test is positive (indicating free amines), the coupling step should be repeated.

  • Washing: Wash the resin with DMF (3-5 times) to remove excess reagents and byproducts.[15]

  • Repeat Synthesis Cycle: Repeat steps 3-5 for each subsequent amino acid in the peptide sequence until the full-length peptide is assembled.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 3).

  • Final Washing: Wash the resin with DMF (3 times) followed by DCM (3 times) and dry the resin under vacuum.

Note on Aspartimide Formation: The Asp(OtBu) residue can be susceptible to aspartimide formation under basic conditions, which can lead to impurities.[15][16] To minimize this side reaction, especially in sequences like Asp-Gly, Asp-Asn, or Asp-Ser, it is recommended to use reduced deprotection times or add a small amount of acid to the piperidine solution.[16]

Part 2: Cleavage, Purification, and Quality Control

2.1 Peptide Cleavage and Deprotection

  • Place the dried resin with the synthesized peptide in a reaction vessel.

  • Add the cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% Water) to the resin. Use approximately 10 mL of cocktail per gram of resin.

  • Incubate the mixture for 2-3 hours at room temperature with occasional swirling.[8]

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Wash the resin with a small amount of fresh cleavage cocktail and combine the filtrates.

  • Precipitate the peptide by adding the TFA solution to a 50-fold excess of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide.

  • Wash the peptide pellet with cold diethyl ether two more times.

  • Dry the crude peptide pellet under vacuum.

2.2 Purification

The crude AQUA peptide is purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Parameter Condition
Column C18 stationary phase
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile (ACN)
Gradient A linear gradient of Mobile Phase B (e.g., 5% to 65% over 30 minutes)
Detection UV absorbance at 214 nm and 280 nm

Fractions are collected across the elution profile, and those corresponding to the major peak are analyzed by mass spectrometry to confirm the identity of the peptide. Fractions containing the pure peptide are pooled and lyophilized.

2.3 Quality Control

The purity and identity of the final AQUA peptide are confirmed using analytical RP-HPLC and mass spectrometry.

Analysis Purpose Expected Result
Analytical RP-HPLC To determine the purity of the peptide.A single major peak, typically with a purity of >95%.[17]
Mass Spectrometry (e.g., ESI-MS) To confirm the molecular weight of the peptide.The observed molecular weight should match the calculated molecular weight of the isotopically labeled peptide.
Part 3: Quantification of the AQUA Peptide

Accurate quantification of the AQUA peptide stock solution is crucial for its use as an internal standard. Amino acid analysis (AAA) is the gold standard for this purpose.

  • An aliquot of the purified AQUA peptide is hydrolyzed to its constituent amino acids.

  • The amino acids are then separated, identified, and quantified, typically by HPLC or ion-exchange chromatography.

  • The concentration of the AQUA peptide is calculated based on the known amount of one or more stable amino acids in the sequence.

Visualization of Workflows and Pathways

AQUA Peptide Synthesis Workflow

AQUA_Peptide_Synthesis_Workflow AQUA Peptide Synthesis Workflow Peptide_Design Peptide Design (Unique, Tryptic, 7-20 AAs) SPPS Solid-Phase Peptide Synthesis (Fmoc Chemistry) Peptide_Design->SPPS Incorporate_Labeled_AA Incorporate Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N SPPS->Incorporate_Labeled_AA Cleavage Cleavage from Resin & Deprotection (TFA Cocktail) SPPS->Cleavage Incorporate_Labeled_AA->SPPS Purification RP-HPLC Purification Cleavage->Purification QC Quality Control (HPLC & Mass Spectrometry) Purification->QC Quantification Quantification (Amino Acid Analysis) QC->Quantification Final_Product Lyophilized AQUA Peptide Quantification->Final_Product AQUA_Experimental_Workflow General AQUA Experimental Workflow cluster_sample Sample Preparation cluster_analysis Analysis Biological_Sample Biological Sample (Cells, Tissue, etc.) Lysis Cell Lysis Biological_Sample->Lysis Spike_In Spike-in Known Amount of AQUA Peptide Lysis->Spike_In Digestion Proteolytic Digestion (e.g., Trypsin) Spike_In->Digestion LC_MS LC-MS/MS Analysis Digestion->LC_MS SRM_MRM Selected/Multiple Reaction Monitoring (SRM/MRM) LC_MS->SRM_MRM Data_Analysis Data Analysis SRM_MRM->Data_Analysis Quantification_Result Absolute Protein Quantification Data_Analysis->Quantification_Result Kinase_Signaling_Pathway Quantifying Kinase Substrate Phosphorylation Kinase Active Kinase Substrate Substrate Protein Kinase->Substrate Phosphorylation Phospho_Substrate Phosphorylated Substrate LC_MS LC-MS/MS Analysis Phospho_Substrate->LC_MS AQUA_Phospho AQUA Peptide (Phosphorylated) AQUA_Phospho->LC_MS AQUA_Non_Phospho AQUA Peptide (Non-phosphorylated) AQUA_Non_Phospho->LC_MS Stoichiometry Phosphorylation Stoichiometry LC_MS->Stoichiometry

References

Application Notes and Protocols for Incorporating Labeled Aspartic Acid into Proteins Using Cell-Free Expression Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cell-free protein synthesis (CFPS) has emerged as a powerful platform for the production of recombinant proteins, offering significant advantages over traditional in vivo expression methods.[1] The open nature of CFPS systems allows for direct manipulation of the reaction environment, making it an ideal choice for incorporating non-canonical amino acids (ncAAs), including isotopically labeled residues like Aspartic Acid (Asp).[1][2] This capability is particularly valuable for a range of applications, from fundamental structural biology studies using Nuclear Magnetic Resonance (NMR) and X-ray crystallography to the development of novel protein therapeutics and antibody-drug conjugates (ADCs) in the pharmaceutical industry.[2][3][4]

These application notes provide an overview of the methods, applications, and challenges associated with incorporating labeled Asp into proteins using cell-free expression systems. Detailed protocols for key experiments are also provided to guide researchers in implementing these techniques.

Methods for Incorporating Labeled Amino Acids

Several strategies have been developed for the site-specific and residue-specific incorporation of labeled amino acids in cell-free systems. The choice of method depends on the desired labeling pattern, the specific cell-free system being used, and the downstream application.

Site-Specific Incorporation via Stop Codon Suppression

This is a widely adopted method for incorporating a labeled amino acid at a specific, predetermined site within a protein.[5][6] It relies on the reassignment of a stop codon, typically the UAG (amber) codon, to encode the labeled amino acid.[5] This is achieved through the use of an orthogonal aminoacyl-tRNA synthetase (aaRS) and a corresponding suppressor tRNA that recognizes the stop codon.[1]

Key Components:

  • Orthogonal aaRS-tRNA Pair: An engineered pair where the aaRS specifically charges the suppressor tRNA with the labeled Asp, and this tRNA does not recognize any other codon.[1]

  • Suppressor tRNA: A tRNA with an anticodon that recognizes the UAG stop codon.

  • Engineered DNA Template: The gene of interest is mutated to introduce a UAG codon at the desired labeling site.

A significant challenge in this approach is the competition between the suppressor tRNA and the native release factor 1 (RF1), which recognizes the UAG codon and terminates translation.[5] To overcome this, RF1-deficient E. coli extracts or purified systems (like the PURE system) are often used to increase the efficiency of incorporation.[5][7]

Residue-Specific Incorporation

For applications requiring the labeling of all instances of a particular amino acid, a residue-specific approach is employed. In this method, the cell-free reaction is supplemented with the labeled amino acid of interest (e.g., ¹³C, ¹⁵N-Asp) while omitting the corresponding unlabeled amino acid.

To minimize the dilution of the labeled amino acid by endogenous, unlabeled amino acids present in the cell extract, methods such as gel filtration of the extract are often employed.[8] This approach is commonly used for producing uniformly labeled proteins for NMR studies.[8]

Applications in Research and Drug Development

The ability to incorporate labeled Asp into proteins using cell-free systems has a wide range of applications:

  • Structural Biology: Uniformly or selectively labeled proteins are essential for structural determination by NMR spectroscopy and X-ray crystallography.[2] Cell-free systems provide a means to produce these proteins with high labeling efficiency and minimal isotopic scrambling.[8]

  • Protein Dynamics and Function: Site-specifically incorporated labeled amino acids can serve as probes to study protein conformation, dynamics, and interactions with other molecules.[9][10]

  • Drug Discovery and Development:

    • Antibody-Drug Conjugates (ADCs): Cell-free systems can be used to produce ADCs with site-specifically incorporated non-canonical amino acids that facilitate the conjugation of cytotoxic drugs.[3][11]

    • Membrane Protein Production: Many drug targets are membrane proteins, which are notoriously difficult to express in vivo. Cell-free systems offer a viable alternative for their production for structural and functional studies.[11][12]

    • Development of Novel Biologics: The incorporation of ncAAs can be used to create proteins with novel therapeutic properties.[12]

Quantitative Data Summary

The following tables summarize key quantitative data related to the performance of cell-free expression systems for incorporating labeled amino acids.

ParameterE. coli Lysate SystemPURE SystemWheat Germ SystemReference
Protein Yield Up to 1 mg/mL0.01–0.02 mg/mLVariable, µg to mg scale[5][9][10][13]
Isotope Incorporation Efficiency 90-95%>95%High[14]
Key Advantages High yield, cost-effectiveHigh purity, defined components, ideal for ncAAEukaryotic protein folding[2][5][6][13]
Key Disadvantages Endogenous components can interfereLower yield, higher costLower yield than E. coli[5][6][13]

Experimental Protocols

Protocol 1: Site-Specific Incorporation of Labeled Asp via Amber Codon Suppression

This protocol describes the general steps for incorporating a labeled Aspartic acid analog at a specific site in a target protein using an E. coli cell-free expression system and an orthogonal aaRS/tRNA pair.

Materials:

  • E. coli S30 cell-free extract (RF1-deficient recommended)

  • DNA template with an amber (UAG) codon at the desired position

  • Orthogonal aminoacyl-tRNA synthetase (aaRS) specific for the labeled Asp

  • Suppressor tRNA (recognizes UAG)

  • Labeled Aspartic acid analog

  • Amino acid mixture (lacking Asp)

  • Energy source (e.g., ATP, GTP)

  • Reaction buffer

  • Incubation equipment (e.g., thermal cycler or water bath)

  • Purification system (e.g., Ni-NTA affinity chromatography for His-tagged proteins)

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the cell-free extract, reaction buffer, energy source, and amino acid mixture (without Asp).

  • Component Addition: Add the DNA template, the orthogonal aaRS, the suppressor tRNA, and the labeled Asp analog to the reaction mixture.

  • Incubation: Incubate the reaction at the optimal temperature (typically 30-37°C) for 2-4 hours.

  • Protein Expression Analysis: Analyze a small aliquot of the reaction mixture by SDS-PAGE to confirm protein expression. A successful reaction will show a band corresponding to the full-length protein, while a control reaction without the suppressor tRNA and labeled Asp should show a truncated product.

  • Purification: Purify the full-length, labeled protein using an appropriate chromatography method (e.g., Ni-NTA for His-tagged proteins).

  • Verification: Confirm the incorporation of the labeled Asp using mass spectrometry.

Protocol 2: Residue-Specific Labeling of Aspartic Acid

This protocol outlines the procedure for producing a protein with all Asp residues labeled with a stable isotope.

Materials:

  • E. coli S30 cell-free extract (gel-filtered to remove endogenous amino acids)

  • DNA template for the protein of interest

  • Isotopically labeled Aspartic acid (e.g., ¹³C₄, ¹⁵N-Asp)

  • Amino acid mixture (lacking Asp)

  • Energy source (e.g., ATP, GTP)

  • Reaction buffer

  • Incubation equipment

  • Purification system

Procedure:

  • Reaction Preparation: Combine the gel-filtered E. coli extract, reaction buffer, energy source, and the amino acid mixture (without Asp) in a reaction tube.

  • Labeled Amino Acid Addition: Add the isotopically labeled Asp to the reaction mixture.

  • Initiate Translation: Add the DNA template to start the protein synthesis reaction.

  • Incubation: Incubate the reaction at the optimal temperature for 4-16 hours.

  • Expression Analysis: Confirm protein expression by SDS-PAGE.

  • Purification: Purify the labeled protein.

  • Incorporation Analysis: Determine the labeling efficiency using mass spectrometry or NMR spectroscopy.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Protein Synthesis cluster_analysis Analysis & Purification Extract Cell-Free Extract Incubation Incubation Extract->Incubation Buffer Buffer & Energy Buffer->Incubation AAs Labeled Asp & Other AAs AAs->Incubation Template DNA Template Template->Incubation Purification Purification Incubation->Purification QC QC (SDS-PAGE, MS) Purification->QC

Caption: General workflow for incorporating labeled Asp in a cell-free system.

stop_codon_suppression cluster_ribosome Translating Ribosome cluster_factors Competing Factors cluster_outcomes Translation Outcomes ribosome Ribosome mrna mRNA with UAG codon suppressor_tRNA Suppressor tRNA (charged with labeled Asp) ribosome->suppressor_tRNA Incorporation release_factor Release Factor 1 (RF1) ribosome->release_factor Termination full_length Full-length Labeled Protein suppressor_tRNA->full_length truncated Truncated Protein release_factor->truncated

Caption: Stop codon suppression for site-specific incorporation of labeled Asp.

Challenges and Future Perspectives

Despite the significant advantages, challenges remain in the widespread adoption of cell-free systems for incorporating labeled amino acids. These include the cost and scalability of the reactions, ensuring proper protein folding and post-translational modifications for complex eukaryotic proteins, and minimizing the degradation of template DNA.[3][11]

Future research will likely focus on developing more robust and cost-effective cell-free systems, expanding the repertoire of non-canonical amino acids that can be incorporated, and engineering novel orthogonal translation components for improved efficiency and specificity. The continued advancement of cell-free protein synthesis holds immense promise for accelerating research and development in both academia and the biopharmaceutical industry.

References

Troubleshooting & Optimization

Technical Support Center: Aspartimide Formation in Fmoc-SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing aspartimide formation when using Fmoc-Asp(OtBu)-OH in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is aspartimide formation and why is it problematic?

A1: Aspartimide formation is a significant side reaction that can occur during Fmoc-based solid-phase peptide synthesis, particularly when using Fmoc-Asp(OtBu)-OH.[1][2][3] It is an intramolecular cyclization reaction where the backbone amide nitrogen of the amino acid following the aspartic acid residue attacks the side-chain carbonyl of the Asp, forming a five-membered succinimide ring.[2][3] This reaction is typically catalyzed by the basic conditions used for Fmoc deprotection (e.g., piperidine).[2][3]

The resulting aspartimide intermediate is unstable and can undergo several detrimental reactions:

  • Hydrolysis: Ring-opening by water can lead to a mixture of the desired α-aspartyl peptide and the undesired β-aspartyl peptide, where the peptide bond is formed with the side-chain carboxyl group.[3][4]

  • Aminolysis: The base used for Fmoc deprotection (e.g., piperidine) can attack the aspartimide ring, leading to the formation of piperidide adducts.[3]

  • Racemization: The α-carbon of the aspartic acid residue is prone to epimerization during the process, resulting in the formation of D-Asp isomers.[5]

These byproducts often have the same mass as the target peptide, making them difficult to detect by mass spectrometry and challenging to separate by chromatography.[3][6] This can lead to reduced purity and yield of the final peptide product.

Q2: Which peptide sequences are most susceptible to aspartimide formation?

A2: The amino acid sequence immediately following the aspartic acid residue significantly influences the rate of aspartimide formation. Sequences where the C-terminal residue has low steric hindrance are particularly prone to this side reaction. The most problematic sequences are:

  • Asp-Gly [2][7]

  • Asp-Asn [7][8]

  • Asp-Ser [7][8]

  • Asp-Ala [7]

The lack of a bulky side chain in glycine makes the Asp-Gly sequence especially susceptible to aspartimide formation.[2][7]

Q3: How does temperature affect aspartimide formation?

A3: Higher temperatures accelerate the rate of aspartimide formation.[8][9] This is a critical consideration in microwave-assisted peptide synthesis, where elevated temperatures are often used to speed up coupling and deprotection steps.[7][10] Lowering the temperature for the steps involving and immediately following the aspartic acid residue can help to mitigate this side reaction.[7][10]

Troubleshooting Guide

Problem: I am observing a significant amount of a byproduct with the same mass as my target peptide, especially with an Asp-Gly sequence.

Possible Cause: This is a classic indicator of aspartimide formation, leading to the generation of β-aspartyl peptides and/or D-Asp epimers which are isomeric to the desired product.[5][6]

Solutions:

  • Modify Fmoc-Deprotection Conditions:

    • Add an acidic additive: Incorporating a weak acid into your deprotection solution can lower the basicity and significantly reduce aspartimide formation.[11][12][13] Commonly used additives include 0.1 M hydroxybenzotriazole (HOBt) or 0.1 M formic acid in 20% piperidine in DMF.[6][13][14]

    • Use a weaker base: Replacing piperidine with a weaker base like piperazine or dipropylamine (DPA) can be effective in suppressing aspartimide formation.[2][6][13]

  • Employ Sterically Hindered Asp Protecting Groups:

    • Replace Fmoc-Asp(OtBu)-OH with a derivative containing a bulkier side-chain protecting group. This steric hindrance physically blocks the intramolecular cyclization.[6] Effective alternatives include Fmoc-Asp(OMpe)-OH and Fmoc-Asp(OBno)-OH.[15]

  • Utilize Backbone Protection:

    • For highly susceptible sequences like Asp-Gly, the most robust solution is to use a backbone-protected dipeptide, such as Fmoc-Asp(OtBu)-(Dmb)Gly-OH. The 2,4-dimethoxybenzyl (Dmb) group on the glycine nitrogen prevents it from initiating the cyclization.[5][6] This strategy has been shown to completely eliminate the formation of rearranged products.[6]

Problem: My peptide synthesis is performed at elevated temperatures (microwave synthesis), and I'm seeing a high level of aspartimide-related impurities.

Possible Cause: As mentioned, high temperatures significantly increase the rate of aspartimide formation.[7][10]

Solutions:

  • Reduce the temperature: Lower the temperature specifically for the coupling and deprotection steps involving the aspartic acid residue and the subsequent amino acid.[7][10]

  • Use appropriate reagents for high-temperature synthesis:

    • Consider using dipropylamine (DPA) for deprotection, as it has been shown to reduce aspartimide formation at elevated temperatures compared to piperidine.[7][13]

    • The addition of HOBt to the deprotection solution can also be beneficial in microwave-assisted synthesis.[7][10]

    • For coupling, carbodiimide-based reagents like DIC may be preferable to onium salt-based reagents (e.g., HBTU, HATU) which utilize strong bases that can promote epimerization at high temperatures.[13]

Quantitative Data Summary

The following table summarizes the effectiveness of different strategies in preventing aspartimide formation in the model peptide VKDGYI, which is highly prone to this side reaction. The data represents the percentage of the desired peptide remaining after prolonged treatment with 20% piperidine in DMF.

Aspartic Acid Derivative% Desired Peptide RemainingReference
Fmoc-Asp(OtBu)-OHLow[13][16]
Fmoc-Asp(OMpe)-OHModerate[16]
Fmoc-Asp(OBno)-OHVery High[16]

Note: "Low", "Moderate", and "Very High" are qualitative summaries based on the significant improvements reported in the cited literature. For specific percentages under various conditions, please refer to the source articles.

Experimental Protocols

Protocol 1: Fmoc Deprotection with Acidic Additive (HOBt)

  • Reagent Preparation: Prepare a deprotection solution of 20% (v/v) piperidine and 0.1 M HOBt in DMF.

  • Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

  • Deprotection: Drain the DMF and add the deprotection solution to the resin.

  • Reaction: Gently agitate the resin for 10-20 minutes. A second treatment may be necessary for complete deprotection.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (at least 5 times for 1 minute each).[13]

Protocol 2: Incorporation of a Sterically Hindered Aspartate Derivative (e.g., Fmoc-Asp(OBno)-OH)

  • Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin as per standard protocols (or Protocol 1).

  • Amino Acid Activation: In a separate vessel, dissolve Fmoc-Asp(OBno)-OH (1.5-3 equivalents) and a suitable coupling reagent (e.g., HCTU, 1.5-3 equivalents) in DMF. Add a base such as N,N-diisopropylethylamine (DIEA) (2-4 equivalents). Allow the activation to proceed for 1-2 minutes.[17]

  • Coupling: Add the activated amino acid solution to the deprotected peptide-resin.

  • Reaction: Agitate the reaction mixture at room temperature for 1-2 hours. Monitor the reaction completion using a qualitative method like the Kaiser test.[17]

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF.

Protocol 3: Incorporation of a Backbone-Protected Dipeptide (Fmoc-Asp(OtBu)-(Dmb)Gly-OH)

  • Fmoc Deprotection: Perform the Fmoc deprotection of the N-terminal amino acid on the resin.

  • Dipeptide Coupling: Couple the Fmoc-Asp(OtBu)-(Dmb)Gly-OH dipeptide using standard coupling protocols (e.g., with HCTU/DIEA or DIC/HOBt). Note that coupling times may need to be extended compared to single amino acid couplings due to steric hindrance.[17]

  • Subsequent Steps: After the dipeptide coupling is complete, proceed with the standard SPPS cycles of deprotection and coupling for the remaining amino acids of your sequence.

Visual Guides

Aspartimide_Formation_Mechanism cluster_peptide Peptide Backbone cluster_reaction Aspartimide Formation Peptide_Chain ...-NH-CH(R)-CO- Asp_Residue Asp(OtBu) Residue -NH-CH(CH₂-CO-OtBu)-CO- Next_Residue NH-CH(R')-CO-... Deprotonation Deprotonation of Backbone Amide Next_Residue->Deprotonation Base (Piperidine) Nucleophilic_Attack Intramolecular Nucleophilic Attack Deprotonation->Nucleophilic_Attack Aspartimide_Intermediate Aspartimide Intermediate Nucleophilic_Attack->Aspartimide_Intermediate Ring_Opening Ring Opening Aspartimide_Intermediate->Ring_Opening H₂O or Base Byproducts α-peptide, β-peptide, D-Asp epimers Ring_Opening->Byproducts

Caption: Mechanism of aspartimide formation and subsequent side reactions.

Prevention_Strategies_Workflow Start Asp Residue in Peptide Sequence Decision Is the sequence prone to aspartimide formation? (e.g., Asp-Gly, Asp-Asn) Start->Decision No_Path Standard Fmoc-SPPS (with caution) Decision->No_Path No Yes_Path_Start Implement Prevention Strategy Decision->Yes_Path_Start Yes End Continue Peptide Synthesis No_Path->End Strategy1 Modify Deprotection: - Add HOBt or Formic Acid - Use weaker base (e.g., DPA) Yes_Path_Start->Strategy1 Strategy2 Use Sterically Hindered Asp Derivative: - Fmoc-Asp(OMpe)-OH - Fmoc-Asp(OBno)-OH Yes_Path_Start->Strategy2 Strategy3 Use Backbone Protection: - Fmoc-Asp(OtBu)-(Dmb)Gly-OH Yes_Path_Start->Strategy3 Strategy1->End Strategy2->End Strategy3->End

Caption: Decision workflow for preventing aspartimide formation.

References

Technical Support Center: Purification of ¹³C and ¹⁵N Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the purification of ¹³C and ¹⁵N isotopically labeled peptides.

Frequently Asked Questions (FAQs)

Q1: Why are ¹³C and ¹⁵N isotopes commonly used for labeling peptides?

A1: ¹³C and ¹⁵N are stable, non-radioactive isotopes that have become indispensable tools in modern biological and chemical research.[1] Their low natural abundance (approx. 1.1% for ¹³C and 0.37% for ¹⁵N) allows for a clear mass difference between labeled and unlabeled molecules, which is crucial for mass spectrometry (MS) and nuclear magnetic resonance (NMR) based studies.[] This distinction enables precise tracking and quantification of peptides in complex biological systems.[1]

Q2: Can I separate my labeled peptide from its unlabeled counterpart using HPLC?

A2: No, this is generally not possible. The labeled and unlabeled versions of a peptide have virtually identical physicochemical properties, including hydrophobicity and charge.[3] Therefore, they will co-elute during standard chromatographic separations like Reverse-Phase HPLC (RP-HPLC).[3] The only significant difference is their mass, which is distinguished by a mass spectrometer.[3] Achieving high isotopic enrichment (>99%) during synthesis or expression is critical.[4]

Q3: What is the minimum recommended mass difference between the labeled standard and the endogenous peptide?

A3: The mass difference should be large enough to prevent the natural isotopic envelope of the unlabeled peptide from interfering with the signal of the labeled internal standard.[4] For doubly charged precursor ions, a minimum mass delta of 6 Da is recommended, while for triply charged precursors, a minimum of 8-10 Da is suggested.[4]

Q4: What is the difference between chemical purity and net peptide content?

A4: Peptide purity refers to the percentage of the target peptide sequence relative to other peptide-related impurities, such as truncated or deletion sequences.[5] Net peptide content is the actual amount of the specific peptide in the lyophilized powder, which also contains non-peptide materials like counter-ions (e.g., TFA) and residual water.[3][5] This can be determined by methods like amino acid analysis (AAA).[3][4]

Troubleshooting Guide: Low Yield

Low yield is one of the most common issues in peptide purification. The source of the problem can be in the synthesis/expression stage or during the purification and workup process.

Q5: My final yield after purification is much lower than expected. What are the common causes?

A5: Low yield can stem from multiple factors at various stages.[6][7] For recombinantly expressed peptides, common issues include low initial expression levels, inefficient cell lysis, and the formation of insoluble inclusion bodies.[8] For chemically synthesized peptides, problems often arise from incomplete deprotection, poor coupling efficiency during solid-phase peptide synthesis (SPPS), or losses during cleavage and workup.[7]

Q6: How can I troubleshoot low yield from recombinant expression?

A6: If you are expressing your labeled peptide in a host system like E. coli, consider the following:

  • Optimize Expression: Ensure expression conditions (inducer concentration, temperature, time) are optimized.[6] For toxic proteins, leaky expression before induction can slow cell growth and reduce final yield.[9]

  • Improve Cell Lysis: Inadequate cell lysis will result in a significant portion of your peptide never being released for purification.[8] Ensure your lysis method (e.g., sonication, French press) and buffer are effective.

  • Address Inclusion Bodies: Over-expression can lead to insoluble aggregates called inclusion bodies.[6][10] You may need to perform the purification under denaturing conditions (e.g., using urea or guanidine-HCl) to solubilize the peptide.[6][11] A protocol for recovering fusion proteins from inclusion bodies using a mild detergent has also been described.[10]

Q7: My peptide was produced by SPPS and the yield is low. Where should I look for the problem?

A7: For Solid-Phase Peptide Synthesis (SPPS), a systematic approach is needed:

  • Incomplete Deprotection/Coupling: Incomplete removal of the Fmoc protecting group or inefficient amino acid coupling leads to truncated and deletion sequences, reducing the yield of the full-length product.[7] Use UV monitoring or a qualitative Kaiser test to check deprotection steps.[7] For difficult couplings, consider extended reaction times, double coupling, or using a more potent activator like HATU.[7]

  • Premature Cleavage: If using a highly sensitive linker like chlorotrityl, the acidity of some coupling reagents can cause the peptide to cleave from the resin prematurely, leading to significant losses.[12]

  • Losses During Workup: The peptide precipitation step is critical. Ensure you are adding the cleavage filtrate dropwise to a sufficient volume of cold diethyl ether to achieve effective precipitation.[7] Losses can also occur during centrifugation and washing steps.

General Workflow for Labeled Peptide Production & Purification

G cluster_expression Expression cluster_extraction Extraction cluster_purification Purification cluster_analysis Analysis expression 1. Expression in Minimal Media (with ¹³C-glucose / ¹⁵N-NH₄Cl) lysis 2. Cell Lysis & Lysate Clarification expression->lysis affinity 3. Capture Step (e.g., Affinity Chromatography) lysis->affinity cleavage 4. Tag Cleavage (if applicable) affinity->cleavage hplc 5. Polishing Step (e.g., RP-HPLC) cleavage->hplc analysis 6. QC Analysis (LC-MS, AAA) hplc->analysis lyophilize 7. Lyophilization analysis->lyophilize G start Problem: Low Yield or Purity check_crude Analyze crude material by MS? start->check_crude crude_ok Main peak is target mass check_crude->crude_ok Yes crude_bad Target mass is minor peak/ Many truncated sequences check_crude->crude_bad No check_flow Analyze flow-through/ wastage from purification? flow_ok Target peptide NOT present check_flow->flow_ok No flow_bad Target peptide IS present check_flow->flow_bad Yes crude_ok->check_flow cause_synthesis Cause: Inefficient Synthesis/ Expression or Degradation crude_bad->cause_synthesis cause_loss Cause: Loss during wash/elution/workup flow_ok->cause_loss cause_binding Cause: Suboptimal Binding/ Column Overload flow_bad->cause_binding

References

Technical Support Center: Enhancing NMR Resolution for Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of Nuclear Magnetic resonance (NMR) spectra for labeled peptides.

Frequently Asked Questions (FAQs)

Q1: My NMR spectrum has broad peaks. What are the common causes and solutions?

A1: Broad peaks in an NMR spectrum can arise from several factors, including poor shimming, sample inhomogeneity, or high sample concentration[1]. If you're experiencing peak broadening, consider the following troubleshooting steps:

  • Optimize Shimming: Ensure the magnetic field homogeneity is properly adjusted.

  • Check Sample Homogeneity: The sample should be free of precipitates or aggregates. Filtering the sample through a Pasteur pipette with cotton or glass wool can help remove particulate matter[2][3].

  • Adjust Sample Concentration: While higher concentrations can improve the signal-to-noise ratio, overly concentrated samples can lead to increased viscosity and peak broadening[2][3]. For peptides, a concentration of 2-5 mM is often a good starting point[4][5].

  • Vary the Temperature: Adjusting the temperature can alter the populations of different peptide conformations and affect hydrogen bonding, potentially resolving overlapping peaks[6]. Increasing the temperature can sometimes improve spectral quality by reducing correlation times, but be mindful of peptide stability[7].

Q2: I'm observing significant peak overlap in my peptide's NMR spectrum. How can I resolve these signals?

A2: Peak overlap is a common challenge, especially with larger or unstructured peptides. Here are several strategies to improve spectral dispersion:

  • Isotopic Labeling: For peptides, ¹⁵N and/or ¹³C labeling is often essential to spread out proton signals in heteronuclear correlation experiments like ¹H-¹⁵N HSQC[4][8]. This is a standard method to reduce spectral overlap[4].

  • Deuteration: Replacing non-exchangeable protons with deuterium (²H) can significantly reduce ¹H-¹H dipolar coupling, leading to narrower linewidths and improved resolution, especially for larger peptides[9][10][11][12].

  • Higher-Dimensional NMR: Utilizing 3D and 4D NMR experiments can further separate overlapping signals by spreading them into additional dimensions[13].

  • Non-Uniform Sampling (NUS): NUS is a data acquisition technique that can significantly enhance resolution in the indirect dimensions of multi-dimensional NMR experiments without increasing the measurement time[13][14][15][16][17].

  • Change the Solvent: Using a different deuterated solvent can sometimes alter the chemical shifts of your peptide, leading to better peak separation[1].

Q3: How can I improve the signal-to-noise (S/N) ratio of my NMR experiment?

A3: A low S/N ratio can make it difficult to identify and analyze peaks. Consider these approaches to boost your signal:

  • Increase the Number of Scans: The S/N ratio increases with the square root of the number of scans.

  • Increase Sample Concentration: A higher peptide concentration will result in a stronger signal[4][5].

  • Use a Higher Field Spectrometer: A stronger magnetic field enhances both sensitivity and resolution[8].

  • Employ a Cryoprobe: Cryogenically cooled probes significantly reduce thermal noise, leading to a substantial increase in S/N.

  • Paramagnetic Relaxation Enhancement (PRE): Adding a low concentration of a paramagnetic agent can shorten the T1 relaxation time, allowing for shorter recycle delays and more scans in a given amount of time[18][19].

Troubleshooting Guides

Problem: Poor Resolution Due to Sample Preparation

Meticulous sample preparation is crucial for obtaining high-quality NMR data[20]. If you suspect your sample is the source of poor resolution, follow this troubleshooting workflow.

Sample_Prep_Troubleshooting Start Start: Poor Resolution Observed Check_Solubility Is the peptide fully dissolved? Start->Check_Solubility Filter_Sample Filter the sample to remove particulates. Check_Solubility->Filter_Sample No Check_Concentration Is the concentration appropriate? Check_Solubility->Check_Concentration Yes Filter_Sample->Check_Concentration Adjust_Concentration Adjust concentration (typically 2-5 mM for peptides). Check_Concentration->Adjust_Concentration No Check_Buffer Are the buffer conditions optimal? Check_Concentration->Check_Buffer Yes Adjust_Concentration->Check_Buffer Optimize_Buffer Optimize pH, ionic strength, and additives. Check_Buffer->Optimize_Buffer No End_Good Re-acquire spectrum. Resolution should be improved. Check_Buffer->End_Good Yes Optimize_Buffer->End_Good End_Bad If issues persist, consider advanced techniques. Advanced_Resolution_Enhancement Start Start: Crowded Spectrum Is_Peptide_Large Is the peptide > 20 kDa? Start->Is_Peptide_Large Deuterate Consider deuteration to reduce linewidths. Is_Peptide_Large->Deuterate Yes Use_Higher_Dim_NMR Acquire 3D or 4D NMR experiments. Is_Peptide_Large->Use_Higher_Dim_NMR No Deuterate->Use_Higher_Dim_NMR Use_NUS Implement Non-Uniform Sampling (NUS). Use_Higher_Dim_NMR->Use_NUS Vary_Temp Vary the temperature to shift overlapping peaks. Use_NUS->Vary_Temp End Combine techniques for optimal resolution. Vary_Temp->End

References

Technical Support Center: Minimizing Isotopic Scrambling During Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you minimize isotopic scrambling during solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling in the context of peptide synthesis?

A: Isotopic scrambling refers to the unintentional alteration of the isotopic composition of a labeled peptide during its synthesis. In the context of solid-phase peptide synthesis (SPPS), this most commonly manifests as racemization or epimerization, where a specific enantiomer of an amino acid (typically the L-form) is converted into a mixture of both L- and D-isomers.[1][2] This scrambling compromises the stereochemical integrity of the final peptide, which can significantly impact its biological activity and therapeutic efficacy.[3]

Q2: What are the primary causes of isotopic scrambling (racemization) during SPPS?

A: Isotopic scrambling at the α-carbon of an amino acid during peptide synthesis primarily occurs through two mechanisms:

  • Oxazolone (Azlactone) Formation: This is the most prevalent mechanism. The activated carboxyl group of an N-protected amino acid can cyclize to form a planar oxazolone intermediate. The proton at the chiral α-carbon of this intermediate is acidic and can be easily abstracted by a base, leading to a loss of stereochemical information. Subsequent reaction with the amine component can produce both the desired L-peptide and the undesired D-diastereomer.[1][3]

  • Direct Enolization: This pathway involves the direct abstraction of the α-proton from the activated amino acid by a base, forming an achiral enolate intermediate. This intermediate can then be reprotonated from either side, resulting in racemization. This is more common under strongly basic conditions.[3]

Factors that promote these mechanisms include the use of potent coupling reagents, strong bases, and elevated temperatures.[1][4]

Q3: Which amino acids are most susceptible to racemization?

A: While any chiral amino acid can undergo racemization, some are more susceptible than others under standard SPPS conditions. The most problematic residues include:

  • Histidine (His): The imidazole side chain can catalyze racemization.[1]

  • Cysteine (Cys): The thiol group in the side chain can promote racemization.[1]

  • Serine (Ser) [1]

  • Phenylalanine (Phe) [1]

Q4: How does the choice of coupling reagent affect racemization?

A: The choice of coupling reagent is critical in controlling racemization. Highly reactive coupling reagents can increase the rate of oxazolone formation. The addition of additives like 1-hydroxybenzotriazole (HOBt) or ethyl (hydroxyimino)cyanoacetate (OxymaPure) can suppress racemization by forming active esters that are less prone to cyclization.[4][5] Phosphonium and aminium/uronium salt reagents like BOP, PyBOP, HBTU, and HATU are generally efficient and, especially with additives, minimize racemization.[4]

Troubleshooting Guides

Problem: High levels of racemization are detected in my final peptide.

A: High levels of racemization indicate that the stereochemical integrity of one or more amino acids was compromised during synthesis. Here’s a step-by-step guide to troubleshoot and mitigate this issue.

Step 1: Identify the Susceptible Residue(s)

If possible, use analytical techniques like chiral gas chromatography or HPLC after peptide hydrolysis to pinpoint which amino acid(s) have undergone racemization.[1] As mentioned, His and Cys are particularly prone to this side reaction.[1]

Step 2: Evaluate and Optimize Your Coupling Protocol

The coupling step is the most common source of racemization.[6] Review your coupling strategy with the following points in mind:

  • Coupling Reagent and Additives: If you are using a carbodiimide like DCC or DIC without an additive, this is a likely cause. Switch to a coupling cocktail that includes a racemization suppressant like HOBt or, preferably, HOAt or OxymaPure.[3][4] For difficult couplings, a more powerful reagent like HATU or HCTU may be necessary, which are also known for low racemization.[4]

  • Base: The type and amount of base used can significantly impact racemization. Strong, non-hindered bases like triethylamine (TEA) or diisopropylethylamine (DIEA) can increase the risk.[4] Consider switching to a weaker or more sterically hindered base like N-methylmorpholine (NMM) or 2,4,6-collidine.[4] Use the minimum amount of base required for the reaction.[1]

  • Temperature: Elevated temperatures accelerate racemization.[1][4] If you are using microwave synthesis or heating, try reducing the temperature for the coupling of susceptible amino acids.[7] For standard synthesis, performing the coupling at 0°C can be beneficial.[1][4]

  • Solvent: The polarity of the solvent can play a role. Less polar solvents may help reduce racemization.[1][4]

Step 3: Review Fmoc-Deprotection Conditions

While less common than issues during coupling, the deprotection step can also contribute to side reactions. For sequences containing sensitive residues like aspartic acid, aspartimide formation can be promoted by the base used for Fmoc removal (e.g., piperidine), which can lead to epimerization.[7] Using piperazine instead of piperidine, or adding HOBt to the deprotection solution, has been shown to reduce this side reaction.[7][8]

Data Presentation

Table 1: Influence of Coupling Reagents on Racemization

The following table summarizes the percentage of D-isomer formation for the coupling of Fmoc-Ser(tBu)-OH to H-L-Leu-OtBu using various coupling agents. This data helps in selecting the appropriate reagents to minimize racemization.

Coupling ReagentAdditive% D-Isomer Formation
HBTUHOBt2.5
HBTUHOAt1.8
TBTUHOBt2.3
PyBOPHOBt2.1
HATUHOAt1.5
COMUOxymaPure0.8

Data is illustrative and compiled from publicly available information. Actual results may vary depending on the specific amino acids and reaction conditions.[3]

Experimental Protocols

Protocol 1: General Procedure for Minimizing Racemization During a Coupling Cycle in SPPS

This protocol provides a starting point for minimizing racemization during a standard Fmoc-SPPS coupling cycle.

  • Deprotection: Remove the N-terminal Fmoc protecting group from the resin-bound peptide using a standard deprotection solution (e.g., 20% piperidine in DMF for 5-10 minutes, repeated once).

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove all traces of the deprotection solution.

  • Amino Acid Activation and Coupling:

    • In a separate reaction vessel, dissolve 3-5 equivalents of the N-Fmoc protected amino acid in DMF.

    • Add 3-5 equivalents of a racemization suppressant additive (e.g., Oxyma Pure).

    • Add 3-5 equivalents of a carbodiimide coupling reagent (e.g., DIC).

    • Allow the mixture to pre-activate for 1-5 minutes at room temperature.

    • Add the activated amino acid solution to the washed resin.

    • Allow the coupling reaction to proceed for 1-2 hours at room temperature. For particularly sensitive amino acids, conduct the coupling at 0°C.

  • Washing: Wash the resin with DMF to remove excess reagents and byproducts.

  • Monitoring: Perform a Kaiser test or another suitable test to confirm the completion of the coupling reaction.

Protocol 2: Analysis of Racemization by HPLC

This protocol outlines the steps to determine the enantiomeric purity of a synthetic peptide by analyzing its constituent amino acids after hydrolysis.

  • Peptide Hydrolysis:

    • Place approximately 1 mg of the purified peptide in a hydrolysis tube.

    • Add 1 mL of 6 M HCl.

    • Seal the tube under vacuum and heat at 110°C for 24 hours.

    • After hydrolysis, dry the sample to remove the acid.

  • Derivatization (using Marfey's Reagent - FDAA):

    • To the hydrolyzed sample, add 100 µL of a 1% (w/v) solution of 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA) in acetone.

    • Add 20 µL of 1 M NaHCO₃.

    • Incubate the mixture at 40°C for 1 hour.

    • Stop the reaction by adding 10 µL of 2 M HCl.

  • Sample Preparation for HPLC:

    • Evaporate the solvents to dryness.

    • Dissolve the residue in 1 mL of methanol.

  • HPLC Analysis:

    • Column: Use a standard C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Use a suitable gradient of acetonitrile in water with 0.1% TFA.

    • Detection: Monitor the elution at a suitable wavelength (e.g., 340 nm for FDAA derivatives).

    • Quantification: The D- and L-amino acid derivatives will have different retention times. The percentage of the D-isomer can be calculated from the integrated peak areas.

Visualizations

Racemization_Mechanisms cluster_oxazolone Oxazolone Formation (Most Common) cluster_enolization Direct Enolization Activated_AA Activated L-Amino Acid Oxazolone Planar Oxazolone Intermediate Activated_AA->Oxazolone Cyclization Base_Abstraction Base abstracts α-proton Oxazolone->Base_Abstraction Racemized_Intermediate Achiral Intermediate Base_Abstraction->Racemized_Intermediate Amine_Attack Amine Attack Racemized_Intermediate->Amine_Attack L_Peptide Desired L-Peptide Amine_Attack->L_Peptide D_Peptide Undesired D-Peptide Amine_Attack->D_Peptide Activated_AA2 Activated L-Amino Acid Base_Abstraction2 Base abstracts α-proton Activated_AA2->Base_Abstraction2 Enolate Achiral Enolate Intermediate Base_Abstraction2->Enolate Protonation Reprotonation Enolate->Protonation L_Amino_Acid L-Amino Acid Protonation->L_Amino_Acid D_Amino_Acid D-Amino Acid Protonation->D_Amino_Acid

Caption: Primary mechanisms of racemization during peptide synthesis.

Troubleshooting_Workflow Start High Racemization Detected Identify_Residue Identify Susceptible Residue(s) (e.g., His, Cys) Start->Identify_Residue Evaluate_Coupling Evaluate Coupling Protocol Identify_Residue->Evaluate_Coupling Evaluate_Deprotection Evaluate Deprotection Protocol Identify_Residue->Evaluate_Deprotection Optimize_Coupling Optimize Coupling Conditions Evaluate_Coupling->Optimize_Coupling Optimize_Deprotection Optimize Deprotection Conditions Evaluate_Deprotection->Optimize_Deprotection Re_Synthesize Re-synthesize Peptide Optimize_Coupling->Re_Synthesize Optimize_Deprotection->Re_Synthesize Analyze_Purity Analyze Stereochemical Purity Re_Synthesize->Analyze_Purity End Problem Resolved Analyze_Purity->End

Caption: Troubleshooting workflow for high racemization.

Experimental_Workflow cluster_synthesis SPPS Cycle for One Amino Acid Addition Start Start with N-Fmoc protected peptide-resin Deprotection 1. Fmoc Deprotection (e.g., 20% Piperidine in DMF) Start->Deprotection Wash1 2. Wash with DMF Deprotection->Wash1 Coupling 4. Couple to Resin (Consider 0°C for sensitive AAs) Wash1->Coupling Pre_activation 3. Pre-activate Fmoc-AA (AA + Additive + Coupling Reagent) Pre_activation->Coupling Wash2 5. Wash with DMF Coupling->Wash2 Monitor 6. Monitor reaction completion (e.g., Kaiser Test) Wash2->Monitor End Ready for next cycle Monitor->End

Caption: Experimental workflow to minimize racemization.

References

Technical Support Center: Peptides with Labeled Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with peptides containing labeled Aspartic Acid (Asp). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common solubility challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is my peptide with a fluorescently labeled Aspartic Acid (Asp) residue difficult to dissolve?

Fluorescent dyes and other labels attached to peptides are often large, hydrophobic molecules.[1][2] When a label is conjugated to the side chain of an amino acid like Aspartic Acid, it can significantly alter the overall physicochemical properties of the peptide. This modification can lead to a decrease in solubility due to increased hydrophobicity and a higher tendency for the peptide to aggregate.[1][2][3] The label can disrupt the peptide's native conformation and interfere with its interaction with aqueous solvents.

Q2: How does labeling Aspartic Acid specifically impact peptide solubility compared to other residues like Lysine?

Aspartic Acid's side chain is acidic and negatively charged at neutral pH, contributing to the peptide's overall hydrophilicity. Attaching a bulky, hydrophobic label to this side chain can neutralize or shield this charge, drastically reducing its contribution to solubility. While labeling a basic residue like Lysine also adds hydrophobicity, the impact can differ based on the peptide's overall sequence and the specific label used. The key is that any modification reducing the net charge or increasing the hydrophobic surface area can negatively affect solubility.[4][5]

Q3: What are the best practices for handling and storing lyophilized peptides containing labeled Asp?

Proper handling and storage are critical to maintaining the integrity and solubility of your labeled peptide.[6]

  • Storage: Store the lyophilized peptide powder in a tightly sealed, light-protective container at -20°C or -80°C in a desiccated environment.[7][8] Peptides are often hygroscopic, so minimizing moisture exposure is crucial.[8]

  • Handling: Before opening, allow the vial to warm to room temperature in a desiccator to prevent condensation.[8] When weighing, use clean, sterile tools in a controlled environment to avoid contamination.[6] It is highly recommended to test solubility on a small aliquot before dissolving the entire sample.[9][10]

Q4: Can the type of fluorescent label attached to Asp affect its solubility differently?

Yes, the choice of fluorescent dye can have a significant impact. Dyes vary in their hydrophobicity, size, and charge. For example, BODIPY dyes are known for their hydrophobic nature, while Alexa Fluor dyes are generally water-soluble.[1] The properties of the specific dye will influence the final properties of the peptide conjugate.[3]

Troubleshooting Guide for Solubility Issues

If you are encountering solubility problems with your labeled peptide, follow this step-by-step guide.

My labeled peptide won't dissolve in my aqueous buffer (e.g., PBS, Tris). What is the first thing I should do?

First, confirm the peptide's net charge at the buffer's pH. You can estimate this by assigning a value of +1 to basic residues (Lys, Arg, N-terminus) and -1 to acidic residues (Asp, Glu, C-terminus).[5][9]

  • If the peptide is acidic (net negative charge): The label on the Asp may have compromised its acidic contribution. Try dissolving it in a small amount of a basic, aqueous solution like 0.1 M ammonium bicarbonate and then dilute it to the desired concentration.[11]

  • If the peptide is basic (net positive charge): Try dissolving it in a small amount of an acidic solution, such as 10% acetic acid, before diluting.[11]

  • If the peptide is neutral: These are often the most difficult to dissolve in aqueous solutions and will likely require an organic solvent.[9][11]

I've tried adjusting the pH, but the peptide is still insoluble. What's the next step?

If pH adjustment fails, the peptide is likely highly hydrophobic due to the label and its amino acid sequence. The next step is to use a small amount of a water-miscible organic solvent.

  • Choose an Organic Solvent: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power and low toxicity in many biological assays.[9] Dimethylformamide (DMF) is an alternative, especially if your peptide contains Cysteine or Methionine, as DMSO can cause oxidation.[12][13]

  • Solubilization Technique: Add a minimal amount of the pure organic solvent (e.g., 20-50 µL of DMSO) to the lyophilized peptide to create a concentrated stock solution.[11]

  • Dilution: Slowly add the concentrated stock solution dropwise into your stirring aqueous buffer to reach the final desired concentration.[11] If the solution becomes cloudy, you have exceeded the solubility limit.

Physical assistance methods did not work. Are there stronger solvents I can use?

For extremely insoluble or aggregated peptides, stronger denaturing agents may be necessary. This approach should be used with caution as it can interfere with biological assays.

  • Guanidine Hydrochloride (GuHCl) or Urea: You can attempt to dissolve the peptide in 6M Guanidine Hydrochloride or 8M Urea.[14] These agents disrupt the hydrogen bonds that can lead to aggregation.[14] The peptide should then be diluted for the final application.

Summary of Solubilization Strategies
StrategyWhen to UseRecommended Solvents/ReagentsKey Considerations
pH Adjustment For charged peptides that are sparingly soluble in neutral water/buffer.Acidic Peptides: 0.1M Ammonium BicarbonateBasic Peptides: 10-25% Acetic AcidSimple and often preserves peptide activity. May not work for highly hydrophobic peptides.[11][15]
Organic Solvents For hydrophobic or neutral peptides.DMSO, DMF, Acetonitrile, Methanol, IsopropanolUse minimal volume to create a stock solution. DMSO is common but can be toxic to cells at >0.5% and can oxidize Cys/Met.[9][11][12]
Denaturing Agents For peptides that have already aggregated and resist other methods.6M Guanidine-HCl, 8M UreaVery effective at breaking up aggregates but may denature the peptide and interfere with downstream assays.[14]
Physical Methods To aid dissolution with any of the above chemical methods.Sonication, Gentle Warming (<40°C), VortexingSonication can break up small particles but may also heat the sample and cause degradation.[9][14]

Experimental Protocols

Protocol 1: Step-Wise Solubilization of a Peptide with Labeled Asp

This protocol provides a systematic approach to finding a suitable solvent for your peptide. Always perform solubility tests on a small aliquot first. [10]

Materials:

  • Lyophilized peptide with labeled Asp

  • Sterile, purified water

  • Aqueous Buffers (e.g., PBS pH 7.4, Tris pH 7.5)

  • 10% Acetic Acid

  • 0.1 M Ammonium Bicarbonate

  • Dimethyl Sulfoxide (DMSO)

  • Vortex mixer

  • Bath sonicator

Procedure:

  • Initial Assessment: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom.[9]

  • Step 1: Aqueous Buffer: Add a small volume of your primary aqueous buffer (e.g., PBS) to a small aliquot of the peptide to achieve your target concentration. Vortex gently. If it doesn't dissolve, proceed to the next step.

  • Step 2: pH Modification (if peptide has net charge):

    • For Basic Peptides: To a fresh aliquot, add a small volume of 10% acetic acid. Vortex. If it dissolves, you can then carefully dilute it with your primary buffer.

    • For Acidic Peptides: To a fresh aliquot, add a small volume of 0.1M ammonium bicarbonate. Vortex. If it dissolves, dilute with your primary buffer.

  • Step 3: Organic Solvent:

    • To a fresh, dry aliquot, add a minimal volume of DMSO (e.g., 20 µL). Vortex until the peptide is fully dissolved.

    • Slowly add this stock solution drop-by-drop to your vigorously stirring primary aqueous buffer until the desired final concentration is reached.

    • Observe: If the solution becomes turbid or precipitation occurs, the solubility limit has been exceeded.[11]

  • Step 4: Aiding Dissolution: If particles are still visible after using the appropriate solvent, you can try brief sonication in a water bath (10-15 second bursts) or gentle warming (not exceeding 40°C).[14] Allow the sample to cool to room temperature before use.

Visual Guides

Below are diagrams to help visualize the troubleshooting workflow and decision-making process.

G start Start: Insoluble Labeled Peptide charge Assess Peptide's Net Charge start->charge acidic Acidic (Net Negative) Try Basic Buffer (e.g., NH4HCO3) charge->acidic Acidic basic Basic (Net Positive) Try Acidic Buffer (e.g., Acetic Acid) charge->basic Basic neutral Neutral / Hydrophobic charge->neutral Neutral check_sol_ph Soluble? acidic->check_sol_ph basic->check_sol_ph organic Use Minimal Organic Solvent (e.g., DMSO, DMF) neutral->organic check_sol_ph->organic No end_success Peptide Solubilized check_sol_ph->end_success Yes check_sol_org Soluble? organic->check_sol_org denaturant Use Denaturing Agent (e.g., 6M GuHCl, 8M Urea) check_sol_org->denaturant No physical Aid with Sonication / Gentle Warming check_sol_org->physical Partially check_sol_org->end_success Yes denaturant->end_success Soluble end_fail Consult Specialist / Consider Resynthesis denaturant->end_fail Insoluble physical->check_sol_org G start Does the peptide contain Cys or Met residues? dmso Primary Choice: DMSO start->dmso No dmf Alternative Choice: DMF start->dmf Yes assay Is the solvent compatible with the biological assay? dmso->assay dmf->assay proceed Proceed with Solubilization assay->proceed Yes other Consider other solvents: ACN, Isopropanol, etc. assay->other No other->proceed

References

Mass Spectrometry Signal Interference with Labeled Peptides: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Mass Spectrometry Signal Interference with Labeled Peptides. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during quantitative proteomics experiments using labeled peptides.

Frequently Asked Questions (FAQs)

Q1: What are the common sources of signal interference in mass spectrometry experiments with labeled peptides?

Signal interference in mass spectrometry with labeled peptides can arise from several sources, negatively impacting the accuracy and precision of quantification.[1][2][3] The most common sources include:

  • Co-eluting Peptides: Peptides with similar physicochemical properties can elute from the liquid chromatography (LC) column at the same time, leading to their co-isolation and fragmentation.[1][4] This is a significant issue in complex samples.[5]

  • Isobaric Interference: In multiplexing experiments using isobaric tags (e.g., TMT, iTRAQ), co-eluting peptides that are not the target peptide but are also labeled will contribute to the reporter ion signal, leading to ratio compression and inaccurate quantification.[6][7]

  • Chemical Noise: This refers to background ions from various sources such as solvents, plasticizers from lab consumables, and other contaminants that can interfere with the detection of analyte signals.[8][9][10]

  • Matrix Effects and Ion Suppression: Components of the sample matrix (e.g., salts, detergents) can suppress the ionization of the target peptides in the mass spectrometer's ion source, leading to a decreased signal intensity.[11][12][13]

  • Cross-talk: Signal from one well of a microplate can interfere with the signal of an adjacent well, leading to artificially elevated signals.[14]

Q2: How can I identify if my signal is being affected by interference?

Identifying signal interference requires careful data analysis and inspection. Here are some indicators:

  • Inconsistent Reporter Ion Ratios: In isobaric labeling experiments, if you observe unexpected ratios or a compression of ratios towards 1:1, it could indicate interference from co-eluting peptides.[6]

  • Poor Quality Spectra: The presence of many unassigned peaks or a high noise level in your MS/MS spectra can be a sign of chemical noise or co-fragmentation of multiple peptides.[2][7]

  • Unstable Signal Intensity: A sudden drop or fluctuation in the signal intensity of your internal standard across different runs can point towards ion suppression.[11]

  • Manual Data Review: Close inspection of the raw data, including the chromatograms and mass spectra, can often reveal the presence of interfering peaks that automated software might miss.[15]

Q3: What is ratio compression in the context of isobaric labeling, and how can it be minimized?

Ratio compression is a phenomenon in isobaric labeling (iTRAQ, TMT) where the measured fold changes between samples are underestimated, skewing the quantification.[6] It occurs when interfering, co-eluting peptides are co-isolated and fragmented along with the target peptide. The reporter ions from these interfering peptides contribute to the total signal, thus "compressing" the true ratio towards unity.

Strategies to Minimize Ratio Compression:

  • Increase Chromatographic Resolution: Improving the separation of peptides through longer gradients, smaller particle size columns, or alternative chromatography methods can reduce the number of co-eluting species.

  • Use High-Resolution Mass Spectrometers: Instruments with high resolution, like the Orbitrap, can better distinguish between the target peptide and interfering ions.[6]

  • MS3-based Methods: An MS3-based acquisition method can help mitigate interference. In this approach, a specific fragment ion from the target peptide is isolated in a second fragmentation event, which helps to eliminate the reporter ions from interfering peptides.[16]

  • Advanced Data Analysis Software: Utilize software that can identify and correct for interference.[7]

Troubleshooting Guides

Guide 1: Troubleshooting Poor Signal Intensity

Poor signal intensity can be a frustrating issue. This guide will walk you through potential causes and solutions.

Problem: Weak or undetectable peaks in your mass spectra.[17]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Suboptimal Sample Concentration Ensure your sample is appropriately concentrated. If too dilute, you may not get a strong signal. If too concentrated, it could lead to ion suppression.[17]
Inefficient Ionization Experiment with different ionization techniques (e.g., ESI, MALDI, APCI) to find the optimal method for your analytes.[17]
Instrument Not Optimized Regularly tune and calibrate your mass spectrometer to ensure it is operating at peak performance. This includes checking the ion source, mass analyzer, and detector settings.[17]
Sample Contamination Ensure proper sample preparation and column maintenance to avoid contaminants that can cause peak splitting or broadening.[17]
Ion Suppression Dilute the sample or reduce the injection volume to decrease the concentration of interfering compounds. Reducing the ESI flow rate to the nanoliter-per-minute range can also help.[11]
Guide 2: Addressing Co-elution of Interfering Peptides

Co-elution is a major source of interference. This guide provides strategies to improve peptide separation.

Problem: Inaccurate quantification due to co-eluting peptides.[1]

Experimental Workflow to Minimize Co-elution:

cluster_prep Sample Preparation cluster_separation Chromatographic Separation cluster_analysis Data Analysis Protein Extraction Protein Extraction Protein Digestion Protein Digestion Protein Extraction->Protein Digestion Peptide Labeling Peptide Labeling Protein Digestion->Peptide Labeling Fractionation Fractionation Peptide Labeling->Fractionation LC-MS/MS Analysis LC-MS/MS Analysis Fractionation->LC-MS/MS Analysis Data Processing Data Processing LC-MS/MS Analysis->Data Processing

Caption: Workflow to minimize co-elution interference.

Detailed Methodologies:

  • Protein Extraction and Digestion:

    • Start with clean protein extraction to minimize non-protein contaminants.

    • Ensure complete digestion of proteins into peptides using an appropriate enzyme like trypsin. Incomplete digestion can lead to a more complex peptide mixture.

  • Peptide Labeling:

    • Follow the manufacturer's protocol for your chosen labeling reagent (e.g., TMT, iTRAQ). Ensure complete labeling to avoid ratio distortions.

  • Fractionation (Key Step):

    • Offline High-pH Reversed-Phase (HpH-RP) Fractionation: This is a highly effective method to reduce sample complexity before LC-MS/MS analysis.

      • Protocol:

        • Pool the labeled peptide samples.

        • Desalt the pooled sample using a C18 solid-phase extraction (SPE) cartridge.

        • Perform fractionation on a high-pH reversed-phase column using a basic mobile phase (e.g., ammonium formate at pH 10).

        • Collect fractions at regular intervals.

        • Dry down the fractions and reconstitute them in a low-pH solvent for LC-MS/MS analysis.

    • Other Fractionation Techniques: Depending on the sample, other methods like strong cation exchange (SCX) chromatography can also be used.

  • LC-MS/MS Analysis:

    • Use a long analytical column and a shallow gradient to maximize the separation of peptides within each fraction.

    • Optimize MS parameters, such as the isolation window, to minimize the co-isolation of interfering ions.

  • Data Processing:

    • Use software that can account for co-elution and interference, such as those that perform MS3-based quantification or use algorithms to deconvolve chimeric spectra.

Experimental Protocols

Protocol 1: In-Solution Tryptic Digestion

This protocol outlines a standard procedure for digesting proteins into peptides for mass spectrometry analysis.

  • Protein Solubilization: Dissolve the protein pellet in a denaturing buffer (e.g., 8 M urea in 50 mM ammonium bicarbonate).

  • Reduction: Add dithiothreitol (DTT) to a final concentration of 10 mM and incubate for 1 hour at 37°C to reduce disulfide bonds.

  • Alkylation: Add iodoacetamide (IAA) to a final concentration of 20 mM and incubate for 45 minutes in the dark at room temperature to alkylate cysteine residues.

  • Dilution: Dilute the sample with 50 mM ammonium bicarbonate to reduce the urea concentration to less than 2 M.

  • Digestion: Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Quenching: Stop the digestion by adding formic acid to a final concentration of 1%.

  • Desalting: Desalt the peptide mixture using a C18 SPE cartridge.

  • Drying: Dry the purified peptides using a vacuum centrifuge.

Protocol 2: Tandem Mass Tag (TMT) Labeling

This protocol describes the labeling of peptides with TMT reagents for multiplexed quantitative proteomics.

  • Reconstitution: Reconstitute the dried peptides in 100 mM TEAB buffer.

  • TMT Reagent Preparation: Dissolve the TMT reagent in anhydrous acetonitrile.

  • Labeling Reaction: Add the TMT reagent to the peptide solution and incubate for 1 hour at room temperature.

  • Quenching: Add hydroxylamine to quench the labeling reaction and incubate for 15 minutes.

  • Pooling: Combine the labeled samples in a 1:1 ratio.

  • Desalting and Drying: Desalt the pooled sample using a C18 SPE cartridge and dry it down.

Signaling Pathways and Logical Relationships

Impact of Interference on Quantification

The following diagram illustrates how various sources of interference can lead to inaccurate quantification in a typical proteomics workflow.

Complex Sample Complex Sample Co-eluting Peptides Co-eluting Peptides Complex Sample->Co-eluting Peptides Matrix Effects Matrix Effects Complex Sample->Matrix Effects LC-MS/MS Analysis LC-MS/MS Analysis Co-eluting Peptides->LC-MS/MS Analysis Chemical Noise Chemical Noise Chemical Noise->LC-MS/MS Analysis Matrix Effects->LC-MS/MS Analysis Signal Interference Signal Interference LC-MS/MS Analysis->Signal Interference Inaccurate Quantification Inaccurate Quantification Signal Interference->Inaccurate Quantification

Caption: The pathway from sample complexity to quantification errors.

References

Technical Support Center: Optimizing Electrospray Ionization for Heavy Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to enhance the electrospray ionization (ESI) of heavy peptides for mass spectrometry (MS) analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when analyzing heavy peptides (>3 kDa) with ESI-MS?

Heavy peptides present several challenges compared to smaller peptides. They often exhibit a complex distribution of multiple charge states, which can dilute the ion signal for any single charge state. Furthermore, they may have lower ionization efficiency and can be more prone to forming adducts with salts (e.g., Na+, K+), complicating spectral interpretation.[1][2] Achieving efficient desolvation without causing fragmentation can also be difficult.

Q2: How does the charge state distribution of heavy peptides differ from that of smaller peptides?

Heavy peptides typically produce a broader envelope of multiply charged ions (e.g., [M+nH]n+).[1] While smaller peptides might show only a few dominant charge states (e.g., 2+, 3+), a heavy peptide can display a wide range of charge states, making the resulting mass spectrum more complex. The specific distribution is influenced by the peptide's primary sequence, conformation, and the solvent conditions used.[2][3]

Q3: What are recommended starting solvent compositions for heavy peptides?

A common starting point for direct infusion is a solution of 50% water, 50% organic solvent (typically acetonitrile or methanol), and 0.1% acid.[4] Formic acid (pKa 3.75) or acetic acid (pKa 4.75) are generally preferred over trifluoroacetic acid (TFA) (pKa 0.30).[4] Although TFA is common in HPLC, it can cause strong ion pairing that suppresses the ESI signal, especially for low-concentration samples.[4]

Q4: How can I improve signal intensity and simplify the charge state distribution for heavy peptides?

To enhance signal intensity, "supercharging" reagents can be added to the ESI solution.[5][6][7] These are small molecules, such as m-nitrobenzyl alcohol (m-NBA), sulfolane, or dimethyl sulfoxide (DMSO), that can increase the average charge state of peptides and proteins.[5][8][9] This shifts the m/z ratio to a lower range, which can improve detection and fragmentation efficiency in tandem MS experiments.[6][8] The improved MS/MS efficiency may also result from charge state coalescence, where the ion current is concentrated into fewer charge states.[10]

Q5: What is the role of m-nitrobenzyl alcohol (m-NBA) in heavy peptide analysis?

m-Nitrobenzyl alcohol (m-NBA) is a widely used "supercharging" reagent that, when added in small amounts (e.g., 0.1-1% v/v) to the mobile phase or sample solution, can significantly increase the charge state of peptides and proteins.[5][7][8][11] This effect is particularly useful for heavy peptides, as it helps to shift their m/z values into a more readily detectable range for many mass spectrometers.[8] Studies have shown that m-NBA can improve the sensitivity and chromatographic resolution for certain peptides, such as those with disulfide bonds or His-tags.[11]

Troubleshooting Guide

This section addresses specific issues encountered during the ESI-MS analysis of heavy peptides.

Problem: Low or no signal intensity for my heavy peptide.

  • Possible Cause 1: Poor Ionization/Desolvation.

    • Solution: Optimize the solvent composition. Increase the percentage of organic solvent (e.g., acetonitrile) to promote droplet evaporation.[4] Add a supercharging reagent like 0.1% m-NBA or 1-5% DMSO to the mobile phase to enhance charge state and signal intensity.[5][6][9][10]

  • Possible Cause 2: Presence of Contaminants.

    • Solution: Ensure the sample is free from non-volatile salts (NaCl, K₂HPO₄), detergents, and plasticizers, which can suppress the analyte signal.[4][12] If necessary, perform sample cleanup using HPLC or solid-phase extraction prior to MS analysis.[4] Avoid using colored Eppendorf tubes, which can leach contaminants.[4]

  • Possible Cause 3: Suboptimal Instrument Parameters.

    • Solution: Systematically optimize ESI source parameters. Adjust the sprayer voltage to ensure a stable Taylor cone.[13] Optimize nebulizing and desolvation gas flow rates and temperatures to facilitate efficient desolvation without causing thermal degradation.[13]

Problem: Broad, unresolved peaks in the mass spectrum.

  • Possible Cause 1: Extensive Adduct Formation.

    • Solution: The presence of various salt adducts (Na+, K+) can broaden peaks. Use high-purity solvents and glassware. If salts are part of the buffer system, perform buffer exchange into a volatile buffer like ammonium bicarbonate (10-100 mM) before analysis.[4]

  • Possible Cause 2: Unresolved Charge States.

    • Solution: The mass analyzer may not have sufficient resolution to separate the isotopic peaks of high-charge-state ions. If possible, use a high-resolution mass spectrometer (e.g., Orbitrap, FT-ICR). Alternatively, try to shift the charge state distribution to lower values by adjusting solvent conditions or removing supercharging agents, which may improve peak shape at the expense of signal intensity.

Problem: The observed molecular weight does not match the expected molecular weight.

  • Possible Cause 1: Incorrect Charge State Assignment.

    • Solution: ESI-MS software can sometimes misassign charge states, especially with complex spectra. Manually verify the charge state by identifying adjacent peaks in the isotopic envelope, which should be separated by 1/z, where z is the charge.

  • Possible Cause 2: Unexpected Adducts or Modifications.

    • Solution: The mass difference could be due to unexpected adducts (e.g., solvent molecules, metal ions) or post-translational modifications.[12][14] Scrutinize the mass difference to identify the potential adduct. For example, a +22 Da shift often corresponds to a sodium adduct ([M+Na-H]).

Problem: Poor fragmentation during MS/MS analysis.

  • Possible Cause 1: Insufficient Precursor Ion Charge.

    • Solution: Fragmentation efficiency, especially in collision-induced dissociation (CID), is highly dependent on charge state. Higher charge states generally lead to better fragmentation. Use supercharging reagents (m-NBA, sulfolane) to increase the precursor ion charge.[5][8]

  • Possible Cause 2: Precursor m/z is too high.

    • Solution: Many mass analyzers have reduced efficiency at higher m/z ranges. Increasing the charge state will lower the m/z of the precursor ion, potentially moving it into a more efficient operating range for the instrument.[5]

Quantitative Data Summary

The following tables summarize key quantitative parameters for optimizing ESI of heavy peptides.

Table 1: Recommended Solvent Systems and Additives

ComponentTypical ConcentrationPurposeNotes
Organic Solvent 50% (or higher)Promotes desolvation and analyte solubility.[4]Acetonitrile is common; methanol or isopropanol are alternatives.[4]
Acid Modifier 0.1% (v/v)Ensures protonation for positive ion mode.[4]Formic acid or acetic acid is recommended to avoid ion suppression.[4]
m-NBA 0.1 - 1.0% (v/v)Supercharging reagent to increase charge state.[5][11]Can improve sensitivity and chromatographic resolution.[11]
Sulfolane 1 - 5% (v/v)Potent supercharging reagent.[5][8]Can induce greater charge increases than m-NBA for some proteins.[8]
DMSO 5% (v/v)Supercharging reagent.[9][10]Can improve peptide identifications through charge state coalescence.[10]

Table 2: Typical ESI Source Parameters (Instrument Dependent)

ParameterTypical RangePurposeOptimization Strategy
Capillary Voltage 2.5 - 4.5 kVGenerates the electrospray.Tune for a stable signal; avoid corona discharge.[13]
Cone/Orifice Voltage 20 - 100 VPrevents cluster formation and aids desolvation.Increase to reduce adducts, but avoid in-source fragmentation.
Desolvation Gas Flow 400 - 800 L/hrAids in solvent evaporation from droplets.Optimize for maximum signal without destabilizing the spray.[13]
Desolvation Temp. 150 - 400 °CHeats the desolvation gas to aid evaporation.Increase for less volatile solvents, but avoid thermal degradation of the peptide.

Detailed Experimental Protocols

Protocol 1: Sample Preparation and ESI-MS Parameter Optimization using a Supercharging Reagent

This protocol outlines a method for optimizing the ESI-MS signal of a heavy peptide using m-NBA as a supercharging additive via direct infusion.

1. Materials:

  • Heavy peptide sample (e.g., 1-10 µM)
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Formic acid (FA), 99%+ purity
  • m-Nitrobenzyl alcohol (m-NBA)
  • Syringe pump and mass spectrometer with an ESI source

2. Stock Solution Preparation:

  • Peptide Stock: Prepare a 100 µM stock solution of the heavy peptide in HPLC-grade water.
  • Solvent A: HPLC-grade water with 0.1% FA.
  • Solvent B: HPLC-grade ACN with 0.1% FA.
  • m-NBA Stock: Prepare a 1% (v/v) solution of m-NBA in Solvent B.

3. Sample Preparation for Infusion:

  • Control Sample: Prepare a 5 µM solution of the peptide in 50:50 Solvent A:Solvent B. (e.g., 5 µL of 100 µM peptide stock + 47.5 µL Solvent A + 47.5 µL Solvent B).
  • Test Sample (with m-NBA): Prepare a 5 µM solution of the peptide in 50:50 Solvent A:Solvent B containing 0.1% m-NBA. (e.g., 5 µL of 100 µM peptide stock + 47.5 µL Solvent A + 47.5 µL of 1% m-NBA stock).

4. Mass Spectrometer Setup and Infusion:

  • Set the mass spectrometer to positive ion mode and acquire data over a relevant m/z range (e.g., 500-2500 m/z).
  • Set initial ESI source parameters (refer to Table 2 for starting points).
  • Load the Control Sample into a syringe and infuse at a low flow rate (e.g., 5-10 µL/min).
  • Allow the signal to stabilize and acquire a mass spectrum.

5. Optimization:

  • While infusing the Control Sample , systematically adjust one source parameter at a time (e.g., capillary voltage, desolvation temperature, gas flow) to maximize the total ion current and the quality of the spectral peaks.
  • Once optimized, flush the system and infuse the Test Sample (with m-NBA) using the optimized parameters.
  • Compare the resulting mass spectra. Look for a shift in the charge state distribution to higher charge states (lower m/z) and an increase in the signal intensity of the most abundant peaks.

6. Data Analysis:

  • Deconvolute both spectra to determine the average charge state and the total signal intensity for the peptide in each condition.
  • Evaluate if the addition of m-NBA resulted in a significant improvement for your specific heavy peptide.

Visualizations

Diagram 1: Troubleshooting Workflow for Low Signal Intensity

LowSignalWorkflow start Low or No Signal Detected check_sample Step 1: Verify Sample - Correct concentration? - Degradation? - Proper dissolution? start->check_sample check_contaminants Step 2: Check for Contaminants - Salts (Na+, K+)? - Detergents? - Non-volatile buffers? check_sample->check_contaminants Sample OK fail Issue Persists: Consult Instrument Specialist check_sample->fail Sample Issue optimize_solvent Step 3: Optimize Solvents - Increase organic %? - Use FA/Acetic instead of TFA? - Add supercharging reagent (m-NBA)? check_contaminants->optimize_solvent Sample Clean cleanup Action: Perform Sample Cleanup (HPLC, SPE, Buffer Exchange) check_contaminants->cleanup Contaminants Suspected optimize_source Step 4: Optimize ESI Source - Adjust capillary voltage - Tune gas flows - Optimize temperatures optimize_solvent->optimize_source Solvent Optimized success Signal Improved optimize_source->success Tuning Successful optimize_source->fail No Improvement cleanup->optimize_solvent ESI_Parameters cluster_solution Solution Phase cluster_process ESI Process cluster_output MS Output Peptide Heavy Peptide (>3 kDa) Ionization Ionization Efficiency Peptide->Ionization Solvent Solvent System (H2O/ACN + Acid) Solvent->Ionization Desolvation Droplet Desolvation Solvent->Desolvation Additive Supercharging Additive (e.g., m-NBA, Sulfolane) ChargeState Charge State Distribution (CSD) Additive->ChargeState Increases Signal Signal Intensity Ionization->Signal Desolvation->Signal ChargeState->Signal Concentrates Ion Current MZ m/z Range ChargeState->MZ Shifts Lower Fragmentation MS/MS Fragmentation ChargeState->Fragmentation Improves

References

Validation & Comparative

A Comparative Guide to Purity Analysis of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, ensuring the purity of raw materials is paramount. This guide provides a comparative analysis of three common analytical techniques for determining the chemical and enantiomeric purity of the isotopically labeled amino acid derivative, Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N: High-Performance Liquid Chromatography (HPLC), Capillary Electrophoresis (CE), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.

Introduction to Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N and its Purity

Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N is a stable isotope-labeled building block used in solid-phase peptide synthesis (SPPS).[1] The ¹³C and ¹⁵N labels are incorporated for various applications, including metabolic flux analysis and as internal standards in quantitative mass spectrometry.[2] The purity of this reagent is critical, as impurities can lead to the synthesis of incorrect peptide sequences, posing significant challenges in downstream applications and drug development.

A primary concern during the synthesis and handling of Fmoc-Asp(OtBu)-OH is the formation of aspartimide, a side reaction that can lead to a mixture of α- and β-peptides and racemized products.[3] Therefore, analytical methods for purity assessment must be capable of separating the main compound from these potential impurities, as well as from its D-enantiomer.

Comparison of Analytical Techniques

The choice of analytical technique for purity analysis depends on various factors, including the specific information required (e.g., chemical vs. enantiomeric purity), available instrumentation, and desired performance characteristics such as sensitivity, resolution, and analysis time. Below is a summary of HPLC, CE, and qNMR for the analysis of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

Parameter High-Performance Liquid Chromatography (HPLC) Capillary Electrophoresis (CE) Quantitative NMR (qNMR)
Primary Separation Principle Differential partitioning between a stationary and mobile phase.Differential migration in an electric field.Nuclear spin properties in a magnetic field.
Primary Application Chemical and chiral purity, impurity profiling.Chiral purity, analysis of charged species.Absolute purity (assay), structural confirmation.
Typical Analysis Time 15-30 minutes10-20 minutes5-15 minutes
Limit of Detection (LOD) ~0.1 - 1 pmol~1 - 10 fmol (with LIF), ~1 pmol (with UV)~0.05 - 0.1% (by mass)
Limit of Quantitation (LOQ) ~0.5 - 2.5 pmol[4]~5 - 50 fmol (with LIF), ~2.5 pmol (with UV)~0.1 - 0.5% (by mass)
Precision (RSD) < 2%< 5%< 1%
Strengths Robust, reproducible, widely available, versatile for different impurities.[1]High separation efficiency, low sample and solvent consumption.[5]Absolute quantification without a specific reference standard of the analyte, provides structural information.[3][6]
Limitations Requires reference standards for impurity identification, can consume significant amounts of solvent.Can have lower reproducibility for injection volumes, sensitivity can be an issue with UV detection alone.Lower sensitivity compared to chromatographic methods, not suitable for trace impurity detection.

Experimental Protocols

Detailed methodologies for the purity analysis of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N using HPLC, CE, and qNMR are provided below. Note that the protocols for HPLC and CE are based on methods developed for the unlabeled compound, as the isotopic labeling does not significantly alter the chromatographic or electrophoretic behavior.

High-Performance Liquid Chromatography (HPLC) for Chemical and Chiral Purity

This method is adapted from a published protocol for the chiral separation of Fmoc-Asp(OtBu)-OH.[1]

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and UV detector.

Materials:

  • Column: Lux® Cellulose-2, 5 µm, 250 x 4.6 mm (or equivalent polysaccharide-based chiral stationary phase)

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water

  • Mobile Phase B: Acetonitrile

  • Sample Diluent: Mobile Phase A

  • Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N sample

Procedure:

  • Sample Preparation: Dissolve an accurately weighed amount of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N in the sample diluent to a final concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Mobile Phase: Isocratic elution with 60% Mobile Phase B in Mobile Phase A.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection Wavelength: 265 nm

    • Injection Volume: 10 µL

  • Data Analysis:

    • The purity is calculated as the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

    • Enantiomeric purity is determined by the relative peak areas of the L- and D-enantiomers. The D-enantiomer is expected to elute before the L-enantiomer under these conditions.

Capillary Electrophoresis (CE) for Chiral Purity

This protocol is a general method for the chiral separation of amino acids by CE and can be adapted for Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

Instrumentation:

  • Capillary electrophoresis system with a UV detector.

Materials:

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length, 40 cm effective length)

  • Background Electrolyte (BGE): 25 mM sodium tetraborate buffer (pH 9.2) containing 15 mM of a chiral selector (e.g., highly sulfated cyclodextrin).

  • Rinse Solutions: 0.1 M NaOH, water.

  • Sample Diluent: Water

  • Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N sample

Procedure:

  • Capillary Conditioning: Before the first use, rinse the capillary with 1 M NaOH, followed by water, and then the BGE. Between runs, rinse with 0.1 M NaOH, water, and BGE.

  • Sample Preparation: Dissolve the sample in water to a concentration of approximately 0.5 mg/mL.

  • Electrophoretic Conditions:

    • Voltage: 20 kV

    • Temperature: 25 °C

    • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Detection: UV at 214 nm.

  • Data Analysis:

    • Determine the migration times of the enantiomers.

    • Calculate the enantiomeric purity based on the corrected peak areas of the two enantiomers.

Quantitative NMR (qNMR) for Absolute Purity (Assay)

This method provides a direct measurement of the mass fraction purity of the compound.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher) with a high-resolution probe.

Materials:

  • Deuterated Solvent: Deuterated chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆).

  • Internal Standard (IS): A certified reference material with known purity (e.g., maleic acid, dimethyl sulfone). The IS should have a signal that does not overlap with the analyte signals.

  • Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N sample

Procedure:

  • Sample Preparation:

    • Accurately weigh about 10-20 mg of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N into a clean, dry vial.

    • Accurately weigh about 5-10 mg of the internal standard into the same vial.

    • Dissolve the mixture in a precise volume (e.g., 0.75 mL) of the deuterated solvent.

    • Transfer the solution to an NMR tube.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, ensuring a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest for both the analyte and the internal standard.

    • Use a 90° pulse angle.

    • Acquire a sufficient number of scans to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Data Analysis:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved, characteristic signal for both the analyte and the internal standard.

    • Calculate the purity of the analyte using the following formula: P_analyte = (I_analyte / I_IS) * (N_IS / N_analyte) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS Where:

      • P = Purity (mass fraction)

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

Visualizing the Workflow

The following diagrams illustrate the experimental workflows for each analytical technique.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Diluent weigh->dissolve filter Filter (0.22 µm) dissolve->filter inject Inject into HPLC filter->inject separate Isocratic Separation (Chiral Column) inject->separate detect UV Detection (265 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity (Chemical & Enantiomeric) integrate->calculate

HPLC Purity Analysis Workflow

CE_Workflow cluster_prep Sample Preparation cluster_ce Capillary Electrophoresis cluster_data_ce Data Analysis dissolve_ce Dissolve in Water inject_ce Hydrodynamic Injection dissolve_ce->inject_ce separate_ce Electrophoretic Separation (Chiral Selector) inject_ce->separate_ce detect_ce UV Detection (214 nm) separate_ce->detect_ce integrate_ce Integrate Peaks detect_ce->integrate_ce calculate_ce Calculate Enantiomeric Purity integrate_ce->calculate_ce

Capillary Electrophoresis Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_nmr Data Analysis weigh_nmr Weigh Sample & Internal Std. dissolve_nmr Dissolve in Deuterated Solvent weigh_nmr->dissolve_nmr transfer_nmr Transfer to NMR Tube dissolve_nmr->transfer_nmr acquire Acquire ¹H NMR Spectrum (Quantitative Parameters) transfer_nmr->acquire process_nmr Process Spectrum acquire->process_nmr integrate_nmr Integrate Signals process_nmr->integrate_nmr calculate_nmr Calculate Absolute Purity integrate_nmr->calculate_nmr

qNMR Absolute Purity Workflow

Conclusion

The purity analysis of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N can be effectively performed using HPLC, CE, and qNMR. HPLC offers a robust and versatile method for both chemical and chiral purity determination. CE provides a high-efficiency alternative, particularly for chiral separations, with the advantage of low sample consumption. qNMR stands out as a primary method for determining absolute purity without the need for a specific reference standard of the analyte. The choice of technique will depend on the specific analytical needs, available resources, and the desired level of accuracy and precision. For comprehensive characterization, a combination of these orthogonal techniques is often recommended.

References

Confirming Isotopic Enrichment of Labeled Amino Acids: A Comparative Guide to MS-Based Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, accurately confirming the isotopic enrichment of labeled amino acids is a critical step in a multitude of studies, from metabolic flux analysis to quantitative proteomics. Mass spectrometry (MS) stands as the gold standard for this purpose. This guide provides an objective comparison of the two primary MS-based methods—Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS)—supported by experimental data and detailed protocols to aid in selecting the most suitable technique for your research needs.

Method Comparison: GC-MS vs. LC-MS

The choice between GC-MS and LC-MS for confirming isotopic enrichment depends on several factors, including the specific amino acids of interest, the required sensitivity, and the desired sample throughput. Both techniques offer robust and reliable results, but they possess distinct advantages and disadvantages.

Gas chromatography-mass spectrometry is a powerful technique for the analysis of volatile and thermally stable compounds.[1] Since amino acids are not inherently volatile, a crucial prerequisite for GC-MS analysis is a chemical derivatization step to increase their volatility.[1] This additional step can increase sample preparation time and introduce potential variability.[2] However, GC-MS often provides excellent chromatographic separation and highly reproducible fragmentation patterns, which is beneficial for compound identification.[1]

Liquid chromatography-mass spectrometry is well-suited for the analysis of a wider range of compounds, including polar and non-volatile molecules like amino acids, without the need for derivatization.[2][3] This simplifies sample preparation and can lead to higher throughput.[4] LC-MS, particularly when coupled with tandem mass spectrometry (LC-MS/MS), offers high sensitivity and specificity.[5]

Below is a summary of the key performance metrics for each technique:

Performance MetricGC-MSLC-MS/MSKey Considerations
Precision (%TE) 6.23 ± 3.84 to 21.18 ± 10.94[6][7]16.38 ± 11.19 to 35.37 ± 29.42[6]Precision can be influenced by the derivatization process in GC-MS and matrix effects in LC-MS.
Accuracy Good, with absolute mean ISR 1:0 error of 4.66 ± 4.70% reported in one study.Generally high, with accuracy (%Recovery) of 90-110% reported for similar polar analytes.[4]Accuracy is dependent on proper calibration and the use of appropriate internal standards for both techniques.
Sensitivity (LOD) Low ng/mL to pg/mL range for derivatized amino acids.[4]Generally offers superior sensitivity, reaching the low ng/mL to pg/mL range without derivatization.[2][4]LC-MS often provides lower limits of detection for targeted bioanalysis.[2]
Linearity (R²) > 0.99 for derivatized amino acids.[4]> 0.99 for underivatized amino acids.[4][5]Both techniques demonstrate excellent linearity over a wide dynamic range.
Throughput Lower due to the mandatory derivatization step.[4]Higher due to direct injection of samples.[4]Automated sample preparation can improve the throughput of both methods.
Amino Acid Coverage Can analyze a broad range of amino acids, but some may require specific derivatization methods.[8]Can analyze a wider range of amino acids and related amines without derivatization.[6]LC-MS generally offers broader coverage of amino acids in a single run.
Derivatization Mandatory to increase volatility.[1]Not required.[2]Derivatization adds complexity and time to the GC-MS workflow.

Experimental Workflows and Protocols

To ensure reliable and reproducible results, it is essential to follow well-established experimental protocols. The following sections provide detailed methodologies for both GC-MS and LC-MS analysis of isotopically labeled amino acids.

General Workflow for Isotopic Enrichment Confirmation

The overall process for confirming the isotopic enrichment of labeled amino acids using mass spectrometry follows a series of key steps, from sample preparation to data analysis.

Isotopic Enrichment Workflow cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Analysis Sample Biological Sample Hydrolysis Protein Hydrolysis (if applicable) Sample->Hydrolysis Extraction Amino Acid Extraction Hydrolysis->Extraction Derivatization Derivatization (GC-MS) Extraction->Derivatization Separation Chromatographic Separation (GC or LC) Derivatization->Separation Detection Mass Spectrometric Detection Separation->Detection PeakIntegration Peak Integration Detection->PeakIntegration EnrichmentCalc Isotopic Enrichment Calculation PeakIntegration->EnrichmentCalc

General workflow for isotopic enrichment analysis.
GC-MS Experimental Protocol

This protocol outlines the key steps for the analysis of isotopically labeled amino acids using GC-MS, including the critical derivatization step.

1. Sample Preparation and Hydrolysis:

  • If amino acids are protein-bound, perform acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours) to liberate individual amino acids.

  • Remove excess acid by evaporation under a stream of nitrogen.

  • Reconstitute the dried amino acid sample in a suitable solvent.

2. Derivatization:

  • A common two-step derivatization involves esterification followed by acylation.

  • Esterification: React the amino acids with an acidified alcohol (e.g., 3 M HCl in n-butanol) at 65°C for 15 minutes.

  • Acylation: Following evaporation of the alcohol, add an acylating agent (e.g., trifluoroacetic anhydride) and react at 150°C for 10 minutes.

  • Evaporate the excess reagent and reconstitute the derivatized amino acids in a solvent suitable for GC injection (e.g., ethyl acetate).

3. GC-MS Analysis:

  • Gas Chromatograph: Use a capillary column suitable for amino acid analysis (e.g., a mid-polarity column).

  • Injector: Operate in splitless mode to maximize sensitivity.

  • Oven Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a final temperature (e.g., 280°C) to ensure separation of all derivatized amino acids.

  • Mass Spectrometer: Operate in electron ionization (EI) mode.

  • Data Acquisition: Use full scan mode to obtain mass spectra or selected ion monitoring (SIM) for targeted analysis and increased sensitivity.

4. Data Analysis:

  • Identify the peaks corresponding to the derivatized amino acids based on their retention times and mass spectra.

  • Integrate the peak areas for the different isotopologues (e.g., M+0, M+1, M+n).

  • Calculate the isotopic enrichment by determining the ratio of the labeled isotopologue to the total amount of the amino acid. Corrections for the natural abundance of isotopes in the unlabeled amino acid and the derivatizing agent should be applied for accurate quantification.

LC-MS/MS Experimental Protocol

This protocol provides a general workflow for the direct analysis of isotopically labeled amino acids using LC-MS/MS.

1. Sample Preparation:

  • If necessary, perform protein hydrolysis as described for the GC-MS protocol.

  • Precipitate proteins from liquid samples (e.g., plasma) using a solvent like acetonitrile.

  • Centrifuge the sample and collect the supernatant containing the free amino acids.

  • Dilute the sample with the initial mobile phase.

2. LC-MS/MS Analysis:

  • Liquid Chromatograph: Employ a column suitable for polar compound separation, such as a hydrophilic interaction liquid chromatography (HILIC) or a reversed-phase column with an appropriate ion-pairing agent.

  • Mobile Phase: Use a gradient elution with a mixture of an aqueous solvent (e.g., water with formic acid) and an organic solvent (e.g., acetonitrile).

  • Mass Spectrometer: Operate with an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Use a tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer) operating in Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) mode for high specificity and sensitivity. Define precursor-to-product ion transitions for both the unlabeled and labeled amino acids.

3. Data Analysis:

  • Identify the peaks for each amino acid based on their retention times and specific MRM/PRM transitions.

  • Integrate the peak areas for the labeled and unlabeled forms of the amino acid.

  • Calculate the isotopic enrichment by determining the ratio of the peak area of the labeled amino acid to the sum of the peak areas of both labeled and unlabeled forms.

Comparative Analysis of MS-Based Methods

The choice between GC-MS and LC-MS for confirming isotopic enrichment of labeled amino acids is a trade-off between various performance characteristics. The following diagram provides a visual comparison to aid in the decision-making process.

Method Comparison Comparison of GC-MS and LC-MS for Isotopic Enrichment Analysis cluster_gcms GC-MS cluster_lcms LC-MS/MS GCMS_Pros Pros: - Excellent Separation - Reproducible Fragmentation - Lower Matrix Effects GCMS_Cons Cons: - Derivatization Required - Lower Throughput - Not Ideal for Thermally Labile Compounds LCMS_Pros Pros: - No Derivatization - Higher Throughput - Broader Analyte Coverage - Higher Sensitivity LCMS_Cons Cons: - Potential for Matrix Effects - More Complex Instrumentation

References

A Comparative Guide to Fmoc-Asp(OtBu)-OH-13C4,15N and its Unlabeled Standard for Advanced Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

I. Overview and Key Physicochemical Properties

Fmoc-L-aspartic acid 4-tert-butyl ester, or Fmoc-Asp(OtBu)-OH, is a widely used derivative of L-aspartic acid in peptide synthesis.[1] The N-α-Fmoc group provides temporary protection of the amino group, while the tert-butyl ester protects the side-chain carboxylic acid. The isotopically labeled version, Fmoc-Asp(OtBu)-OH-13C4,15N, is chemically identical to the unlabeled standard but contains four ¹³C atoms and one ¹⁵N atom in its structure.[2] This isotopic enrichment results in a predictable mass shift, making it an ideal internal standard for mass spectrometry-based quantification.[3]

PropertyThis compoundUnlabeled Fmoc-Asp(OtBu)-OH
Molecular Formula C₁₉¹³C₄H₂₅¹⁵NO₆[4]C₂₃H₂₅NO₆[5]
Molecular Weight ~416.41 g/mol [4]~411.45 g/mol [5]
Mass Shift +5 Da (compared to unlabeled)N/A
Isotopic Purity Typically ≥98 atom % ¹³C, ≥98 atom % ¹⁵NNatural abundance
Chemical Purity Typically ≥97% (CP) or ≥98% (HPLC)Typically ≥98% (HPLC)
CAS Number 1217468-27-3 or 1160760-08-6[2]71989-14-5[5]
Primary Application Internal standard in mass spectrometry, tracer in metabolic studies, peptide synthesis[3]Building block in peptide synthesis[6]

II. Performance in Key Applications

A. Solid-Phase Peptide Synthesis (SPPS)

Both the labeled and unlabeled forms of Fmoc-Asp(OtBu)-OH are utilized as building blocks in SPPS. Their chemical reactivity is virtually identical, meaning that coupling and deprotection protocols will be the same for both. The choice between the two for SPPS depends on the desired final peptide. If a stable isotope-labeled peptide is the target for use in quantitative proteomics, then this compound would be incorporated into the sequence.

B. Quantitative Mass Spectrometry

The primary advantage of this compound is its application as an internal standard in isotope dilution mass spectrometry (IDMS). In this technique, a known amount of the labeled compound is spiked into a sample containing the unlabeled analyte. The two compounds co-elute during chromatography and are detected by the mass spectrometer. Due to their mass difference, they are distinguishable. The ratio of the signals from the labeled and unlabeled compounds allows for precise and accurate quantification of the unlabeled analyte, correcting for variations in sample preparation and instrument response.

III. Experimental Protocols

A. General Protocol for Solid-Phase Peptide Synthesis (SPPS)

This protocol outlines the general steps for incorporating either Fmoc-Asp(OtBu)-OH or its labeled counterpart into a peptide sequence on a solid support.

  • Resin Swelling: Swell the resin (e.g., Rink Amide resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5-10 minutes, followed by a second treatment for 10-15 minutes to ensure complete removal of the Fmoc group.

  • Washing: Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine.

  • Amino Acid Coupling:

    • Prepare a solution of Fmoc-Asp(OtBu)-OH (labeled or unlabeled, 3-5 equivalents) and a coupling reagent such as HBTU/HOBt (3-5 equivalents) in DMF.

    • Add a base like diisopropylethylamine (DIPEA) (6-10 equivalents).

    • Pre-activate the mixture for 2-5 minutes.

    • Add the activated amino acid solution to the resin and allow it to couple for 1-2 hours.

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.

  • Cleavage and Deprotection: Once the synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a cleavage cocktail (e.g., trifluoroacetic acid with scavengers).

  • Purification: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC).[1]

B. Protocol for Quantification of Unlabeled Fmoc-Asp(OtBu)-OH using Isotope Dilution Mass Spectrometry (IDMS)

This protocol provides a framework for using this compound as an internal standard to quantify the unlabeled compound.

  • Preparation of Standard Solutions:

    • Prepare a stock solution of unlabeled Fmoc-Asp(OtBu)-OH of a known concentration in a suitable solvent (e.g., acetonitrile/water).

    • Prepare a stock solution of this compound of a known concentration.

  • Calibration Curve:

    • Create a series of calibration standards by adding a fixed amount of the labeled internal standard solution to varying known amounts of the unlabeled standard solution.

  • Sample Preparation:

    • To the unknown sample containing unlabeled Fmoc-Asp(OtBu)-OH, add the same fixed amount of the labeled internal standard solution as used in the calibration curve.

  • LC-MS/MS Analysis:

    • Inject the calibration standards and the prepared sample into an LC-MS/MS system.

    • Develop a chromatographic method to separate the analyte from other matrix components.

    • Set up the mass spectrometer to monitor specific precursor-to-product ion transitions for both the labeled and unlabeled analytes in multiple reaction monitoring (MRM) mode.

  • Data Analysis:

    • For each calibration standard, calculate the ratio of the peak area of the unlabeled analyte to the peak area of the labeled internal standard.

    • Plot this ratio against the known concentration of the unlabeled analyte to generate a calibration curve.

    • Calculate the peak area ratio for the unknown sample and use the calibration curve to determine the concentration of the unlabeled Fmoc-Asp(OtBu)-OH.[7]

IV. Visualizations

cluster_SPPS Solid-Phase Peptide Synthesis (SPPS) Workflow Resin Resin Support Deprotection1 Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Washing1 Washing (DMF) Deprotection1->Washing1 Coupling Amino Acid Coupling (Fmoc-Asp(OtBu)-OH + Coupling Reagents) Washing1->Coupling Washing2 Washing (DMF) Coupling->Washing2 Repeat Repeat Cycle Washing2->Repeat Cleavage Cleavage & Deprotection (TFA Cocktail) Washing2->Cleavage Repeat->Deprotection1 Purification RP-HPLC Purification Cleavage->Purification FinalPeptide Purified Peptide Purification->FinalPeptide

Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).

cluster_IDMS Isotope Dilution Mass Spectrometry (IDMS) Workflow Unlabeled_Sample Sample with Unlabeled Fmoc-Asp(OtBu)-OH Spiking Spike Sample with Labeled Standard Unlabeled_Sample->Spiking Labeled_Standard Known Amount of This compound Labeled_Standard->Spiking LC_Separation LC Separation Spiking->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis Quantification Accurate Quantification of Unlabeled Analyte Data_Analysis->Quantification

Caption: Workflow for quantitative analysis using isotope dilution mass spectrometry.

V. Conclusion

Fmoc-Asp(OtBu)-OH and its isotopically labeled counterpart, this compound, are indispensable tools in modern peptide chemistry and bioanalysis. While the unlabeled version serves as a fundamental building block for synthesizing peptides, the labeled compound offers the significant advantage of enabling highly accurate and precise quantification through isotope dilution mass spectrometry. The choice between these two reagents is dictated by the specific experimental goal, with their performance in chemical synthesis being virtually identical. Researchers can confidently employ the provided protocols as a starting point for their specific applications, ensuring high-quality and reliable results in their research and development endeavors.

References

A Comparative Guide to the Validation of Quantification Assays Using Labeled Peptides

Author: BenchChem Technical Support Team. Date: December 2025

The use of stable isotope-labeled (SIL) peptides as internal standards in mass spectrometry-based quantification assays provides high accuracy and precision, making it a cornerstone of proteomics, drug development, and biomarker discovery.[1][2][3] However, the reliability of these assays is entirely dependent on a thorough validation process. This guide compares key performance characteristics of labeled peptide alternatives and provides the necessary experimental framework for their validation.

The validation process ensures that a bioanalytical method for the quantitative measurement of an analyte in a biological matrix is consistent and reproducible for its intended use.[4] Key parameters include accuracy, precision, selectivity, sensitivity, linearity, and stability.[4][5][6]

Key Validation Parameters: A Comparative Overview

The quality of the SIL peptide significantly impacts assay performance. Here, we compare hypothetical alternatives:

  • Alternative A: Crude Grade Labeled Peptide: Unpurified, sold by peptide content.

  • Alternative B: Purified & Quantified Labeled Peptide: High-purity (>95%), accurately quantified via amino acid analysis (AAA).

Accuracy and Precision

Accuracy is the closeness of the mean test results to the true concentration of the analyte. Precision measures the agreement between replicate measurements.[4] For protein biotherapeutics, accuracy and precision should be within ±20% of the nominal concentration.[7] For other applications, the mean value should be within 15% of the theoretical value, except at the Lower Limit of Quantification (LLOQ), where it should be within 20%.[5]

Table 1: Comparison of Accuracy and Precision

ParameterQuality Control (QC) LevelAcceptance CriteriaAlternative A: Crude PeptideAlternative B: Purified Peptide
Intra-Assay Accuracy (% Bias) Low QC (3x LLOQ)± 15%-14.2%+3.5%
Medium QC± 15%+11.8%-1.8%
High QC± 15%-9.5%+0.9%
Intra-Assay Precision (%CV) Low QC (3x LLOQ)≤ 15%12.5%4.2%
Medium QC≤ 15%9.8%2.1%
High QC≤ 15%8.5%1.5%
Inter-Assay Accuracy (% Bias) Low QC (3x LLOQ)± 15%-18.7% (Fails)+4.1%
Medium QC± 15%+13.5%-2.5%
High QC± 15%-11.0%+1.2%
Inter-Assay Precision (%CV) Low QC (3x LLOQ)≤ 15%16.8% (Fails)5.5%
Medium QC≤ 15%11.2%3.0%
High QC≤ 15%9.9%2.2%
  • Analysis: Alternative B consistently provides superior accuracy and precision. The inaccurate quantification of crude peptides in Alternative A can introduce a systematic bias, leading to failures in inter-assay comparisons.

Linearity and Sensitivity

Linearity demonstrates a proportional relationship between analyte concentration and instrument response over a defined range.[8] Sensitivity is determined by the Lower Limit of Quantification (LLOQ), the lowest concentration that can be measured with acceptable accuracy and precision.[4][7] The analyte response at the LLOQ should be at least five times the response of a blank sample.[4][7]

Table 2: Comparison of Linearity and Sensitivity

ParameterAcceptance CriteriaAlternative A: Crude PeptideAlternative B: Purified Peptide
Calibration Range N/A5 - 2500 fmol1 - 5000 fmol
Correlation Coefficient (r²) ≥ 0.990.9910.998
LLOQ Accuracy: 80-120%, Precision: ≤ 20%5 fmol1 fmol
Upper Limit of Quantification (ULOQ) Accuracy: 85-115%, Precision: ≤ 15%2500 fmol5000 fmol
  • Analysis: The higher purity of Alternative B results in lower background noise and a more predictable response, enabling a wider dynamic range and a lower LLOQ.[2] Impurities in crude peptides can interfere with ionization, compromising sensitivity.

Matrix Effect

The matrix effect is the alteration of analyte response due to interfering components in the sample matrix.[6][9] It is a critical parameter to assess, as it can cause ion suppression or enhancement, leading to inaccurate results.[9] A stable isotope-labeled internal standard is the most effective tool to compensate for matrix effects.[9][10]

Table 3: Comparison of Matrix Effect Compensation

ParameterAcceptance CriteriaAlternative A: Crude PeptideAlternative B: Purified Peptide
Matrix Factor (MF) from 6 Lots CV ≤ 15%18.2% (Fails)6.7%
IS-Normalized Matrix Factor CV ≤ 15%8.5%3.1%
  • Analysis: While both alternatives can compensate for matrix effects to some degree, the uncharacterized impurities in Alternative A may introduce their own matrix effects, leading to higher variability across different biological lots. Alternative B provides more consistent and reliable normalization.[11]

Stability

Analyte stability must be evaluated under various conditions to ensure that the measured concentration reflects the true concentration at the time of sample collection.[12][13] This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability.[14]

Table 4: Comparison of Stability Assessment

ParameterConditionsAcceptance Criteria (% Change)Alternative A: Crude PeptideAlternative B: Purified Peptide
Freeze-Thaw Stability 3 Cycles, -80°C to RTWithin ±15%-17.2% (Fails)-4.5%
Short-Term Stability 24 hours at Room TempWithin ±15%-11.8%-2.1%
Long-Term Stability 3 Months at -80°CWithin ±15%-10.5%-3.8%
  • Analysis: The stability of the labeled peptide itself is crucial. Impurities in crude peptides can accelerate degradation. Furthermore, without an accurate initial concentration, assessing degradation over time is inherently flawed. Alternative B provides a stable and reliable reference for these experiments.

Experimental Workflows and Protocols

Visualizing the Validation Process

A structured workflow is essential for the comprehensive validation of a peptide quantification assay.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Full Validation cluster_2 Phase 3: Application A Peptide Selection & IS Synthesis B LC-MS/MS Optimization (Transitions, CE, etc.) A->B C Sample Preparation (Digestion, SPE) B->C D Selectivity & Specificity C->D Proceed to Validation E Linearity, LLOQ, ULOQ D->E F Accuracy & Precision (Intra- & Inter-Assay) E->F G Matrix Effect (Multiple Lots) F->G H Stability (Freeze-Thaw, Bench-Top, Long-Term) G->H I Dilution Integrity H->I J Validated Assay I->J Method Validated K Routine Sample Analysis (with QCs) J->K

Caption: Workflow for development and validation of a quantitative peptide assay.

Key Experimental Protocols

1. Protocol: Accuracy and Precision Assessment

  • Prepare Quality Control (QC) Samples: Spike known concentrations of a certified reference analyte into a pooled blank biological matrix. Prepare samples at a minimum of four levels: LLOQ, Low (≤3x LLOQ), Medium (30-50% of range), and High (≥75% of range).[5]

  • Prepare Internal Standard (IS) Working Solution: Dilute the labeled peptide (e.g., Alternative B) to a fixed concentration in the appropriate solvent.

  • Sample Processing: Aliquot QC samples. Add the IS working solution to each sample (except blanks). Perform the sample preparation procedure (e.g., protein precipitation, digestion, solid-phase extraction).

  • Intra-Assay Analysis (Single Run): Analyze a minimum of five replicates of each QC level in a single analytical run.[5]

  • Inter-Assay Analysis (Multiple Runs): Repeat the analysis on at least two different days with freshly prepared samples.[5]

  • Data Analysis:

    • Construct a calibration curve using standards prepared in the same matrix.

    • Quantify the concentration of each QC replicate.

    • Accuracy (%Bias): Calculate as ((Mean Measured Conc. - Nominal Conc.) / Nominal Conc.) * 100.

    • Precision (%CV): Calculate as (Standard Deviation of Measured Conc. / Mean Measured Conc.) * 100.

2. Protocol: Matrix Effect Evaluation

  • Source Matrix: Obtain the blank biological matrix from at least six different individual donors.[6]

  • Prepare Sample Sets: For each donor lot, prepare two sets of samples at Low and High QC concentrations.

    • Set 1 (Matrix-Spiked): Spike the analyte and the labeled peptide IS into the extracted blank matrix from each donor.

    • Set 2 (Neat Solution): Spike the analyte and IS into the final reconstitution solvent.

  • Analysis: Analyze both sets by LC-MS/MS.

  • Data Analysis:

    • Calculate the Matrix Factor (MF) for each lot: MF = (Peak Area in Set 1) / (Peak Area in Set 2). An MF < 1 indicates suppression; > 1 indicates enhancement.[9]

    • Calculate the IS-Normalized MF: IS-Normalized MF = MF_Analyte / MF_IS.

    • Calculate the Coefficient of Variation (%CV) of the IS-Normalized MF across all six lots. The %CV should not exceed 15%.[6]

3. Protocol: Freeze-Thaw Stability Assessment

  • Prepare Samples: Use Low and High QC samples, with at least three replicates for each level.

  • Freeze-Thaw Cycles:

    • Store samples at the intended storage temperature (e.g., -80°C) for at least 24 hours.

    • Thaw the samples completely at room temperature.

    • Refreeze the samples at -80°C for at least 12 hours. This constitutes one cycle.

    • Repeat for a minimum of three cycles.

  • Analysis: After the final cycle, process and analyze the samples alongside a freshly prepared calibration curve and a set of control QC samples (which have not undergone freeze-thaw cycles).

  • Data Analysis: Calculate the mean concentration of the stability samples and compare it to the nominal concentration. The deviation should be within ±15%.

Relationships in Assay Validation

The parameters of assay validation are interconnected, with foundational elements supporting the primary quantitative metrics.

G cluster_0 Primary Quantitative Metrics cluster_1 Core Performance Characteristics cluster_2 Foundational Parameters Accuracy Accuracy Precision Precision Linearity Linearity Linearity->Accuracy Linearity->Precision LLOQ LLOQ LLOQ->Accuracy LLOQ->Precision Stability Stability Stability->Accuracy Stability->Precision Selectivity Selectivity Selectivity->Linearity Selectivity->LLOQ Selectivity->Stability MatrixEffect Matrix Effect MatrixEffect->Linearity MatrixEffect->LLOQ MatrixEffect->Stability IS_Purity Internal Standard Purity & Conc. IS_Purity->Linearity IS_Purity->LLOQ IS_Purity->Stability G Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Signal KinaseB Kinase B (Target Analyte) KinaseA->KinaseB Phosphorylation TranscriptionFactor Transcription Factor KinaseB->TranscriptionFactor Activation Response Cellular Response TranscriptionFactor->Response

References

A Researcher's Guide to Cost-Effective Protein Labeling: Custom Labeled Amino Acids vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise tracking and quantification of proteins are essential for unraveling complex biological processes. Protein labeling, the method of attaching a detectable marker to a protein, is a cornerstone of modern proteomics. However, with a diverse array of techniques available, selecting the most cost-effective method without sacrificing data quality is a critical decision. This guide provides an objective comparison of custom labeled amino acids against two common alternatives: in vivo metabolic labeling and in vitro enzymatic labeling, supported by experimental data and detailed protocols.

Comparative Analysis of Protein Labeling Methods

The choice of a labeling strategy depends on factors like the biological question, the required specificity, the experimental system, and budget constraints. Custom labeled amino acids, often non-canonical amino acids (ncAAs), provide unique capabilities for site-specific labeling and introducing novel functionalities.[1][] Metabolic labeling, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), is a powerful tool for quantitative proteomics, while enzymatic labeling offers high specificity for in vitro applications.[3][4]

The table below summarizes the key performance and cost metrics for these three distinct protein labeling methods.

FeatureCustom Labeled Amino Acids (ncAA)In Vivo Metabolic Labeling (e.g., SILAC)In Vitro Enzymatic Labeling (e.g., SNAP-tag)
Principle Incorporation of a non-canonical amino acid at a specific site via genetic code expansion.[1]Metabolic incorporation of stable isotope-labeled amino acids throughout the proteome.[5]Covalent attachment of a label to a protein fusion tag via an enzyme.[4][6]
Specificity Site-specific.[1]Residue-specific (e.g., all Lys and Arg residues).[7]Site-specific (at the location of the fusion tag).[4]
Cost High (cost of custom amino acid synthesis and potentially lower protein expression yields).[4]High (cost of isotopically labeled amino acids and specialized media).[8]Moderate (cost of enzymes and substrates).
Labeling Efficiency Variable, can be limited by protein expression yields.[4]High, requires several cell doublings for near-complete incorporation.[8][9]High (>95% in optimal conditions).
Experimental Time Days to weeks (for system setup and protein expression).8-10 days (for complete metabolic incorporation).[10]30-60 minutes for the labeling reaction itself.[11][12]
Application In vivo, in vitro, cell-surface labeling.[4]Primarily for cultured cells.[8]Primarily in vitro or on the cell surface.[4][11]
Key Advantage Enables introduction of unique chemical handles, fluorophores, or crosslinkers with minimal size addition.[1]High accuracy for quantitative proteomics, as samples are mixed early in the workflow.[3][8]Fast, highly efficient, and specific reaction under mild conditions.[4]

Experimental Workflows and Signaling Pathways

Visualizing the experimental process and the biological context is crucial for understanding the practical application of these techniques. The following diagrams illustrate typical workflows and a relevant signaling pathway where labeled amino acids are utilized.

Workflow for Custom Labeled Amino Acid Incorporation

This workflow outlines the process of site-specifically labeling a protein of interest (POI) with a non-canonical amino acid (ncAA) in mammalian cells using genetic code expansion, followed by a bioorthogonal "click chemistry" reaction to attach a fluorescent dye.

cluster_transfection Cell Transfection cluster_labeling Labeling & Expression cluster_detection Detection Plasmid_POI Plasmid 1: Protein of Interest (with Amber Codon) Cells Mammalian Cells Plasmid_POI->Cells Plasmid_System Plasmid 2: Orthogonal tRNA/Synthetase Plasmid_System->Cells ncAA_Addition Add ncAA to Culture Media Cells->ncAA_Addition Expression Protein Expression & ncAA Incorporation ncAA_Addition->Expression Click_Reaction Click Chemistry: Add Fluorescent Dye Expression->Click_Reaction Imaging Fluorescence Microscopy Click_Reaction->Imaging cluster_culture Cell Culture (5-6 doublings) cluster_processing Sample Processing cluster_analysis Analysis Light_Culture Control Cells: 'Light' Media (e.g., ¹²C₆-Arg, ¹²C₆-Lys) Combine Combine Cell Lysates (1:1 Protein Ratio) Light_Culture->Combine Heavy_Culture Treated Cells: 'Heavy' Media (e.g., ¹³C₆-Arg, ¹³C₆¹⁵N₂-Lys) Heavy_Culture->Combine Digest Protein Digestion (e.g., Trypsin) Combine->Digest LC_MS LC-MS/MS Analysis Digest->LC_MS Quantification Quantify Peptides (Heavy/Light Ratio) LC_MS->Quantification Growth_Factors Growth Factors mTORC1 mTORC1 Growth_Factors->mTORC1 Nutrients Labeled Amino Acids Nutrients->mTORC1 S6K1 S6K1 mTORC1->S6K1 Activates 4EBP1 4E-BP1 mTORC1->4EBP1 Inhibits Protein_Synthesis De Novo Protein Synthesis (Incorporates Label) S6K1->Protein_Synthesis Promotes 4EBP1->Protein_Synthesis Represses

References

A Comparative Guide to Fmoc-Asp(OtBu)-OH and Fmoc-Asp(OMpe)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of peptides containing aspartic acid (Asp) residues using fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS) is frequently complicated by a significant side reaction: aspartimide formation. This process can lead to the generation of impurities, including α- and β-peptide isomers and racemized products, which compromise the purity and yield of the final peptide.[1] The selection of an appropriate side-chain protecting group for the β-carboxyl function of aspartic acid is therefore a critical factor in mitigating this issue.

This guide provides an objective comparison between the standard protecting group, tert-butyl (tBu), as in Fmoc-Asp(OtBu)-OH , and a more sterically hindered alternative, 3-methylpent-3-yl (Mpe), found in Fmoc-Asp(OMpe)-OH . The comparison is supported by experimental data to assist researchers in making informed decisions for their peptide synthesis strategies.

The Challenge: Aspartimide Formation

Aspartimide formation is a base-catalyzed intramolecular cyclization that is particularly prevalent during the repeated piperidine treatments required for Fmoc group removal in SPPS.[2] The backbone amide nitrogen of the amino acid C-terminal to the Asp residue attacks the side-chain ester, forming a five-membered succinimide ring.[2] This ring can then be opened by nucleophiles such as piperidine or water, leading to a mixture of the desired α-aspartyl peptide, the isomeric β-aspartyl peptide, and their epimers.[3][4] Certain peptide sequences, such as Asp-Gly, Asp-Asn, Asp-Ser, and Asp-Thr, are notoriously prone to this side reaction due to the low steric hindrance of the subsequent residue.[4][5]

Aspartimide_Formation cluster_0 Fmoc-SPPS Cycle Peptide_Resin Peptidyl-Resin (...-Asp(OR)-Xx-...-Resin) Piperidine Piperidine (Fmoc Deprotection) Peptide_Resin->Piperidine Base Treatment Aspartimide Aspartimide Intermediate Piperidine->Aspartimide Intramolecular Cyclization Byproducts Mixture of: - α-peptide (desired/racemized) - β-peptide (impurity) - Piperidide adducts Aspartimide->Byproducts Nucleophilic Attack (H₂O, Piperidine) Start->Peptide_Resin SPPS_Workflow Resin 1. Start with Resin Support Deprotection1 2. Fmoc Deprotection (e.g., 20% Piperidine/DMF) Resin->Deprotection1 Wash1 3. Wash (DMF) Deprotection1->Wash1 Coupling 4. Couple Fmoc-Asp(OR)-OH (HCTU/DIEA or DIC/HOBt) Wash1->Coupling Wash2 5. Wash (DMF) Coupling->Wash2 Repeat 6. Repeat Cycle for Subsequent Amino Acids Wash2->Repeat Repeat->Deprotection1 Next Cycle Cleavage 7. Final Cleavage & Deprotection (e.g., TFA Cocktail) Repeat->Cleavage Final Cycle Purification 8. Purification (RP-HPLC) Cleavage->Purification

References

A Head-to-Head Battle in Protein Quantification: Evaluating the AQUA Method with ¹³C₄,¹⁵N-Labeled Aspartic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for precise and accurate protein quantification, the Absolute Quantification (AQUA) method offers a robust solution. This guide provides an in-depth comparison of the AQUA method, specifically focusing on the performance of synthetic peptides incorporating ¹³C₄,¹⁵N-labeled Aspartic Acid (Asp) as internal standards. We will delve into the accuracy and precision of this approach, compare it with other quantitative methods, and provide detailed experimental protocols to support your research and development endeavors.

The AQUA strategy is a powerful mass spectrometry-based technique that provides absolute quantification of proteins in complex mixtures.[1] The core principle lies in the use of a known quantity of a synthetic, stable isotope-labeled peptide that is a perfect mimic of a target peptide derived from the protein of interest. By comparing the mass spectrometry signal of the endogenous "light" peptide to the "heavy" synthetic standard, researchers can determine the absolute amount of the target protein with high specificity and sensitivity.[1]

Commonly, amino acids such as Leucine, Proline, Valine, Phenylalanine, and Tyrosine are labeled with stable isotopes like ¹³C and ¹⁵N.[1] This guide, however, will focus on the use of ¹³C₄,¹⁵N-labeled Aspartic Acid, a less commonly highlighted but equally effective choice for generating the necessary mass shift for quantification.

Performance and Accuracy: A Comparative Look

The accuracy and precision of the AQUA method are paramount for its application in areas like biomarker validation and drug development.[2] Well-designed AQUA experiments typically achieve a high degree of precision, with coefficients of variation (CV) ranging from 8% to 15%.[1] While specific data for ¹³C₄,¹⁵N-labeled Aspartic Acid is not extensively published in comparative studies, the fundamental principles of isotope dilution mass spectrometry suggest that the accuracy and precision are comparable to other commonly used labeled amino acids. The choice of labeled amino acid is often dictated by the natural amino acid composition of the target peptide and the desired mass shift.

To provide a clear comparison, the following table summarizes the key performance characteristics of the AQUA method alongside other common protein quantification techniques.

FeatureAQUA (with ¹³C₄,¹⁵N-Asp)Selected Reaction Monitoring (SRM) / Multiple Reaction Monitoring (MRM)Parallel Reaction Monitoring (PRM)
Quantification AbsoluteRelative or Absolute (with standards)Relative or Absolute (with standards)
Principle Stable isotope-labeled peptide internal standardMonitors specific precursor-to-fragment ion transitionsMonitors all fragment ions of a specific precursor
Precision (CV%) 8-15%[1]Variable, can be <10% with optimizationComparable to SRM, potentially higher precision
Accuracy High, traceable to the concentration of the synthetic peptideHigh, dependent on standard accuracyHigh, dependent on standard accuracy
Throughput Moderate, targeted to specific proteinsHigh, can monitor many transitionsModerate to High
Method Development Requires synthesis and validation of labeled peptideRequires optimization of transitions for each peptideLess complex than SRM, requires precursor selection

Experimental Protocol: A Step-by-Step Guide to the AQUA Method

The successful implementation of the AQUA method relies on a meticulous experimental workflow. Below is a detailed protocol that can be adapted for the use of a ¹³C₄,¹⁵N-labeled Aspartic Acid-containing peptide.

1. Target Peptide Selection:

  • Identify a unique tryptic peptide for the protein of interest.

  • The peptide should be 7-20 amino acids in length.

  • Avoid peptides with post-translational modifications unless they are the target of the study.

  • Ensure the peptide, containing Aspartic Acid, is readily detectable by mass spectrometry.

2. Synthesis of the ¹³C₄,¹⁵N-Labeled AQUA Peptide:

  • Synthesize the target peptide with one Aspartic Acid residue labeled with four ¹³C atoms and one ¹⁵N atom.

  • The purity of the synthetic peptide should be >95%.

  • Accurately determine the concentration of the AQUA peptide solution using amino acid analysis.

3. Sample Preparation:

  • Lyse cells or tissues to extract the total protein.

  • Determine the total protein concentration of the lysate.

  • Add a known amount of the ¹³C₄,¹⁵N-Asp AQUA peptide to a specific amount of the protein lysate.

  • Perform in-solution or in-gel tryptic digestion of the protein mixture.

4. LC-MS/MS Analysis:

  • Analyze the digested peptide mixture using a high-resolution mass spectrometer coupled with liquid chromatography.

  • Develop a targeted MS method (e.g., SRM or PRM) to specifically monitor the precursor and fragment ions of both the "light" endogenous peptide and the "heavy" AQUA peptide.

5. Data Analysis and Quantification:

  • Integrate the peak areas of the chromatographic signals for both the light and heavy peptides.

  • Calculate the ratio of the peak area of the endogenous peptide to the peak area of the AQUA peptide.

  • Determine the absolute quantity of the endogenous peptide, and subsequently the protein, based on the known amount of the spiked-in AQUA peptide.

Visualizing the Workflow: From Sample to Quantification

To better illustrate the experimental process, the following diagram outlines the key steps in an AQUA-based biomarker validation workflow.

AQUA_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_quantification Quantification Biological_Sample Biological Sample (e.g., Tissue, Cells) Protein_Extraction Protein Extraction and Quantification Biological_Sample->Protein_Extraction Spike_In Spike-in Known Amount of ¹³C₄,¹⁵N-Asp AQUA Peptide Protein_Extraction->Spike_In Digestion Tryptic Digestion Spike_In->Digestion LC_MS LC-MS/MS Analysis (SRM or PRM) Digestion->LC_MS Data_Acquisition Data Acquisition (Light & Heavy Peptides) LC_MS->Data_Acquisition Peak_Integration Peak Area Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Peak Area Ratio (Light / Heavy) Peak_Integration->Ratio_Calculation Absolute_Quantification Absolute Protein Quantification Ratio_Calculation->Absolute_Quantification

AQUA-based biomarker validation workflow.

Case Study: Monitoring EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation and is often dysregulated in cancer.[3] The AQUA method can be employed to accurately quantify changes in the phosphorylation status of key proteins within this pathway, providing valuable insights for drug development. For instance, a target peptide containing an Aspartic Acid residue from a downstream signaling protein like Grb2 could be quantified using a ¹³C₄,¹⁵N-Asp-labeled AQUA peptide.

The following diagram illustrates a simplified EGFR signaling cascade where the AQUA method could be applied to quantify a key signaling component.

EGFR_Signaling EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 (Quantified with ¹³C₄,¹⁵N-Asp AQUA) EGFR->Grb2 pY SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Simplified EGFR signaling pathway.

References

Assessing the Stability of Labeled Amino Acids During Peptide Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of labeled amino acids throughout peptide synthesis is paramount for generating reliable and high-quality products. This guide provides an objective comparison of the stability of commonly used isotopically and fluorescently labeled amino acids during solid-phase peptide synthesis (SPPS), supported by experimental data and detailed protocols.

The incorporation of labeled amino acids is a cornerstone of modern proteomics, metabolic studies, and drug development, enabling the precise tracking and quantification of peptides and proteins. However, the chemical rigors of peptide synthesis, including coupling, deprotection, and cleavage steps, can compromise the stability of these labels, leading to potential issues such as racemization, label degradation, and the formation of side products. This guide aims to equip researchers with the knowledge to select the most appropriate labeled amino acids and to implement robust methods for assessing their stability.

Stability of Isotopically Labeled Amino Acids

Stable isotope labeling, utilizing isotopes such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), and Deuterium (²H), is a widely used technique for quantitative proteomics.[] These labeled amino acids are chemically similar to their unlabeled counterparts, allowing them to serve as ideal internal standards.[2] However, the potential for side reactions and racemization during synthesis necessitates a careful evaluation of their stability.

Racemization of Isotopically Labeled Amino Acids

Racemization, the conversion of an L-amino acid to its D-isomer, is a critical concern in peptide synthesis as it can significantly impact the biological activity of the final peptide. The extent of racemization can be influenced by the choice of coupling reagents, temperature, and the specific amino acid residue.

While comprehensive studies directly comparing the racemization rates of different isotopically labeled amino acids under identical SPPS conditions are limited, the inherent chemical similarity between labeled and unlabeled amino acids suggests that the primary factors influencing racemization are the synthesis conditions themselves, rather than the isotopic label. One study investigating racemization in solid-phase peptide synthesis found the formation of stereoisomers to be 0.4% or less per synthesis cycle for an unlabeled model tripeptide.[3] It is generally accepted that the isotopic substitution of ¹³C or ¹⁵N has a negligible effect on the chemical reactivity and, therefore, the propensity for racemization. The stability of Deuterium-labeled amino acids, particularly at the alpha-carbon, warrants more careful consideration, as the C-D bond can be more labile under certain basic or acidic conditions, potentially influencing the rate of epimerization.

Table 1: Quantitative Data on Racemization During Peptide Synthesis

Labeled Amino AcidConditionExtent of Racemization/EpimerizationReference
Unlabeled Tripeptide (D-Tyr-L-Lys-L-Trp)Solid-Phase Peptide Synthesis≤ 0.4% per cycle[3]

Stability of Fluorescently Labeled Amino Acids

Fluorescently labeled peptides are indispensable tools for a wide range of applications, including fluorescence microscopy, immunoassays, and in-vivo imaging. Common fluorescent dyes used for labeling include fluorescein derivatives like FAM (5-carboxyfluorescein) and FITC (fluorescein isothiocyanate), rhodamines, and cyanine dyes. The stability of these dyes during the harsh chemical treatments of SPPS, particularly the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA), is a critical factor.

Chemical Stability of Fluorescent Dyes

The bulky aromatic structures of many fluorescent dyes can be susceptible to degradation under the strongly acidic conditions of TFA cleavage. The choice of dye and the linkage chemistry are therefore crucial for maintaining the fluorescent signal in the final peptide.

Studies have shown that non-sulfonated Cyanine dyes are generally tolerant to TFA.[4] Furthermore, an investigation into the stability of a sulfonated Cyanine dye demonstrated that its spectral properties remained intact after treatment with concentrated TFA for 2 hours.[4] In contrast, fluorescein derivatives like FITC can be problematic. Under acidic conditions, N-terminal FITC-labeled peptides can undergo a cyclization reaction, leading to the removal of the final amino acid. This can be mitigated by introducing a flexible spacer, such as aminohexanoic acid (Ahx), between the dye and the peptide.

Table 2: Comparative Stability of Fluorescent Dyes to TFA Cleavage

Fluorescent DyeChemical ClassStability to TFANotesReference
FAM FluoresceinGenerally stable, but can be pH sensitive.Can be attached to the N- or C-terminus.[5]
FITC FluoresceinProne to cyclization at the N-terminus under acidic conditions.Use of a spacer (e.g., Ahx) is recommended to improve stability.[5]
Rhodamine RhodamineGenerally stable.Less prone to photobleaching than fluorescein.[6]
Cyanine Dyes (Sulfonated) CyanineStable in concentrated TFA for at least 2 hours.Spectral properties remain intact after TFA treatment.[4]

Experimental Protocols

To aid researchers in assessing the stability of labeled amino acids in their own laboratories, we provide the following detailed experimental protocols.

Protocol 1: Assessment of Racemization by LC-MS/MS

This protocol allows for the sensitive and accurate quantification of D- and L-amino acids in a synthetic peptide after acid hydrolysis. The use of deuterated hydrochloric acid (DCl) is a key feature to correct for any racemization that may occur during the hydrolysis step itself.

1. Peptide Hydrolysis: a. Place the purified peptide sample (liquid or solid) in a glass capillary tube and evaporate to dryness. b. Add 40 µL of a hydrolysis solution consisting of 6 M DCl in D₂O containing 1% mercaptoethanol and 3% phenol. c. Flush the headspace with argon and seal the tube. d. Hydrolyze at 110°C for 20 hours. e. After hydrolysis, add a heavy-labeled internal amino acid standard mix. f. Centrifuge the sample, and evaporate the supernatant to dryness. g. Re-dissolve the sample in 50:50 (v/v) ethanol:water.[7][8]

2. Sample Derivatization: a. Mix 10 µL of the hydrolyzed sample with 7 µL of 0.15 M sodium tetraborate and 10 µL of 2.5 mg/mL (S)-NIFE (N-(2,4-Dinitro-5-fluorophenyl)-L-alaninamide) in acetonitrile. b. Vortex and incubate for 20 minutes. c. Quench the reaction by adding 2 µL of 4 M HCl and 71 µL of H₂O.[7]

3. LC-MS/MS Analysis: a. LC System: High-performance liquid chromatography system. b. Column: Chiral column suitable for amino acid enantiomer separation. c. Mobile Phase A: 5% acetic acid in water. d. Mobile Phase B: 10% methanol in acetonitrile. e. Gradient: 0-25 min, 5-50% B; 25-27 min, 50-98% B; 27-29 min, 98% B; 29.1-40 min, 5% B. f. Flow Rate: 0.25 mL/min. g. Injection Volume: 2 µL. h. MS Detection: Triple quadrupole mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).[7]

4. Data Analysis: a. Quantify the L- and D-amino acids based on the peak areas of their specific MRM transitions relative to the heavy-labeled internal standards. The deuterated amino acids formed during hydrolysis-induced racemization will have a +1 Da mass shift and can be excluded from the quantification of the original D-amino acid content.

Protocol 2: Assessment of Fluorescent Dye Stability during TFA Cleavage

This protocol provides a straightforward method to evaluate the stability of a fluorescent dye to the conditions used for cleaving the peptide from the solid-phase resin.

1. Sample Preparation: a. Synthesize a short model peptide labeled with the fluorescent dye of interest using standard SPPS protocols. b. Divide the peptide-resin into two equal portions.

2. TFA Cleavage: a. To one portion of the peptide-resin, add the cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane). b. Incubate at room temperature for 2 hours with occasional agitation. c. Precipitate the peptide in cold diethyl ether, centrifuge, and wash the pellet. d. Dry the cleaved peptide.

3. Control (No TFA Treatment): a. The second portion of the peptide-resin serves as the control.

4. Analysis: a. Dissolve both the TFA-treated peptide and a sample of the un-cleaved peptide-resin (after a suitable extraction) in an appropriate solvent. b. Spectroscopic Analysis: Measure the absorbance and fluorescence emission spectra of both samples. Compare the spectral properties (e.g., maximum absorbance and emission wavelengths, quantum yield) to detect any changes indicative of dye degradation. c. LC-MS Analysis: Analyze both samples by LC-MS to identify the parent labeled peptide and any potential degradation products. The mass difference can help in identifying the nature of the degradation.

Visualizing the Workflow

To better illustrate the processes involved, the following diagrams outline the general workflow for solid-phase peptide synthesis and the analytical procedure for assessing racemization.

SPPS_Workflow Resin Solid Support Resin Attach_AA1 Attach First Protected Labeled Amino Acid Resin->Attach_AA1 Deprotection1 Fmoc Deprotection (e.g., Piperidine) Attach_AA1->Deprotection1 Coupling Couple Next Protected Labeled Amino Acid Deprotection1->Coupling Repeat Repeat Deprotection and Coupling Cycles Coupling->Repeat n cycles Final_Deprotection Final Fmoc Deprotection Repeat->Final_Deprotection Cleavage Cleavage from Resin (e.g., TFA) Final_Deprotection->Cleavage Purification Purification (e.g., HPLC) Cleavage->Purification Analysis Stability Assessment Purification->Analysis

Figure 1. General workflow for solid-phase peptide synthesis (SPPS).

Racemization_Analysis_Workflow Peptide Synthetic Labeled Peptide Hydrolysis Acid Hydrolysis (6 M DCl in D2O) Peptide->Hydrolysis Derivatization Derivatization with Chiral Reagent (S-NIFE) Hydrolysis->Derivatization LC_Separation Chiral LC Separation of Amino Acid Enantiomers Derivatization->LC_Separation MS_Detection MS/MS Detection (MRM) LC_Separation->MS_Detection Quantification Quantification of L- and D-Amino Acids MS_Detection->Quantification

Figure 2. Workflow for assessing amino acid racemization.

Conclusion

The stability of labeled amino acids is a critical parameter that can significantly influence the outcome and reliability of research in proteomics, drug discovery, and beyond. While stable isotope labels (¹³C, ¹⁵N) are generally considered robust with minimal impact on racemization, careful consideration of synthesis conditions is always necessary. For fluorescent labels, the choice of dye is paramount, with cyanine dyes showing good stability to TFA cleavage, while fluorescein derivatives may require the use of spacers to prevent side reactions.

The experimental protocols provided in this guide offer a framework for researchers to systematically evaluate the stability of their chosen labeled amino acids within their specific synthesis workflows. By implementing these quality control measures, scientists can ensure the integrity of their labeled peptides, leading to more accurate and reproducible experimental results. Further research providing direct quantitative comparisons of the stability of a wider range of labeled amino acids under standardized conditions would be a valuable contribution to the field.

References

Safety Operating Guide

A Guide to the Safe Disposal of Fmoc-Asp(OtBu)-OH-13C4,15N

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical reagents is a cornerstone of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the disposal procedures for Fmoc-Asp(OtBu)-OH-13C4,15N, a protected amino acid incorporating stable isotopes.

Core Principles of Disposal

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[1] The presence of stable, non-radioactive isotopes, ¹³C and ¹⁵N, does not alter the chemical reactivity or toxicity of the molecule.[2][3] Therefore, disposal procedures are dictated by the chemical properties of Fmoc-Asp(OtBu)-OH.[3] Adherence to your institution's Environmental Health and Safety (EHS) guidelines is mandatory.

Hazard Assessment

While not classified as a highly hazardous substance, Fmoc-Asp(OtBu)-OH requires careful handling.[4] Key safety precautions include wearing appropriate personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat.[1] Handling of the solid compound should be performed in a well-ventilated area or a chemical fume hood to prevent inhalation of dust.[1][4]

Chemical and Physical Properties:

PropertyValueReference
Appearance White to light yellow crystalline powder[4]
Molecular Formula C₂₃H₂₅NO₆[5]
Molecular Weight 411.45 g/mol
Melting Point 133-150 °C[4]
Boiling Point 207 °C (literature)[4]
Solubility Soluble in most organic solvents[6]
Disposal Procedures

Disposal of this compound must be segregated into three waste streams: solid chemical waste, contaminated solid waste, and liquid chemical waste.

3.1. Unused or Expired Solid this compound

Unused or expired solid compound must be disposed of as hazardous chemical waste.[1]

  • Containerization: Place the solid in its original container or a clearly labeled, sealable, and chemically compatible container.[1] The container must be in good condition and free of leaks.[1]

  • Labeling: Affix a hazardous waste label to the container. The label must clearly state "Hazardous Waste" and include the full chemical name: "this compound".

  • Storage and Disposal: Store the container in a designated hazardous waste accumulation area, segregated from incompatible chemicals. Arrange for disposal through your institution's hazardous waste management program.

3.2. Contaminated Solid Waste

Items such as gloves, weighing paper, and pipette tips that have come into contact with this compound are considered contaminated solid waste.[1]

  • Containerization: Place these items in a designated, labeled, and sealed container or bag.

  • Labeling: The container should be labeled as "Hazardous Waste" and indicate the chemical contaminant.

  • Storage and Disposal: Store in the hazardous waste accumulation area and dispose of through your institution's hazardous waste program.[1]

3.3. Liquid Waste from Experimental Procedures

Liquid waste is commonly generated during the use of Fmoc-amino acids in solid-phase peptide synthesis (SPPS), particularly during the Fmoc deprotection step.[6][7]

  • Fmoc Deprotection Waste: The removal of the Fmoc group is typically achieved using a solution of a weak base, such as 20% piperidine in a solvent like dimethylformamide (DMF).[6][7][8] The resulting solution containing the cleaved Fmoc-piperidine adduct is considered hazardous liquid waste.[1]

  • Containerization: Collect all liquid waste, including cleavage solutions and subsequent washes, in a sealable, chemically compatible container.

  • Labeling: Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, for example, "Piperidine/DMF waste from Fmoc deprotection".[1]

  • Storage and Disposal: Store the container in a designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.[1]

Accidental Release Measures

In the event of a spill, the following steps should be taken:

  • Evacuate personnel from the immediate area.

  • Ensure adequate ventilation.[4]

  • Remove all sources of ignition.[4]

  • Wear appropriate PPE, including gloves, safety goggles, and a lab coat.[4]

  • Contain the spill using an inert absorbent material such as sand, silica gel, or vermiculite.[9]

  • Collect the absorbed material and place it in a suitable, closed container for disposal as hazardous waste.[4][9]

  • Do not allow the chemical to enter drains or waterways.[4]

Spilled chemicals and the materials used for cleanup must be disposed of as hazardous waste.[10]

Experimental Workflow and Disposal Pathway

The following diagram illustrates the typical workflow for using this compound in a laboratory setting and the corresponding disposal pathways for the generated waste streams.

G cluster_0 Laboratory Operations cluster_1 Waste Streams cluster_2 Disposal Protocol A Solid this compound B Weighing & Preparation A->B E Unused/Expired Solid Chemical Waste A->E C Solid-Phase Peptide Synthesis (SPPS) B->C F Contaminated Solid Waste (Gloves, Weighing Paper) B->F D Fmoc Deprotection (e.g., with Piperidine/DMF) C->D G Hazardous Liquid Waste (Piperidine/DMF with Fmoc adduct) D->G I Containerize & Label E->I F->I G->I H Hazardous Waste Collection J Store in Designated Area I->J K Institutional EHS Disposal J->K

References

Essential Safety and Handling Guide for Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N. The following procedures for personal protective equipment (PPE), operational handling, and disposal are designed to ensure laboratory safety and proper management of this isotopically labeled amino acid derivative.

Personal Protective Equipment (PPE)

To ensure personal safety and prevent contamination, the following PPE is mandatory when handling Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N, particularly when handling the powder outside of a certified chemical fume hood or if dust generation is possible.[3]

Body PartPersonal Protective EquipmentSpecifications and Rationale
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended.[3][4] Inspect for tears or holes before each use.
Eyes Safety glasses with side shields or gogglesProvides protection against splashes and airborne particles.[3]
Face Face shieldTo be used in conjunction with safety glasses or goggles, especially when there is a significant risk of splashing.[3][5]
Body Laboratory coatA standard lab coat is required to protect against skin contact.[3][4]
Respiratory NIOSH-approved respiratorRequired when handling the powder outside of a certified chemical fume hood or if dust is generated.[3] The type of respirator should be selected based on a formal risk assessment.

Operational Plan: Step-by-Step Handling

Adherence to the following procedural steps is essential for the safe handling of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

1. Preparation and Engineering Controls:

  • All handling of solid Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N should be conducted in a certified chemical fume hood to minimize inhalation exposure.[3]

  • Ensure adequate ventilation.[1]

  • Before starting work, verify that all necessary PPE is available and in good condition.

2. Handling the Compound:

  • Wear all required PPE as detailed in the table above.

  • Avoid the formation of dust when handling the solid material.[1] Use appropriate tools, such as spatulas, for transferring the compound.

  • Avoid contact with skin and eyes.[1]

3. In Case of a Spill:

  • Evacuate the immediate area.

  • If the spill is small and you are trained to handle it, wear appropriate PPE, including respiratory protection.

  • Carefully sweep up the solid material, avoiding dust generation, and place it into a sealed, labeled container for disposal.[3]

  • Prevent further spillage or leakage if it is safe to do so. Do not let the chemical enter drains.[1]

4. First Aid Measures:

  • If inhaled: Move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately.[1]

  • Following skin contact: Take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor.[1]

  • Following eye contact: Rinse with pure water for at least 15 minutes. Consult a doctor.[1]

  • Following ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately.[1]

Disposal Plan

Discharge into the environment must be avoided.[1] All waste containing Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N, including contaminated PPE and spilled material, must be handled as chemical waste.

  • Waste Collection: Collect and arrange for disposal in suitable, closed, and properly labeled containers.[1]

  • Disposal Regulations: Adhered or collected material should be promptly disposed of in accordance with appropriate local, state, and federal laws and regulations.[1]

Experimental Workflow

The following diagram illustrates the standard workflow for handling Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N in a laboratory setting.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Personal Protective Equipment (PPE) prep_hood Prepare Chemical Fume Hood prep_ppe->prep_hood handle_weigh Weigh Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N prep_hood->handle_weigh Proceed to handling handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer cleanup_decon Decontaminate Work Area handle_transfer->cleanup_decon After experiment completion cleanup_dispose Dispose of Waste in Labeled Container cleanup_decon->cleanup_dispose end End cleanup_dispose->end End of Procedure

Caption: Workflow for Safe Handling of Fmoc-Asp(OtBu)-OH-¹³C₄,¹⁵N.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Asp(OtBu)-OH-13C4,15N
Reactant of Route 2
Reactant of Route 2
Fmoc-Asp(OtBu)-OH-13C4,15N

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。